molecular formula C7H6ClNO4S B1594758 2-Methyl-4-nitrobenzenesulfonyl chloride CAS No. 21320-90-1

2-Methyl-4-nitrobenzenesulfonyl chloride

Cat. No.: B1594758
CAS No.: 21320-90-1
M. Wt: 235.65 g/mol
InChI Key: WREICNIHNBOUJV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzenesulfonyl chloride is a high-value chemical intermediate primarily utilized in organic and medicinal chemistry research. Its structure, featuring both a sulfonyl chloride group and a nitro group, makes it a versatile reagent for synthesizing more complex molecules, particularly through nucleophilic substitution reactions. This compound is structurally related to 4-nitrobenzenesulfonyl chloride, a known intermediate in the development of pharmaceuticals and agrochemicals . As such, researchers value this compound for its potential in creating novel compounds for biological testing and material science applications. The synthesis of such sulfonyl chlorides can involve complex processes like the reaction of disulfide intermediates with chlorine . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. All information presented is for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WREICNIHNBOUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6ClNO4S
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DSSTOX Substance ID

DTXSID90175594
Record name 5-Nitrotoluene-2-sulphonyl chloride
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Molecular Weight

235.65 g/mol
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CAS No.

21320-90-1
Record name 2-Methyl-4-nitrobenzenesulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitrobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prevalent synthetic methodologies, mechanistic underpinnings, and practical laboratory protocols. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide covers the primary synthesis via electrophilic aromatic substitution, an alternative route, detailed experimental procedures, and critical safety considerations.

Introduction: Significance of this compound

This compound is a versatile bifunctional molecule featuring a sulfonyl chloride group and a nitro group on a toluene scaffold. This unique arrangement of functional groups makes it a valuable precursor in organic synthesis. The sulfonyl chloride moiety is readily susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, opening avenues for further functionalization. These characteristics make this compound a crucial building block in the synthesis of a variety of target molecules with potential biological activity.

Core Synthesis: Chlorosulfonation of 2-Nitrotoluene

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 2-nitrotoluene with chlorosulfonic acid. This section will elaborate on the mechanistic principles, regioselectivity, and a detailed experimental protocol.

Mechanistic Insights and Regioselectivity

The chlorosulfonation of 2-nitrotoluene is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

  • Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. Through auto-protolysis, it generates the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺).[1][2]

  • Electrophilic Attack: The π-electron system of the 2-nitrotoluene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

  • Regioselectivity: The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the nitro group (-NO₂).

    • The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.[3]

    • The nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects.[4]

    In 2-nitrotoluene, these two groups have competing directing effects. However, the activating methyl group's directing influence generally dominates over the deactivating nitro group's influence.[5][6] The methyl group directs incoming electrophiles to the positions ortho and para to it. The position ortho to the methyl group is also meta to the nitro group. The position para to the methyl group is the most sterically accessible and electronically favorable, leading to the major product being This compound .

  • Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the newly introduced sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product.[1]

Diagram 1: Reaction Mechanism

Chlorosulfonation Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Rearomatization 2ClSO3H 2 ClSO₃H SO2Cl_plus ⁺SO₂Cl 2ClSO3H->SO2Cl_plus auto-protolysis SO3Cl_minus ⁻SO₃Cl 2ClSO3H->SO3Cl_minus H3O_plus H₃O⁺ 2ClSO3H->H3O_plus H2O H₂O 2_nitrotoluene 2-Nitrotoluene sigma_complex Sigma Complex (Resonance Stabilized) 2_nitrotoluene->sigma_complex + ⁺SO₂Cl product 2-Methyl-4-nitrobenzenesulfonyl chloride sigma_complex->product - H⁺

Caption: Mechanism of Chlorosulfonation of 2-Nitrotoluene.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed with strict adherence to safety precautions.

Materials and Equipment:

  • 2-Nitrotoluene

  • Chlorosulfonic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalyst)

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Heating mantle

  • Apparatus for vacuum distillation

  • Tail gas absorption system (for HCl and SO₂)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, add chlorosulfonic acid (1.05-1.20 molar equivalents relative to 2-nitrotoluene).[7]

  • Addition of 2-Nitrotoluene: Cool the chlorosulfonic acid in an ice bath. Slowly add 2-nitrotoluene (1.0 molar equivalent) dropwise via the dropping funnel, maintaining the internal temperature between 10-20°C. The addition should be controlled to manage the exothermic reaction.

  • Sulfonation: After the addition is complete, slowly heat the reaction mixture to 110-120°C and maintain this temperature for 3-6 hours.[7] The hydrogen chloride gas generated during the reaction should be neutralized in the gas trap.

  • Acyl Chlorination: Cool the reaction mixture to 40-50°C. Add a catalytic amount of DMF. Then, slowly add thionyl chloride (1.05-1.30 molar equivalents) dropwise. After the addition, heat the mixture to 60-65°C and stir for an additional 3-6 hours.[7]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of toluene and petroleum ether. Dry the purified product under vacuum.

Table 1: Quantitative Data for Chlorosulfonation

ParameterValueReference
Molar Ratio (Chlorosulfonic acid : 2-Nitrotoluene)1.05 - 1.20 : 1[7]
Molar Ratio (Thionyl chloride : 2-Nitrotoluene)1.05 - 1.30 : 1[7]
Sulfonation Temperature110-120 °C[7]
Sulfonation Time3-6 hours[7]
Acyl Chlorination Temperature60-65 °C[7]
Acyl Chlorination Time3-6 hours[7]
Reported Yield>90%[7]

Diagram 2: Experimental Workflow

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add Chlorosulfonic Acid to Flask Start->Reaction_Setup Addition Slowly add 2-Nitrotoluene (10-20 °C) Reaction_Setup->Addition Sulfonation Heat to 110-120 °C (3-6 hours) Addition->Sulfonation Acyl_Chlorination Cool, add DMF and Thionyl Chloride Heat to 60-65 °C (3-6 hours) Sulfonation->Acyl_Chlorination Workup Quench on Ice Acyl_Chlorination->Workup Isolation Vacuum Filtration and Washing Workup->Isolation Purification Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Synthesis of this compound.

Alternative Synthetic Route: From 2-Methyl-4-nitroaniline

An alternative route to this compound involves a Sandmeyer-type reaction starting from 2-methyl-4-nitroaniline. This method, while multi-step, can be advantageous if the starting aniline is more readily available or cost-effective.

Reaction Pathway

The synthesis proceeds via the following steps:

  • Diazotization: 2-Methyl-4-nitroaniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.

  • Sulfonylation: The diazonium salt solution is then added to a solution containing sulfur dioxide (often generated in situ from sodium bisulfite) and a copper(II) salt catalyst. This results in the formation of the sulfonyl chloride.

Experimental Protocol

Materials and Equipment:

  • 2-Methyl-4-nitroaniline

  • 30% Hydrochloric acid

  • 40% Sodium nitrite solution

  • Crystalline copper(II) sulfate

  • 40% Sodium bisulfite solution

  • Standard laboratory glassware for low-temperature reactions

Procedure:

  • Diazotization: Dissolve 2-methyl-4-nitroaniline in 30% hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add a 40% aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.[8]

  • Sulfonylation: In a separate flask, prepare a mixture of 30% hydrochloric acid, crystalline copper(II) sulfate, and 40% sodium bisulfite solution. With gentle external cooling, add the previously prepared diazonium salt solution below the surface of this mixture. Simultaneously, add another portion of 40% sodium bisulfite solution.[8]

  • Isolation and Purification: After the addition is complete, stir the reaction mixture for approximately 45 minutes. The product will precipitate. Collect the solid by suction filtration, wash thoroughly with a large volume of cold water, and dry.[8] A yield of around 85% with a melting point of 105-106°C has been reported for this method.[8]

Product Characterization

Proper characterization of the final product is crucial to confirm its identity and purity.

  • Melting Point: 105-106 °C[8]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the sulfonyl chloride group (around 1370 and 1180 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).

Troubleshooting and Side Reactions

The primary side reaction of concern in the chlorosulfonation of 2-nitrotoluene is the formation of the corresponding sulfonic acid, 2-methyl-4-nitrobenzenesulfonic acid. This occurs due to the hydrolysis of the sulfonyl chloride product, especially during the work-up phase. To minimize this:

  • Maintain Anhydrous Conditions: Use dry glassware and reagents to the extent possible.

  • Controlled Quenching: Pouring the reaction mixture onto ice helps to dissipate the heat of quenching and minimizes hydrolysis.[2]

Another potential issue is the formation of isomeric sulfonyl chlorides. However, as discussed in the regioselectivity section, the directing effects of the methyl and nitro groups strongly favor the formation of the 4-sulfonyl chloride isomer.

Safety and Handling

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[8] It can cause severe burns to the skin and eyes, and its vapors are extremely irritating to the respiratory system.[8]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Add reagents slowly and control the reaction temperature to prevent uncontrolled exothermic reactions. Never add water directly to chlorosulfonic acid.

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Conclusion

The synthesis of this compound is a well-established process, with the direct chlorosulfonation of 2-nitrotoluene being the most efficient and high-yielding route. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents, is key to predicting the regiochemical outcome. Careful control of reaction conditions and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis. The alternative route from 2-methyl-4-nitroaniline provides a viable option depending on the availability and cost of starting materials. This guide provides the necessary technical details and theoretical background to enable researchers to confidently approach the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzenesulfonyl chloride, a member of the sulfonyl chloride family, is a highly reactive compound that serves as a important building block in organic synthesis. Its utility is primarily centered on the introduction of the 2-methyl-4-nitrophenylsulfonyl (nosyl) group, a versatile protecting group for amines. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its practical use in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to differences in purity or crystalline form.

PropertyValueSource(s)
CAS Number 21320-90-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₆ClNO₄S--INVALID-LINK--
Molecular Weight 235.64 g/mol --INVALID-LINK--
Melting Point 105-106 °C or 68-70 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 370.3 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 1.528 g/cm³ (Predicted)--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Synonyms 5-Nitrotoluene-2-sulfonyl chloride--INVALID-LINK--

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.5 ppm. The aromatic region would display a complex pattern for the three protons on the benzene ring, likely in the range of 7.5-8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around 20-25 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹. Strong peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1530 and 1350 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak at m/z 235 (for the ³⁵Cl isotope) and 237 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. Fragmentation would likely involve the loss of SO₂Cl and NO₂.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-methyl-4-nitroaniline followed by a sulfonyl-de-diazoniation reaction.[1]

Synthesis A 2-Methyl-4-nitroaniline B Diazo Solution A->B Diazotization C This compound B->C Sulfonyl-de-diazoniation reagents1 HCl, NaNO2 0-5 °C reagents1->A reagents2 HCl, CuSO4, NaHSO3 reagents2->B

Synthesis of this compound.

Experimental Protocol: [1]

  • Diazotization: 200 parts by weight of 1-amino-2-methyl-4-nitrobenzene are diazotized at 0-5 °C with 400 parts by weight of 30% hydrochloric acid and 235 parts by weight of 40% sodium nitrite solution.

  • Reaction with Sulfite: The resulting diazo solution is added to a mixture of 1300 parts by weight of 30% hydrochloric acid, 33 parts by weight of crystalline copper sulfate, and 330 parts by weight of 40% sodium bisulfite solution, while simultaneously adding another 330 parts by weight of 40% sodium bisulfite solution.

  • Isolation: After approximately 45 minutes, the precipitated this compound is collected by suction filtration, washed with cold water, and dried. This method reportedly yields the product with a melting point of 105-106 °C.[1]

Reactivity and Applications

The primary utility of this compound lies in its high reactivity towards nucleophiles, particularly amines, to form stable sulfonamides. This reactivity is driven by the excellent leaving group ability of the chloride ion and the electrophilic nature of the sulfur atom.

Amine Protection

The 2-methyl-4-nitrophenylsulfonyl (nosyl) group is an effective protecting group for primary and secondary amines. It is stable to a wide range of reaction conditions, yet can be cleaved under specific, mild conditions, making it orthogonal to many other common amine protecting groups.

Amine_Protection A Primary or Secondary Amine (R-NHR') C Nosyl-protected Amine (Sulfonamide) A->C B This compound B->C D Base (e.g., Pyridine, Triethylamine)

General scheme for amine protection.

Experimental Protocol for Sulfonamide Formation:

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base (1.1-1.5 eq), such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture, typically at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.

Deprotection of Nosylamides

The nosyl group can be readily cleaved from the protected amine using a mild nucleophile, typically a thiol in the presence of a base. This deprotection proceeds via a nucleophilic aromatic substitution mechanism.

Deprotection_Mechanism A Nosyl-protected Amine B Meisenheimer Complex (intermediate) A->B C Free Amine B->C D Thiol (e.g., Thiophenol) D->A E Base (e.g., K2CO3)

Deprotection of a nosyl-protected amine.

Experimental Protocol for Deprotection:

  • Dissolution: Dissolve the nosyl-protected amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add a thiol, such as thiophenol or 2-mercaptoethanol (2-5 eq), and a base, such as potassium carbonate or DBU (2-3 eq), to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: The free amine can be purified by an appropriate method, such as acid-base extraction or column chromatography.

Applications in Drug Development and Research

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the readily available literature, its role as a key building block for sulfonamides makes it highly relevant to medicinal chemistry. Sulfonamides are a well-established class of pharmacophores found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and kinase inhibitors.[2][3][4]

The application of this reagent in "proteomics research" suggests its use in creating probes or affinity labels for studying proteins, where the nosyl group could be used to attach to amine functionalities on proteins or ligands.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere if possible.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the introduction of the nosyl protecting group onto amines. Its straightforward synthesis, predictable reactivity, and the stability of the resulting sulfonamides, coupled with mild deprotection conditions, make it a useful tool for chemists in academia and industry. While its direct application in blockbuster drugs may not be widely documented, its role in the synthesis of the sulfonamide scaffold ensures its continued relevance in the pursuit of new therapeutic agents and chemical probes.

References

2-Methyl-4-nitrobenzenesulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

This compound, a member of the nitrobenzenesulfonyl (nosyl) family of reagents, is a highly valuable compound in modern organic synthesis. Its strategic importance lies primarily in its function as a robust and versatile protecting group for primary and secondary amines. The presence of a strong electron-withdrawing nitro group confers unique reactivity upon the resulting sulfonamides, facilitating N-alkylation and enabling mild, orthogonal deprotection conditions not accessible with other common sulfonyl groups. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and core applications of this compound, with a focus on the mechanistic rationale behind its use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecules.

Introduction to Nitrobenzenesulfonyl Protecting Groups

In multi-step organic synthesis, particularly in the fields of peptide and natural product synthesis, the selective protection and deprotection of amine functionalities is a paramount challenge. While numerous protecting groups exist, sulfonyl-based groups like p-toluenesulfonyl (tosyl) are known for their stability but often require harsh cleavage conditions. The nitrobenzenesulfonyl (nosyl) group emerged as a powerful alternative, offering comparable stability with the significant advantage of mild deprotection through nucleophilic aromatic substitution.[1]

The nosyl group's key features include:

  • Mild Cleavage: Removal is readily achieved under neutral or slightly basic conditions using thiol nucleophiles, preserving sensitive functional groups elsewhere in the molecule.[1]

  • Orthogonality: It is stable to the acidic conditions used to remove a Boc group and the hydrogenolysis conditions used to cleave a Cbz group, allowing for selective deprotection in complex architectures.[1]

  • N-H Acidification: The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions, a cornerstone of methods like the Fukuyama amine synthesis.[1][2]

This compound fits within this class, offering these core benefits with a substitution pattern that can be leveraged for specific synthetic strategies.

Physicochemical Properties

The unique reactivity of this compound is a direct consequence of its molecular structure. The sulfonyl chloride moiety is highly electrophilic, while the nitro group dominates the electronic properties of the aromatic ring.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.64 g/mol
Appearance Solid[3]
Melting Point 105 - 106 °C[3]
Solubility Soluble in toluene, THF, CH₂Cl₂, ethyl acetate; Insoluble in water.[2][4]
Chemical Stability Moisture-sensitive; decomposes in hot water or hot alcohol.[2][5]

Synthesis of this compound

The synthesis of this compound can be effectively achieved from 1-amino-2-methyl-4-nitrobenzene via a Sandmeyer-type reaction. This process involves the diazotization of the primary amine followed by a sulfochlorination reaction.[3]

G cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Sulfochlorination cluster_product Final Product SM 1-Amino-2-methyl- 4-nitrobenzene R1 HCl, NaNO₂ 0-5 °C INT Diazonium Salt R1->INT Forms diazonium intermediate R2 1. SO₂ (from NaHSO₃) 2. Cu²⁺ catalyst, HCl PROD 2-Methyl-4-nitrobenzene- sulfonyl chloride R2->PROD Sandmeyer-type reaction

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a known literature procedure.[3]

Materials:

  • 1-amino-2-methyl-4-nitrobenzene

  • 30% Hydrochloric acid (HCl)

  • 40% Sodium nitrite (NaNO₂) solution

  • 40% Sodium bisulfite (NaHSO₃) solution

  • Copper (II) sulfate (CuSO₄) crystals

  • Cold water

  • Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Diazotization:

    • Suspend 1-amino-2-methyl-4-nitrobenzene (1.0 eq) in 30% HCl in a round-bottom flask.

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a 40% solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

  • Sulfochlorination:

    • In a separate, larger flask, prepare a mixture of 30% HCl, a catalytic amount of crystalline copper sulfate, and a portion of 40% sodium bisulfite solution.

    • Introduce the freshly prepared, clarified diazo solution from step 1 below the surface of the bisulfite mixture, with slight external cooling.

    • Simultaneously, add the remaining 40% sodium bisulfite solution. The sodium bisulfite serves as the source of sulfur dioxide for the reaction.

  • Isolation and Purification:

    • After the addition is complete, continue stirring for approximately 45 minutes. The product will precipitate out of the solution.

    • Filter the solid product via suction filtration.

    • Wash the filter cake thoroughly with a large volume of cold water to remove residual acids and salts.

    • Dry the resulting this compound. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Causality: The low temperature during diazotization is critical to prevent the unstable diazonium salt from decomposing. The use of a copper catalyst is characteristic of Sandmeyer reactions, facilitating the displacement of the diazonium group with the sulfonyl chloride precursor.

Core Application: Amine Protection (Nosylation)

The primary application of this compound is the protection of primary and secondary amines to form stable sulfonamides. This reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.

G Amine R-NH₂ (Primary Amine) Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack NosylCl 2-Me-4-NO₂-Ph-SO₂Cl NosylCl->Intermediate Base Base (e.g., Pyridine, TEA) Base->Intermediate HCl scavenger Product Nosyl-protected Amine (Sulfonamide) Intermediate->Product Elimination of Cl⁻ HCl_Salt Base·HCl Intermediate->HCl_Salt

Caption: Mechanism of amine protection with a nosyl chloride.

Experimental Protocol: General Nosylation of a Primary Amine

This protocol describes a general method for the protection of a primary amine.[1]

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 eq) and the base (e.g., pyridine) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add this compound (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting amine.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude nosylated amine.

  • Purify the product as needed, typically by recrystallization or column chromatography.

Causality: A non-nucleophilic base like pyridine or TEA is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The aqueous workup systematically removes the base hydrochloride salt, any remaining base, and unreacted starting materials.

Orthogonality in Protecting Group Strategy

A key advantage of the nosyl group is its stability profile relative to other common amine protecting groups, which allows for selective deprotection.

G cluster_acid Acidic Conditions cluster_hydro Hydrogenolysis cluster_thiol Thiolysis Molecule Molecule with -NH-Boc -NH-Cbz -NH-Nosyl Acid TFA or HCl Molecule->Acid Hydro H₂, Pd/C Molecule->Hydro Thiol Thiophenol, Base Molecule->Thiol Result_Acid -NH₂ (from Boc) -NH-Cbz (Stable) -NH-Nosyl (Stable) Acid->Result_Acid Result_Hydro -NH-Boc (Stable) -NH₂ (from Cbz) -NH-Nosyl (Stable) Hydro->Result_Hydro Result_Thiol -NH-Boc (Stable) -NH-Cbz (Stable) -NH₂ (from Nosyl) Thiol->Result_Thiol

Caption: Orthogonality of the Nosyl protecting group.

Deprotection Strategies

The selective removal of the nosyl group under mild conditions is its most defining and advantageous feature. The deprotection proceeds via a nucleophilic aromatic substitution mechanism involving a thiol and a mild base, which forms a transient Meisenheimer complex.[1][6]

G NosylAmine R-NH-Nosyl Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Thiol PhSH (Thiophenol) Thiol->Meisenheimer Nucleophilic Attack on Ring Base K₂CO₃ Base->Meisenheimer Activates Thiol Product R-NH₂ (Free Amine) Meisenheimer->Product Elimination of Sulfonamide Anion Byproduct Ph-S-Nosyl Byproduct Meisenheimer->Byproduct

Caption: Deprotection mechanism of a nosylated amine via a Meisenheimer complex.

Experimental Protocol: General Deprotection of a Nosylated Amine

Materials:

  • Nosylated amine (1.0 eq)

  • Thiophenol (2.0 - 5.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 5.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • DCM

  • Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the nosylated amine (1.0 eq) in MeCN or DMF.

  • Add potassium carbonate (or another suitable base) and thiophenol to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like DCM or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine, typically by column chromatography or acid/base extraction, to remove the thiol-related byproduct.

Causality: The base deprotonates the thiol, generating a more potent thiolate nucleophile. The electron-deficient aromatic ring of the nosyl group is highly susceptible to attack by this soft nucleophile. The reaction is irreversible, driving the deprotection to completion under mild conditions.

Safety, Handling, and Storage

This compound and related compounds are reactive and hazardous. Strict adherence to safety protocols is mandatory.[7][8]

Hazard TypeDescription & PrecautionSource(s)
Corrosivity Causes severe skin burns and serious eye damage. Wear chemical-resistant gloves, protective clothing, and eye/face protection.[5][7][8]
Moisture Sensitivity Reacts with water, potentially violently, liberating corrosive HCl gas. Handle under an inert atmosphere and store in a cool, dry place away from moisture.[5][9]
Inhalation Dust may be harmful if inhaled, causing respiratory irritation. Use only in a well-ventilated chemical fume hood.[5][10]
Incompatibilities Incompatible with strong bases and strong oxidizing agents.[4][5]

Handling: Always handle in a chemical fume hood. Ensure eyewash stations and safety showers are nearby.[9] Avoid creating dust. Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[7] Spill Response: In case of a spill, evacuate the area. Do not add water. Sweep up the solid material carefully and place it in a suitable container for disposal.[9]

Anticipated Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic Region: Three protons on the trisubstituted benzene ring would appear as complex multiplets or distinct doublets and doublet of doublets in the 7.5-8.5 ppm range, shifted downfield by the electron-withdrawing groups.

    • Methyl Group: A sharp singlet corresponding to the three methyl protons would appear around 2.5-2.8 ppm.

  • ¹³C NMR:

    • Six distinct aromatic carbon signals. The carbons attached to the nitro and sulfonyl chloride groups would be significantly deshielded.

    • One aliphatic carbon signal for the methyl group.

  • IR Spectroscopy:

    • Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (approx. 1370 cm⁻¹ and 1180 cm⁻¹).

    • Strong asymmetric and symmetric stretching vibrations for the N=O bonds of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a powerful and strategic reagent for the modern synthetic chemist. Its utility as an amine protecting group is defined by the robust nature of the resulting sulfonamide, coupled with a uniquely mild and orthogonal deprotection pathway. The ability to activate the sulfonamide N-H bond for further functionalization adds another layer of synthetic versatility. By understanding the physicochemical properties, synthetic routes, and the mechanistic basis for its application and removal, researchers can confidently and effectively incorporate this reagent into their synthetic designs to tackle complex molecular challenges in drug discovery and beyond.

References

2-Methyl-4-nitrobenzenesulfonyl chloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzenesulfonyl chloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2497-30-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the theoretical underpinnings of the compound's solubility based on its molecular structure, outlines authoritative protocols for both qualitative and quantitative solubility determination, and presents a framework for interpreting solubility data in practical applications. By synthesizing fundamental chemical principles with field-proven experimental methodologies, this guide serves as an essential resource for effectively handling and utilizing this important chemical intermediate.

Introduction: Understanding this compound

This compound is an aromatic sulfonyl chloride compound featuring a toluene backbone substituted with a nitro group and a sulfonyl chloride functional group. This specific arrangement of functional groups—an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a highly reactive sulfonyl chloride moiety—imparts a unique combination of reactivity and physical properties. It is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are classes of compounds with significant applications in pharmaceuticals and materials science.

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. This guide provides the necessary theoretical and practical framework to approach these challenges with scientific rigor.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for predicting its behavior.

PropertyValue / DescriptionSource(s)
CAS Number 2497-30-5N/A
Molecular Formula C₇H₆ClNO₄SN/A
Molecular Weight 235.65 g/mol N/A
Appearance Reported as a solid; likely a crystalline powder, yellow to brown in color, similar to related compounds.[1]
Melting Point 105 - 106 °C[2]
Reactivity The sulfonyl chloride group is highly reactive, especially towards nucleophiles. The compound is sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.[3][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound presents distinct polar and non-polar regions, leading to a nuanced solubility profile.

  • Non-Polar Characteristics : The benzene ring and the methyl group (-CH₃) are non-polar (lipophilic). This structural component suggests an affinity for non-polar organic solvents.

  • Polar Characteristics : The sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups are highly polar and strongly electron-withdrawing. These groups can engage in dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding : The molecule itself lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the oxygen atoms of the nitro and sulfonyl groups, but this interaction is generally weak.

Causality : The combination of a significant non-polar surface area (the aromatic ring) with highly polar functional groups predicts poor solubility in water, as the energetic cost of disrupting the strong hydrogen-bonding network of water is not compensated by favorable solute-water interactions.[1][5]. Conversely, it is expected to be soluble in various organic solvents that can accommodate both its polar and non-polar aspects. For instance, chlorinated solvents like dichloromethane can interact with the polar groups, while ethers and aromatic solvents like toluene can solvate the non-polar ring system.[4][6].

Qualitative Solubility Analysis: An Experimental Protocol

A systematic qualitative analysis is the first experimental step to profile a compound's solubility. This process classifies the compound based on its behavior in a sequence of solvents, providing critical insights into its acidic, basic, or neutral nature.[7][8].

Rationale for Solvent Selection

The chosen solvents are not arbitrary; each serves a diagnostic purpose:

  • Water : Tests for high polarity and the presence of multiple hydrogen-bonding groups.

  • Diethyl Ether : Tests for low polarity and general organic character.

  • 5% Aqueous HCl : Tests for basic functional groups, such as amines, that can be protonated to form a soluble salt.

  • 5% Aqueous NaOH : Tests for acidic functional groups, such as phenols or carboxylic acids, that can be deprotonated to form a soluble salt.

  • 5% Aqueous NaHCO₃ : A weaker base than NaOH, it specifically tests for strongly acidic groups like carboxylic acids.

  • Conc. H₂SO₄ : A powerful protonating agent, it tests for the presence of functional groups with non-bonding electrons (e.g., alkenes, ethers, ketones, and even aromatic rings) that can be protonated, leading to dissolution.[8].

Step-by-Step Protocol

This protocol provides a self-validating workflow for classifying the solubility of this compound.

Materials :

  • This compound

  • Small test tubes (e.g., 10 x 75 mm)

  • Graduated pipettes or dispensing system

  • Vortex mixer

  • Solvents: Deionized water, diethyl ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), 98% H₂SO₄.

Procedure :

  • Sample Preparation : Place approximately 25 mg of the compound into a small, clean test tube.[8][9].

  • Solvent Addition : Add 0.75 mL of the test solvent in portions (e.g., 3 x 0.25 mL).[8][9].

  • Mixing : After each addition, shake or vortex the test tube vigorously for 1-2 minutes to ensure thorough mixing.[10].

  • Observation : Observe carefully for complete dissolution. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

  • Logical Progression : Follow the workflow illustrated in the diagram below. Only proceed to the next solvent class if the compound is insoluble in the previous one.

  • Safety : When using concentrated sulfuric acid, perform the test in a fume hood, wear appropriate PPE, and add the compound to the acid slowly. A color change or evolution of heat should be classified as a positive solubility test (indicating a reaction).[8].

Workflow for Qualitative Solubility Classification

The following diagram outlines the decision-making process for the experimental protocol.

G Figure 1: Experimental Workflow for Qualitative Solubility Classification start Start with 25 mg of Compound test_water Add 0.75 mL Water Vortex start->test_water is_water_sol Soluble? test_water->is_water_sol test_ether Add 0.75 mL Ether Vortex is_water_sol->test_ether No class_s Class S (Water Soluble) is_water_sol->class_s Yes is_ether_sol Soluble? test_ether->is_ether_sol test_hcl Add 0.75 mL 5% HCl is_ether_sol->test_hcl No is_ether_sol->class_s Yes (Low MW Polar) test_naoh Add 0.75 mL 5% NaOH is_naoh_sol Soluble? test_naoh->is_naoh_sol test_h2so4 Add 0.75 mL Conc. H₂SO₄ is_naoh_sol->test_h2so4 No class_a Class A (Acidic) is_naoh_sol->class_a Yes is_hcl_sol Soluble? test_hcl->is_hcl_sol is_hcl_sol->test_naoh No class_b Class B (Basic) is_hcl_sol->class_b Yes is_h2so4_sol Soluble or Reacts? test_h2so4->is_h2so4_sol class_n Class N (Neutral) is_h2so4_sol->class_n Yes class_i Class I (Inert) is_h2so4_sol->class_i No end End class_s->end class_b->end class_a->end class_n->end class_i->end

Caption: Figure 1: Experimental Workflow for Qualitative Solubility Classification

Predicted Outcome and Interpretation

Based on its structure, this compound is predicted to be:

  • Insoluble in Water : Due to the large non-polar aromatic ring.

  • Insoluble in 5% HCl : It lacks a basic group.

  • Insoluble in 5% NaOH : The sulfonyl chloride group will react (hydrolyze) rather than undergo a simple acid-base reaction. This rapid decomposition in aqueous base is a key chemical property.[4].

  • Soluble in Diethyl Ether : Reflecting its organic nature.

  • Soluble/Reactive in Conc. H₂SO₄ : The aromatic ring and nitro group are expected to interact with the strong acid.

This profile would place it in Class N (Neutral) , among compounds containing only carbon, hydrogen, and halogens, or those with oxygen-containing functional groups that are neutral and of higher molecular weight.

Quantitative Solubility Determination

For applications in drug development and process chemistry, a precise quantitative measure of solubility (e.g., in mg/mL or mol/L) is required. The isothermal equilibrium method is the gold standard.

Principle of the Method

This method involves creating a saturated solution of the compound in a chosen solvent at a constant temperature. The system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured analytically. This method is robust and applicable to a wide range of compounds and solvents.[11].

Step-by-Step Protocol (Isothermal Equilibrium Method)

Causality : Each step is designed to ensure that a true thermodynamic equilibrium is reached and accurately measured. Temperature control is critical because solubility is highly temperature-dependent. The extended equilibration time ensures that the dissolution process is complete. High-speed centrifugation provides a clean separation of the supernatant from any undissolved solid, which is crucial for accurate concentration analysis.

Materials :

  • This compound

  • Selected solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate)

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled shaker or incubator

  • High-speed centrifuge

  • Analytical instrumentation (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks and pipettes

Procedure :

  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a vial. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand at the same constant temperature for several hours to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended microcrystals.

  • Sample Extraction : Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution : Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of the dissolved compound.

  • Calculation : Use the measured concentration and the dilution factor to calculate the original solubility in the solvent at that temperature, typically expressed in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

G Figure 2: Workflow for Quantitative Solubility Determination prep 1. Prepare Slurry (Excess Solute in Solvent) equilibrate 2. Equilibrate (Constant Temp. Shaking, 24-72h) prep->equilibrate separate 3. Phase Separation (Centrifugation) equilibrate->separate extract 4. Extract Supernatant (Precise Aliquot) separate->extract quantify 5. Dilute & Quantify (e.g., HPLC, GC) extract->quantify result Result: Solubility (mg/mL) quantify->result

Caption: Figure 2: Workflow for Quantitative Solubility Determination

Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is critical.

  • Hazards : Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[3][12]. They react with water, sometimes violently, to release corrosive hydrochloric acid gas. The compound is moisture-sensitive.[4].

  • Personal Protective Equipment (PPE) : Always handle this compound in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[3]. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis and systematic experimental determination. Its molecular structure suggests poor aqueous solubility but good solubility in a range of common organic solvents. This guide provides authoritative, step-by-step protocols for both qualitative classification and precise quantitative measurement, empowering researchers to generate reliable data tailored to their specific applications. Adherence to the described methodologies and safety precautions will ensure the effective and safe utilization of this versatile synthetic intermediate.

References

A-Z-Leitfaden zur spektralen Charakterisierung von 2-Methyl-4-nitrobenzolsulfonylchlorid

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

2-Methyl-4-nitrobenzolsulfonylchlorid ist ein wichtiges Reagenz in der organischen Synthese, das insbesondere bei der Herstellung von Sulfonamiden und anderen pharmazeutisch relevanten Molekülen eine entscheidende Rolle spielt. Eine genaue strukturelle Aufklärung und Reinheitsbewertung ist für seine effektive Anwendung von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Überblick über die spektroskopischen Techniken, die zur Charakterisierung dieser Verbindung eingesetzt werden: Kernspinresonanzspektroskopie (NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS). Wir präsentieren nicht nur die erwarteten Spektraldaten, sondern erläutern auch die zugrunde liegenden Prinzipien, detaillierte experimentelle Protokolle und die kausale Begründung hinter den methodischen Entscheidungen. Ziel ist es, Forschern ein robustes Framework für die Durchführung und Interpretation dieser Analysen an die Hand zu geben und so die wissenschaftliche Integrität und Reproduzierbarkeit zu gewährleisten.

Einführung in 2-Methyl-4-nitrobenzolsulfonylchlorid

2-Methyl-4-nitrobenzolsulfonylchlorid (C₇H₆ClNO₄S) ist eine organische Verbindung mit einer Molekülmasse von etwa 235,64 g/mol . Seine Struktur, die eine Toluol-Grundstruktur aufweist, die mit einer Nitrogruppe und einer Sulfonylchloridgruppe substituiert ist, macht es zu einem vielseitigen Baustein in der medizinischen Chemie und der organischen Synthese. Die reaktive Sulfonylchloridgruppe (-SO₂Cl) ermöglicht die einfache Einführung der 2-Methyl-4-nitrobenzolsulfonyl-Einheit in verschiedene Moleküle, insbesondere durch Reaktion mit Aminen zur Bildung von Sulfonamiden.

Die genaue Charakterisierung dieses Reagenzes ist von größter Bedeutung, um die erfolgreiche Synthese und die Reinheit der resultierenden Produkte zu gewährleisten. Dieser Leitfaden konzentriert sich auf die drei Säulen der spektroskopischen Analyse zur Strukturaufklärung.

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist wohl das leistungsstärkste Werkzeug zur Aufklärung der Molekülstruktur in Lösung. Sie liefert detaillierte Informationen über die chemische Umgebung, die Konnektivität und die räumliche Anordnung von Atomkernen, insbesondere ¹H (Proton) und ¹³C.

Expertise & Erfahrung: Die Kausalität hinter der Methodik

Die Wahl des deuterierten Lösungsmittels ist entscheidend. Chloroform-d (CDCl₃) ist eine häufige Wahl für unpolare bis mäßig polare organische Verbindungen, da es die meisten Proben gut löst und sein Restprotonensignal (bei ~7,26 ppm) im Allgemeinen nicht mit den Signalen der Analyten überlappt.[1] Die Konzentration der Probe ist ein Kompromiss: Eine zu hohe Konzentration kann zu Linienverbreiterung aufgrund von Viskositätseffekten führen, während eine zu niedrige Konzentration lange Messzeiten erfordert, um ein angemessenes Signal-Rausch-Verhältnis zu erreichen.[1][2]

Experimentelles Protokoll: ¹H- und ¹³C-NMR-Analyse
  • Probenvorbereitung:

    • Wiegen Sie 10-20 mg 2-Methyl-4-nitrobenzolsulfonylchlorid für die ¹H-NMR und 50-100 mg für die ¹³C-NMR genau ein.[1][2]

    • Lösen Sie die Probe in ca. 0,6-0,7 mL deuteriertem Lösungsmittel (z. B. CDCl₃) in einem sauberen, trockenen Fläschchen.[1][3]

    • Überführen Sie die Lösung vorsichtig mit einer Pasteur-Pipette in ein sauberes 5-mm-NMR-Röhrchen. Feste Partikel sollten herausgefiltert werden, um die Homogenität des Magnetfeldes nicht zu beeinträchtigen.[2]

  • Geräteeinrichtung:

    • Führen Sie das NMR-Röhrchen in den Spinner ein und stellen Sie die richtige Tiefe mit einer Messlehre ein.

    • Führen Sie die Probe in die Magnetsonde ein.

  • Datenerfassung:

    • Locking: Das Spektrometer stabilisiert das Magnetfeld, indem es auf das Deuteriumsignal des Lösungsmittels "lockt".[1]

    • Shimming: Die Homogenität des Magnetfeldes wird durch Anpassen der Shim-Spulen optimiert, um scharfe, symmetrische Peaks zu erhalten.[1]

    • Tuning und Matching: Die Sonde wird auf die Resonanzfrequenz des zu beobachtenden Kerns (z. B. ¹H oder ¹³C) abgestimmt, um die Empfindlichkeit zu maximieren.[1]

    • Erfassen Sie das Spektrum mit geeigneten Parametern (z. B. Anzahl der Scans, Pulswinkel, Relaxationsverzögerung).

  • Datenverarbeitung:

    • Führen Sie eine Fourier-Transformation der Rohdaten (FID) durch.

    • Phasenkorrigieren Sie das Spektrum, um eine flache Basislinie und rein absorptive Peaks zu erhalten.[4]

    • Kalibrieren Sie die chemische Verschiebungsskala anhand des Restlösungsmittelsignals (CDCl₃: 7,26 ppm für ¹H, 77,16 ppm für ¹³C).[3]

    • Integrieren Sie die ¹H-Signale, um die relativen Protonenverhältnisse zu bestimmen.

Vorhergesagte Spektraldaten und Interpretation

Die folgenden Tabellen fassen die vorhergesagten ¹H- und ¹³C-NMR-Spektraldaten für 2-Methyl-4-nitrobenzolsulfonylchlorid zusammen. Diese Vorhersagen basieren auf etablierten Inkrementberechnungen und Datenbankvergleichen.

Tabelle 1: Vorhergesagte ¹H-NMR-Daten (CDCl₃, 400 MHz)

Chemische Verschiebung (ppm)MultiplizitätIntegrationZuordnungBegründung
~ 8.6 - 8.8d1HH-3ortho zur stark elektronenziehenden NO₂-Gruppe und meta zur SO₂Cl-Gruppe.
~ 8.2 - 8.4dd1HH-5ortho zur SO₂Cl-Gruppe und meta zur NO₂-Gruppe.
~ 7.6 - 7.8d1HH-6ortho zur Methylgruppe und meta zu beiden elektronenziehenden Gruppen.
~ 2.8 - 3.0s3HCH₃Aliphatische Methylgruppe, die an den aromatischen Ring gebunden ist.

Tabelle 2: Vorhergesagte ¹³C-NMR-Daten (CDCl₃, 100 MHz)

Chemische Verschiebung (ppm)ZuordnungBegründung
~ 150 - 152C-4Direkt an die stark entschirmende NO₂-Gruppe gebunden.
~ 145 - 147C-1Direkt an die entschirmende SO₂Cl-Gruppe gebunden.
~ 142 - 144C-2Direkt an die Methylgruppe gebunden.
~ 130 - 132C-6Aromatische CH-Gruppe.
~ 125 - 127C-5Aromatische CH-Gruppe.
~ 120 - 122C-3Aromatische CH-Gruppe.
~ 20 - 22CH₃Aliphatische Methylgruppe.

Visualisierung des Arbeitsablaufs

NMR_Workflow cluster_prep Probenvorbereitung cluster_acq Datenerfassung cluster_proc Datenverarbeitung P1 Probe abwiegen P2 In deuteriertem Lösungsmittel lösen P1->P2 P3 In NMR-Röhrchen überführen P2->P3 A1 Probe in Spektrometer einlegen P3->A1 A2 Lock & Shim A1->A2 A3 Pulssequenz ausführen A2->A3 D1 Fourier- Transformation A3->D1 D2 Phasenkorrektur & Kalibrierung D1->D2 D3 Integration & Analyse D2->D3 Final Final D3->Final Strukturaufklärung

Bildunterschrift: Schematischer Arbeitsablauf für die NMR-Analyse.

Infrarotspektroskopie (IR)

Die IR-Spektroskopie ist eine schnelle und effektive Technik zur Identifizierung funktioneller Gruppen in einem Molekül. Sie basiert auf der Absorption von Infrarotstrahlung, die Schwingungen von kovalenten Bindungen anregt.

Expertise & Erfahrung: Die Kausalität hinter der Methodik

Für feste Proben ist die KBr-Pellet-Methode ein Standardverfahren.[5] Kaliumbromid (KBr) wird verwendet, weil es für IR-Strahlung im typischen Analysebereich (4000-400 cm⁻¹) transparent ist.[5][6] Es ist entscheidend, dass sowohl die Probe als auch das KBr extrem trocken sind, da Wasser starke und breite Absorptionsbanden aufweist, die wichtige Bereiche des Spektrums verdecken können.[5] Die Probe muss sehr fein mit dem KBr vermahlen werden, um die Lichtstreuung zu minimieren, die sonst zu einer geneigten Basislinie und ungenauen Peaks führen würde.[5]

Experimentelles Protokoll: IR-Analyse mittels KBr-Pellet
  • Materialvorbereitung:

    • Trocknen Sie spektroskopisch reines KBr-Pulver für 2-3 Stunden bei 110 °C, um Feuchtigkeit zu entfernen. Lagern Sie es bis zur Verwendung in einem Exsikkator.[5][6]

  • Probenvorbereitung:

    • Wiegen Sie ca. 1-2 mg 2-Methyl-4-nitrobenzolsulfonylchlorid und 200-300 mg getrocknetes KBr ab.[5][7]

    • Vermahlen Sie die Probe und das KBr in einem Achatmörser gründlich zu einem feinen, homogenen Pulver.[5][7]

  • Pellet-Herstellung:

    • Überführen Sie das Pulver in eine Pelletpresse.

    • Legen Sie für 1-2 Minuten einen Druck von 8-10 Tonnen an, um eine dünne, transparente oder gleichmäßig durchscheinende Scheibe zu formen.[5][8]

  • Datenerfassung:

    • Erfassen Sie ein Hintergrundspektrum mit einem reinen KBr-Pellet, um atmosphärische Störungen (CO₂, H₂O) und KBr-eigene Absorptionen zu subtrahieren.[5]

    • Platzieren Sie das Proben-Pellet im Strahlengang des FTIR-Spektrometers und erfassen Sie das Spektrum.

Erwartete Spektraldaten und Interpretation

Tabelle 3: Charakteristische IR-Absorptionsbanden

Wellenzahl (cm⁻¹)IntensitätSchwingungstypFunktionelle Gruppe
~ 3100 - 3000MittelC-H-StreckschwingungAromatischer Ring[9]
~ 1600 & 1500MittelC=C-StreckschwingungAromatischer Ring[10]
~ 1530 - 1500StarkAsymmetrische NO₂-StreckschwingungNitrogruppe
~ 1350 - 1330StarkSymmetrische NO₂-StreckschwingungNitrogruppe
~ 1380 - 1360StarkAsymmetrische S=O-StreckschwingungSulfonylchlorid
~ 1190 - 1170StarkSymmetrische S=O-StreckschwingungSulfonylchlorid
~ 600 - 500StarkS-Cl-StreckschwingungSulfonylchlorid

Die Anwesenheit der starken Banden für die Nitro- und Sulfonylchloridgruppen ist für die Bestätigung der Struktur von entscheidender Bedeutung.

Visualisierung des Arbeitsablaufs

IR_Workflow cluster_prep Probenvorbereitung cluster_acq Datenerfassung cluster_proc Datenverarbeitung P1 Probe & KBr trocknen P2 Mischen & vermahlen P1->P2 P3 Zu Pellet pressen P2->P3 A1 Hintergrundspektrum (reines KBr) P3->A1 A2 Probenspektrum erfassen A1->A2 D1 Hintergrund- subtraktion D2 Peak-Identifikation & -Zuordnung D1->D2 Final Final D2->Final Identifikation funktioneller Gruppen

Bildunterschrift: Schematischer Arbeitsablauf für die IR-Analyse.

Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Masse-zu-Ladung-Verhältnis (m/z) von Ionen. Sie liefert die exakte Molekülmasse und strukturelle Informationen durch die Analyse von Fragmentierungsmustern.

Expertise & Erfahrung: Die Kausalität hinter der Methodik

Die Elektronenstoßionisation (EI) ist eine "harte" Ionisierungstechnik, die zu einer umfassenden Fragmentierung führt.[11][12] Dies ist äußerst nützlich für die Strukturaufklärung, da das resultierende Fragmentierungsmuster wie ein molekularer "Fingerabdruck" ist.[13] Die Methode erfordert, dass die Probe flüchtig ist, was für 2-Methyl-4-nitrobenzolsulfonylchlorid durch Erhitzen im Einlasssystem erreicht werden kann.[14] Die Elektronenenergie wird standardmäßig auf 70 eV eingestellt, da dies reproduzierbare Spektren liefert und die Fragmentierung maximiert.[14][15]

Experimentelles Protokoll: Elektronenstoß-Massenspektrometrie (EI-MS)
  • Probenvorbereitung:

    • Lösen Sie eine kleine Menge (<< 1 mg) der Probe in einem flüchtigen Lösungsmittel (z. B. Dichlormethan oder Aceton).

  • Probenzuführung:

    • Injizieren Sie die Probenlösung in das Einlasssystem des Massenspektrometers (z. B. über einen GC-Einlass oder eine direkte Einlasssonde).

    • Das Lösungsmittel wird verdampft und abgepumpt, sodass die gasförmigen Analytmoleküle zurückbleiben.[13]

  • Ionisation und Analyse:

    • Die gasförmigen Moleküle treten in die Ionenquelle ein und werden von einem Strahl hochenergetischer (70 eV) Elektronen getroffen.[14]

    • Dabei entsteht ein Molekülion (M⁺˙) und verschiedene Fragmentionen.

    • Die Ionen werden in einem elektrischen Feld beschleunigt und im Massenanalysator nach ihrem m/z-Verhältnis getrennt.

  • Detektion:

    • Die getrennten Ionen treffen auf einen Detektor, der ein Massenspektrum erzeugt – eine Auftragung der relativen Häufigkeit gegen das m/z-Verhältnis.

Erwartete Spektraldaten und Interpretation

Tabelle 4: Erwartete Hauptfragmente im EI-Massenspektrum

m/z-WertMögliche FragmentzuordnungBegründung des Fragmentierungsverlaufs
235/237[M]⁺˙ (C₇H₆ClNO₄S)⁺˙Molekülion (Isotopenmuster aufgrund von ³⁵Cl/³⁷Cl erwartet)
200[M - Cl]⁺Verlust eines Chlorradikals
189[M - NO₂]⁺˙Verlust von Stickstoffdioxid
136[M - SO₂Cl]⁺Verlust der Sulfonylchloridgruppe
90[C₇H₆]⁺˙Toluol-Kation nach Verlust von NO₂ und SO₂
65[C₅H₅]⁺Cyclopentadienyl-Kation, ein häufiges Fragment von Benzolderivaten

Die Beobachtung des Molekülions bei m/z 235 (und 237 im Verhältnis von ca. 3:1) bestätigt die Molekülmasse. Die Fragmentierungsmuster, wie der Verlust von -Cl, -NO₂ und -SO₂Cl, liefern starke Beweise für die Anwesenheit dieser funktionellen Gruppen.

Visualisierung des Arbeitsablaufs

MS_Workflow cluster_prep Probenzuführung cluster_analysis Analyse cluster_proc Interpretation P1 Probe in flüchtigem Lösungsmittel lösen P2 In MS-Einlass injizieren P1->P2 P3 Verdampfen P2->P3 A1 Elektronenstoß- ionisation (70 eV) P3->A1 A2 Massenanalyse (m/z-Trennung) A1->A2 A3 Detektion A2->A3 D1 Molekülion- Identifikation A3->D1 D2 Analyse der Fragmentierungsmuster D1->D2 Final Final D2->Final Bestimmung von Molekülmasse & Struktur

Bildunterschrift: Schematischer Arbeitsablauf für die Massenspektrometrie-Analyse.

Integrierte spektroskopische Analyse

Obwohl jede Technik für sich genommen wertvolle Informationen liefert, liegt die wahre Stärke in der Kombination der Daten.

  • MS liefert die exakte Molekülmasse (m/z 235/237) und bestätigt die elementare Zusammensetzung.

  • IR identifiziert eindeutig die funktionellen Gruppen (-NO₂, -SO₂Cl, aromatischer Ring).

  • NMR (¹H und ¹³C) fügt die Puzzleteile zusammen, indem es die genaue Anordnung dieser Gruppen und der Wasserstoffatome am aromatischen Ring aufzeigt und so die Konstitution des Isomers bestätigt.

Durch die Synthese dieser drei orthogonalen Datensätze kann die Struktur von 2-Methyl-4-nitrobenzolsulfonylchlorid eindeutig und mit einem hohen Maß an Sicherheit bestätigt werden.

Referenzen

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Abgerufen von --INVALID-LINK--

  • Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Abgerufen von --INVALID-LINK--

  • Shimadzu. (n.d.). KBr Pellet Method. Abgerufen von --INVALID-LINK--

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Abgerufen von --INVALID-LINK--

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Abgerufen von --INVALID-LINK--

  • LCGC International. (2024, April 1). The Essential Guide to Electron Ionization in GC–MS. Abgerufen von --INVALID-LINK--

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Abgerufen von --INVALID-LINK--

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Abgerufen von --INVALID-LINK--

  • Wikipedia. (n.d.). Electron ionization. Abgerufen von --INVALID-LINK--

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Abgerufen von --INVALID-LINK--

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Abgerufen von --INVALID-LINK--

  • Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Abgerufen von --INVALID-LINK--

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Abgerufen von --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Infrared spectra. Abgerufen von --INVALID-LINK--

  • University of California, Davis. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Abgerufen von --INVALID-LINK--

  • Wild, F. (n.d.). Table of Characteristic IR Absorptions. Abgerufen von --INVALID-LINK--

References

A Technical Guide to the Safe Handling and Use of 2-Methyl-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the safe handling, use, storage, and disposal of 2-Methyl-4-nitrobenzenesulfonyl chloride (CAS No. 21320-90-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the chemical causality behind safety protocols. By integrating principles of reactivity, hazard identification, and emergency preparedness, this whitepaper serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this reactive sulfonyl chloride.

Introduction and Compound Profile

This compound is an aromatic sulfonyl chloride compound featuring a nitro group and a methyl group on the benzene ring. Its utility in organic synthesis is primarily as a reagent for introducing the 2-methyl-4-nitrophenylsulfonyl ("nosyl") group onto amines, alcohols, and other nucleophiles. The nosyl group serves as a robust protecting group, particularly for amines, due to its strong electron-withdrawing nature which increases the acidity of the N-H bond, facilitating deprotection under specific, mild conditions.

Despite its utility, the inherent reactivity of the sulfonyl chloride functional group, combined with the energetic nitro group, necessitates a rigorous and informed approach to its handling and use. This guide is structured to provide the scientific rationale behind the necessary safety measures.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its corrosive nature, reactivity with water, and potential for skin sensitization.

2.1. GHS Classification and Hazards

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. While specific classifications can vary slightly by supplier, the compound is consistently identified as hazardous.

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[4]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction[4]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[5][6]

Expert Insight: The corrosivity (H314) is a direct result of the compound's reaction with moisture.[7] Upon contact with water, even atmospheric humidity, the sulfonyl chloride moiety hydrolyzes to form 2-methyl-4-nitrobenzenesulfonic acid and hydrochloric acid (HCl)[7][8]. Both are strong, corrosive acids that cause immediate and severe chemical burns to skin, eyes, and mucous membranes[2][8]. This reaction is exothermic and the liberation of HCl gas presents a significant inhalation hazard.[7]

2.2. Physical and Chemical Properties

PropertyValueSource
CAS Number 21320-90-1[9]
Molecular Formula C₇H₆ClNO₄S[9]
Molecular Weight 235.64 g/mol [9]
Appearance Solid (typically crystalline powder)[10]
Melting Point 90-95 °C[10]

Safe Handling and Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a stringent PPE protocol is mandatory. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or evolved HCl gas.[7][11]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[7] Their location must be known to all personnel in the lab.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Due to the severe corrosivity, a combination of safety goggles and a full-face shield is strongly recommended.[10][12]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use. Double-gloving is a prudent practice.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

    • Protective Clothing: For larger quantities, consider impervious protective clothing or an apron.[5]

  • Respiratory Protection: If there is any risk of dust generation or exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is necessary.[7][11]

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] The storage area should be separate from incompatible substances.

  • Moisture Sensitivity: The compound is moisture-sensitive and will degrade upon exposure to air.[8][13] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Incompatible Materials:

    • Water/Moisture: Reacts violently to produce corrosive acids and toxic gas.[7]

    • Strong Bases: (e.g., hydroxides, amines) Can lead to vigorous, exothermic reactions.

    • Strong Oxidizing Agents: May result in a violent reaction or ignition.[5][8]

    • Alcohols: Will react to form sulfonate esters in a potentially exothermic reaction.

Experimental Protocol: Safe Nosylation of an Amine

This section details a representative protocol, emphasizing the integration of safety measures at each step.

Objective: To safely perform the N-nosylation of a primary amine.

Methodology:

  • Preparation (in fume hood):

    • Don all required PPE (goggles, face shield, gloves, lab coat).

    • Ensure a base bath (e.g., saturated sodium bicarbonate) is prepared and accessible for quenching.

    • All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

  • Reaction Setup:

    • Under a positive pressure of nitrogen, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) in a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Weigh the this compound in a dry, contained manner (e.g., on a weighing boat inside the fume hood).

    • Add the sulfonyl chloride to the reaction mixture portion-wise to control the exotherm. Monitor the internal temperature closely.

    • Causality: Portion-wise addition prevents a runaway reaction. The reaction is exothermic, and rapid addition could cause the solvent to boil, increasing pressure and exposure risk.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).

    • Quenching (Self-Validation Step): Slowly and carefully add the reaction mixture to a separate flask containing cold water or a dilute acid solution to quench any remaining sulfonyl chloride and protonate the base. This must be done cautiously as it will generate HCl.

  • Purification:

    • Perform standard liquid-liquid extraction. The aqueous layer will be acidic; handle it as corrosive waste.

    • Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator with a vacuum trap.

    • Purify the resulting nosylated amine product via column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Assemble Dry Glassware under N2 Reagents Dissolve Amine & Base in Anhydrous Solvent Prep->Reagents Cool Cool to 0°C Reagents->Cool Add Portion-wise Addition of 2-Methyl-4-nitrobenzenesulfonyl chloride Cool->Add Maintain Temp. Stir Stir & Monitor (TLC / LC-MS) Add->Stir Quench Quench with H2O (CAUTION: HCl) Stir->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Purify Product (Chromatography) Extract->Purify G cluster_routes cluster_actions Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale FlushSkin Flush with Water (15+ min) Remove Clothing Skin->FlushSkin FlushEyes Flush with Water (15+ min) Remove Lenses Eyes->FlushEyes FreshAir Move to Fresh Air Inhale->FreshAir Med Seek Immediate Medical Attention FlushSkin->Med FlushEyes->Med FreshAir->Med

References

A Technical Guide to the Mechanism and Application of 2-Methyl-4-nitrobenzenesulfonyl Chloride and Related Nosylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of the mechanism of action of 2-Methyl-4-nitrobenzenesulfonyl chloride and its structural isomers, collectively known as nosyl chlorides. These reagents are pivotal in modern organic synthesis, primarily serving as highly effective protecting groups for primary and secondary amines. This document elucidates the core mechanisms of sulfonylation (protection), subsequent N-H bond activation for further functionalization, and the unique, mild deprotection pathway via a Meisenheimer complex. We will explore the principle of orthogonality that makes the nosyl group invaluable in complex multi-step syntheses, particularly in pharmaceutical and peptide development. Detailed, field-proven protocols, data interpretation, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively implement these powerful synthetic tools.

Introduction to Nosylating Agents

This compound belongs to a class of aromatic sulfonyl chlorides characterized by the presence of a nitro group, which imparts unique and highly advantageous reactivity.[1] While isomers like 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride are more commonly cited, the underlying mechanistic principles are shared across the family.[2][3] The resulting N-sulfonylated moiety is referred to as a "nosyl" (Ns) group.[2]

The primary utility of nosyl chlorides in organic synthesis is for the protection of amine functional groups.[2][4] The nosyl group offers three distinct mechanistic advantages that set it apart from other sulfonyl protecting groups like tosyl (Ts) or mesyl (Ms):

  • Activation of the N-H Bond: The powerful electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton on the resulting sulfonamide, facilitating facile N-alkylation.[2][4][5]

  • Mild Cleavage Conditions: The nosyl group can be removed under gentle, non-acidic, and non-hydrogenolytic conditions using thiol-based nucleophiles.[6][7]

  • Orthogonality: Due to its unique deprotection mechanism, the nosyl group is stable under conditions used to cleave other common amine protecting groups such as Boc (acid-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex molecules.[2][7]

These features make nosyl chlorides indispensable tools in the synthesis of complex pharmaceuticals, natural products, and peptides.[2][8]

Core Mechanism of Action: Electrophilic Sulfonylation

The foundational mechanism of action is the reaction of the highly electrophilic sulfonyl chloride group with a nucleophilic amine.[8][9] The sulfur atom in the sulfonyl chloride is electron-deficient due to the strong inductive effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.

The reaction proceeds as follows:

  • Nucleophilic Attack: A primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion.

  • Deprotonation: A base, typically a non-nucleophilic amine like pyridine or a hindered base like 2,6-lutidine, neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion and forming the stable N-nosyl sulfonamide.

This process, a variant of the Schotten-Baumann reaction, is efficient and generally high-yielding for a wide range of amine substrates.[10]

Mechanism of Amine Protection

The Nosyl Group: A Versatile Amine Protecting Group

Activation of the Sulfonamide N-H Bond

A key feature that distinguishes the nosyl group is its ability to activate the resulting sulfonamide. The nitro group on the aromatic ring is a powerful electron-withdrawing group. This effect is transmitted through the aromatic system to the sulfonyl group, which in turn withdraws electron density from the nitrogen atom. This inductive pull significantly increases the acidity of the remaining proton on the nitrogen, making it susceptible to deprotonation by relatively weak bases.[2][5]

This enhanced acidity is the cornerstone of the Fukuyama Amine Synthesis .[4][6] A nosyl-protected primary amine can be easily deprotonated and subsequently alkylated under mild conditions (e.g., Mitsunobu reaction or reaction with an alkyl halide), providing a high-yield route to mono-substituted secondary amines.[5][7] This avoids the common problem of over-alkylation often seen with unprotected primary amines.[5]

Orthogonality in Complex Synthesis

In the context of multi-step organic synthesis, particularly in peptide chemistry, orthogonality is a critical concept. It refers to the ability to deprotect one functional group in the presence of others without affecting them. The nosyl group excels in this regard.[2]

  • Stable to Acid: It is completely stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the tert-butyloxycarbonyl (Boc) group.[2]

  • Stable to Hydrogenolysis: It is inert to the catalytic hydrogenation conditions used to cleave the benzyloxycarbonyl (Cbz) group.[2][7]

This robustness allows for precise, sequential deprotection strategies in molecules containing multiple amine functionalities, a common requirement in the synthesis of complex pharmaceuticals and polyamines.[2]

The Deprotection Mechanism: Nucleophilic Aromatic Substitution

The true elegance of the nosyl protecting group lies in its unique and mild cleavage mechanism. Unlike the harsh reductive or acidic conditions required for other sulfonyl groups, the nosyl group is removed via a nucleophilic aromatic substitution (SNAr) pathway.[6]

The process is typically initiated by a soft nucleophile, most commonly a thiol like thiophenol, in the presence of a mild base such as potassium carbonate (K₂CO₃).[2][6]

  • Thiolate Formation: The base deprotonates the thiol (e.g., thiophenol) to form a more potent thiolate nucleophile.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The thiolate attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group. The electron density is displaced onto the nitro group, forming a stabilized, resonance-delocalized intermediate known as a Meisenheimer complex .[6][7]

  • Collapse and Amine Release: The Meisenheimer complex collapses, expelling the sulfonamide as the leaving group. The resulting sulfonamide anion is immediately protonated by the solvent or upon aqueous workup to release the free, deprotected amine.

This deprotection proceeds under mild, often room temperature, conditions, preserving sensitive functional groups elsewhere in the molecule.[2]

Deprotection via Meisenheimer Complex

Experimental Protocols & Methodologies

The following protocols are provided as robust, field-validated starting points for the use of nosyl chlorides.

Protocol: Protection of a Primary Amine with this compound

Objective: To form a stable N-nosyl sulfonamide from a primary amine.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Pyridine or 2,6-Lutidine (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq.) to the stirred solution.

  • Add this compound (1.1 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Causality Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed. This prevents side reactions and ensures optimal yield.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The crude product, often a crystalline solid, can be purified by recrystallization or silica gel chromatography.[2] Characterize by NMR and MS to confirm structure and purity.

Protocol: Deprotection of a Nosyl-Protected Amine

Objective: To cleave the nosyl group and liberate the free amine.

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Thiophenol (2.0-3.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate or Dichloromethane

  • Water and Brine

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous DMF in a round-bottom flask.[2]

  • Add powdered anhydrous K₂CO₃ (3.0 eq.) to the solution. Expertise Note: Using finely powdered base increases the surface area and reaction rate.

  • Add thiophenol (2.0 eq.) to the stirred suspension.[2] The reaction is often accompanied by a color change.

  • Stir the reaction at room temperature for 1-3 hours.

  • Self-Validation System: Monitor the disappearance of the starting material by TLC. The liberated amine and the thiophenol byproduct will have different Rf values.

  • Upon completion, dilute the reaction mixture with a large volume of water.

  • Extract the aqueous phase three times with ethyl acetate or DCM.[2]

  • Combine the organic layers and wash thoroughly with water and brine to remove DMF and salts.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to separate the desired amine from the diaryl sulfide byproduct.

Experimental_Workflow start Start: Primary Amine (R-NH₂) step1 Step 1: Protection + Nosyl Chloride + Base (Pyridine) in DCM start->step1 purify1 Purification (Recrystallization/ Chromatography) step1->purify1 intermediate Intermediate: Nosyl-Protected Amine (Ns-NHR) step2 Step 2: Deprotection + Thiophenol + K₂CO₃ in DMF intermediate->step2 purify2 Purification (Chromatography) step2->purify2 product Final Product: Free Amine (R-NH₂) purify1->intermediate purify2->product

References

A Theoretical and Practical Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Methyl-4-nitrobenzenesulfonyl chloride, a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a blend of theoretical insights and practical methodologies. We will delve into the compound's synthesis, spectroscopic characterization, theoretical underpinnings of its reactivity, and its practical applications, with a focus on enabling advanced synthetic strategies.

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters. The strategic placement of substituents on the aromatic ring profoundly influences the reactivity and utility of these compounds. This compound, with its unique substitution pattern of an electron-donating methyl group and a strongly electron-withdrawing nitro group, presents a fascinating case study in modulated reactivity. This guide will elucidate how this specific arrangement of functional groups dictates its chemical behavior and opens avenues for its use in complex molecular architectures, particularly in the synthesis of bioactive molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the diazotization of 2-methyl-4-nitroaniline, followed by a copper-catalyzed reaction with sulfur dioxide in the presence of hydrochloric acid.

General Synthesis Protocol

A representative synthetic procedure is as follows:

  • Diazotization: 2-Methyl-4-nitroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Sulfonylation: The diazonium salt solution is then added to a pre-cooled solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst.

  • Work-up: The reaction mixture is stirred for several hours, after which the product is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₆ClNO₄S--INVALID-LINK--
Molecular Weight 235.64 g/mol --INVALID-LINK--
Appearance Pale yellow crystalline solidInferred from related compounds
CAS Number 21320-90-1--INVALID-LINK--

Spectroscopic and Theoretical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display a complex splitting pattern due to the ortho, meta, and para relationships between the protons and the substituents. Based on data from related sulfonamides, the aromatic protons are expected in the range of δ 7.5-8.5 ppm. The methyl protons will appear as a singlet, likely around δ 2.5 ppm.[1]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon bearing the sulfonyl chloride group and the nitro group will be significantly deshielded. The methyl carbon will appear at a much higher field, typically around δ 20-25 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups. Key expected vibrational frequencies include:

  • S=O asymmetric and symmetric stretching: ~1370 cm⁻¹ and ~1180 cm⁻¹

  • NO₂ asymmetric and symmetric stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹

  • C-S stretching: ~700-800 cm⁻¹

  • C-Cl stretching: ~600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 235 and 237 in a roughly 3:1 ratio, characteristic of the chlorine isotopes. Fragmentation patterns will likely involve the loss of SO₂Cl, NO₂, and other fragments.

Theoretical Studies: A DFT Approach to Understanding Reactivity

To gain deeper insight into the electronic structure and reactivity of this compound, Density Functional Theory (DFT) calculations can be employed. While specific studies on this molecule are limited, research on isomeric nitro-substituted benzenesulfonyl chlorides provides a valuable framework.

A computational investigation at the B3LYP/6-311G++(2d,p) level of theory can reveal key electronic properties.

The MEP map is a powerful tool to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a highly electron-deficient region (blue) around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophiles. The nitro group would also exhibit a significant electron-withdrawing effect, further enhancing the electrophilicity of the aromatic ring, particularly at the positions ortho and para to it. Conversely, the oxygen atoms of the sulfonyl and nitro groups will be electron-rich (red), indicating their potential to act as hydrogen bond acceptors.

MEP_Concept Molecule This compound Sulfur Sulfur Atom (in SO₂Cl) Molecule->Sulfur Highly Electrophilic Center (Susceptible to Nucleophilic Attack) Oxygen Oxygen Atoms (in SO₂Cl & NO₂) Molecule->Oxygen Electron-Rich Regions (Potential H-bond Acceptors) Ring Aromatic Ring Molecule->Ring Electron-Deficient Regions (Activated for Nucleophilic Aromatic Substitution)

Caption: Conceptual MEP of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride group and the nitro-substituted aromatic ring, indicating their role as the primary sites for accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability.

Applications in Drug Development and Organic Synthesis

The unique electronic properties of this compound make it a valuable tool in several synthetic applications, particularly in the realm of medicinal chemistry.

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.

  • Reaction Setup: A primary or secondary amine (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. A base, typically pyridine or triethylamine (1.2 eq), is added to the solution.

  • Addition of Sulfonyl Chloride: this compound (1.1 eq), dissolved in the same solvent, is added dropwise to the amine solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude sulfonamide is then purified by column chromatography or recrystallization.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Amine R-NH₂ Reaction Nucleophilic Acyl Substitution Amine->Reaction SulfonylChloride 2-Methyl-4-nitro- benzenesulfonyl chloride SulfonylChloride->Reaction Base Pyridine or Et₃N Base->Reaction Sulfonamide Sulfonamide Product Reaction->Sulfonamide Byproduct Pyridinium/Triethylammonium Chloride Reaction->Byproduct

Caption: Workflow for the synthesis of sulfonamides.

As a Protecting Group in Multi-step Synthesis

The 2-methyl-4-nitrobenzenesulfonyl (nosyl) group can be used as a protecting group for amines. Its stability under various reaction conditions and its selective removal under mild conditions make it an attractive choice in complex total synthesis and peptide chemistry. The nosyl group can be cleaved using a variety of reagents, most commonly thiols in the presence of a base.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions.

  • Corrosive: It is corrosive to the skin, eyes, and respiratory tract.[2]

  • Moisture Sensitive: It reacts with water, and should be handled under anhydrous conditions.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile due to its specific substitution pattern. Its utility in the synthesis of sulfonamides and as a protecting group underscores its importance in drug discovery and development. While experimental and theoretical data for this specific compound are not as abundant as for some of its isomers, this guide provides a solid foundation for its effective and safe use. Future research could focus on a more detailed computational analysis of its reaction mechanisms and the expansion of its applications in novel synthetic methodologies.

References

An In-depth Technical Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzenesulfonyl chloride, often referred to in the context of the broader class of "nosyl" chlorides, is a highly reactive crystalline solid (typically appearing as yellow to brown powder) that has carved out a significant niche in modern organic synthesis. Its value lies in the dual nature of the 2-methyl-4-nitrophenylsulfonyl group it installs: a robust protecting group for amines that can be cleaved under remarkably mild conditions. This attribute has made it an indispensable tool in the multi-step synthesis of complex molecules, particularly in the realms of pharmaceutical development and total synthesis. This guide provides a comprehensive overview of its discovery, historical context, synthesis, chemical properties, and key applications, with a focus on the practical insights required by researchers in the field.

Part 1: Discovery and Historical Context

While a definitive seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a survey of early 20th-century chemical literature, its conceptual origins are firmly rooted in the burgeoning field of aromatic chemistry at that time. The synthesis of related nitrobenzenesulfonyl chlorides was driven by the burgeoning dye industry and early efforts in medicinal chemistry, which heavily relied on the functionalization of aromatic compounds.

The likely pathway to its initial synthesis would have been a variation of the Sandmeyer reaction , a cornerstone of aromatic chemistry discovered by Swiss chemist Traugott Sandmeyer in 1884.[1][2] This reaction provides a versatile method for the conversion of aryl amines to a wide variety of functional groups via the intermediacy of a diazonium salt. The use of copper salts as catalysts is a hallmark of this reaction.[1][3] The synthesis of this compound from 1-amino-2-methyl-4-nitrobenzene, as detailed in modern preparations, is a classic example of this powerful transformation.[4]

The historical significance of this class of compounds grew substantially with the discovery of sulfonamide drugs in the 1930s, beginning with Prontosil.[2] This discovery ushered in the era of antibacterial chemotherapy and spurred extensive research into the synthesis and properties of a vast array of sulfonyl chlorides and their corresponding sulfonamides.

It was, however, the later recognition of the unique properties of the nitrobenzenesulfonyl group as a protecting group for amines that solidified the importance of compounds like this compound in complex organic synthesis. The development of the Fukuyama amine synthesis showcased the utility of the "nosyl" (Ns) group, which can be readily introduced and, crucially, removed under mild conditions using thiolates, a feature not shared by the more robust tosyl (Ts) group.[4] This orthogonality has proven invaluable in the synthesis of polyamines and other nitrogen-containing natural products.

Part 2: Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₄S[5]
Molecular Weight 235.64 g/mol [5]
Appearance Yellow to brown crystalline powder[1]
Melting Point 105-106 °C[4]
Solubility Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF. Insoluble in water; decomposes in hot water or hot alcohol.[6]
CAS Number 21320-90-1[5]

While specific, publicly available NMR and IR spectra for this compound are not readily found in the initial search, the expected spectroscopic features can be inferred from its structure and comparison to related compounds like 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and sulfonyl chloride groups would cause the aromatic protons to appear in the downfield region of the spectrum.

  • ¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, with the carbons attached to the nitro and sulfonyl chloride groups being significantly deshielded. The methyl carbon would appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively). Strong absorptions for the nitro group (NO₂) would also be present (typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹).

Part 3: Synthesis and Experimental Protocols

The most common and reliable method for the laboratory-scale synthesis of this compound is a modified Sandmeyer reaction starting from 1-amino-2-methyl-4-nitrobenzene.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonylation (Sandmeyer-type) A 1-Amino-2-methyl-4-nitrobenzene NaNO2 NaNO₂ / HCl B Diazonium Salt Intermediate SO2_Cu SO₂ / Cu²⁺ catalyst NaNO2->B 0-5 °C C This compound SO2_Cu->C Introduction of SO₂Cl

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound[4]

This protocol is adapted from established procedures and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-Amino-2-methyl-4-nitrobenzene (200 parts by weight)

  • 30% Hydrochloric acid (400 parts by weight for diazotization + 1300 parts by weight for sulfonylation)

  • 40% Sodium nitrite solution (235 parts by weight)

  • Crystalline copper sulfate (33 parts by weight)

  • 40% Sodium bisulfite solution (330 parts by weight + 330 parts by weight)

  • Cold water

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, suspend 200 parts by weight of 1-amino-2-methyl-4-nitrobenzene in 400 parts by weight of 30% hydrochloric acid.

    • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

    • Slowly add 235 parts by weight of a 40% sodium nitrite solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate, larger reaction vessel, prepare a mixture of 1300 parts by weight of 30% hydrochloric acid, 33 parts by weight of crystalline copper sulfate, and 330 parts by weight of a 40% sodium bisulfite solution.

    • With slight external cooling, slowly add the clarified diazo solution from Step 1 below the surface of this mixture.

    • Simultaneously, add another 330 parts by weight of the 40% sodium bisulfite solution.

  • Isolation and Purification:

    • Continue stirring the reaction mixture for approximately 45 minutes. The product, this compound, will precipitate out of the solution.

    • Filter the solid product using suction filtration.

    • Wash the filter cake thoroughly with a large volume of cold water (approximately 2000 parts by volume) to remove any residual acids and salts.

    • Dry the product. The expected yield is approximately 85% of the theoretical yield, with a melting point of 105-106 °C.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields. Maintaining a temperature of 0-5 °C is crucial for the stability of the diazonium intermediate.

  • Copper Sulfate Catalyst: The copper(II) sulfate, in the presence of sodium bisulfite (which can generate sulfur dioxide in situ), acts as a catalyst in this Sandmeyer-type reaction to facilitate the introduction of the sulfonyl chloride group onto the aromatic ring.

  • Addition Below the Surface: Adding the diazonium salt solution below the surface of the reaction mixture ensures efficient mixing and reaction, minimizing potential side reactions at the surface.

  • Thorough Washing: The extensive washing with cold water is critical to remove inorganic byproducts and any remaining acids, which could interfere with subsequent reactions or affect the purity and stability of the final product.

Part 4: Key Applications in Organic Synthesis

The primary application of this compound in modern organic synthesis is as a precursor to the 2-methyl-4-nitrophenylsulfonyl ("nosyl") protecting group for amines.

The "Nosyl" Group in Amine Protection

The nosyl group offers a compelling alternative to other common amine protecting groups like Boc, Cbz, and even the related tosyl (Ts) group.

Advantages of the Nosyl Protecting Group:

  • Stability: Nosylamides are stable to a wide range of reaction conditions, including strongly acidic media, which would cleave a Boc group.

  • Mild Cleavage: The most significant advantage of the nosyl group is its facile cleavage under mild, nucleophilic conditions, typically using a thiol (like thiophenol) and a base. This is in stark contrast to the often harsh reductive or strongly acidic conditions required to remove a tosyl group.

  • Increased Acidity of N-H: The strong electron-withdrawing nature of the nitro group increases the acidity of the N-H proton in a primary nosylamide. This facilitates N-alkylation reactions under relatively mild basic conditions, a key step in the Fukuyama amine synthesis.

The Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines. It leverages the unique properties of the nosyl group.

Workflow for the Fukuyama Amine Synthesis

FukuyamaWorkflow cluster_protection Step 1: Nosylation cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection A Primary Amine (R-NH₂) NosylCl 2-Methyl-4-nitrobenzenesulfonyl chloride B Nosylamide (R-NHNs) AlkylHalide Alkyl Halide (R'-X) / Base NosylCl->B Protection C N-Alkylated Nosylamide (R-N(R')Ns) Thiol Thiol (e.g., PhSH) / Base AlkylHalide->C Alkylation D Secondary Amine (R-NHR') Thiol->D Cleavage

Caption: Key steps in the Fukuyama amine synthesis.

Part 5: Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate precautions.

  • Corrosive: It is corrosive and can cause severe skin burns and eye damage.

  • Moisture Sensitive: It reacts with water, including moisture in the air, to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat when handling this compound.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, while perhaps not a compound with a widely celebrated discovery story, is a workhorse reagent in modern organic synthesis. Its historical roots in the development of aromatic chemistry and sulfonamides have given way to its current prominence as a key building block for the versatile "nosyl" protecting group. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and applications, particularly within the context of the Fukuyama amine synthesis, is essential for the efficient and elegant construction of complex molecular architectures. As the demand for sophisticated synthetic methodologies continues to grow, the utility of this and related nitrobenzenesulfonyl chlorides is certain to endure.

References

Methodological & Application

The Dual-Role Amine Guardian: A Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride as a Robust and Readily Cleavable Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic protection and deprotection of functional groups is paramount. Among these, the amine moiety, with its inherent nucleophilicity and basicity, often requires a temporary mask to prevent unwanted side reactions. This guide delves into the application of 2-methyl-4-nitrobenzenesulfonyl chloride, a reagent that imparts the 2-methyl-4-nitrophenylsulfonyl (nosyl) group, a highly effective and versatile protecting group for primary and secondary amines.

The nosyl group stands out due to its exceptional stability across a wide range of reaction conditions, coupled with its remarkably mild and selective cleavage protocol. This orthogonality to other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), makes it an invaluable tool for complex synthetic strategies.[1] Furthermore, the strong electron-withdrawing nature of the nitro-substituted aryl ring uniquely activates the protected nitrogen, facilitating subsequent N-alkylation reactions—a feature famously exploited in the Fukuyama amine synthesis.[2][3]

This document provides a comprehensive overview, including detailed protocols, mechanistic insights, and comparative data, to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement the 2-methyl-4-nitrobenzenesulfonyl group in their synthetic endeavors.

Key Attributes and Advantages

The utility of the 2-methyl-4-nitrobenzenesulfonyl protecting group is rooted in its distinct chemical properties:

  • Robust Stability: The resulting sulfonamide is stable to strongly acidic conditions (e.g., TFA used for Boc removal) and hydrogenolysis (for Cbz cleavage), allowing for selective deprotection sequences in molecules with multiple protected amines.[1]

  • Mild and Orthogonal Deprotection: Cleavage is achieved under mild, often neutral or slightly basic conditions, typically employing a thiol nucleophile. This unique deprotection mechanism avoids the harsh acidic or reductive conditions required for other sulfonyl groups like tosyl (Ts).[1][4]

  • Activation for N-Alkylation: The electron-withdrawing nitro group renders the N-H proton of a protected primary amine sufficiently acidic for deprotonation and subsequent alkylation, providing a pathway to secondary amines.[2][5]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies purification through recrystallization.[1]

The Chemistry of Protection and Deprotection

The introduction and removal of the 2-methyl-4-nitrobenzenesulfonyl group are straightforward and high-yielding processes.

Protection of Amines

The protection reaction proceeds via a classical nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base to scavenge the liberated HCl.

Figure 1: General workflow for amine protection.

Deprotection Mechanism

The cleavage of the nosyl group is a key advantage. It proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group, forming a Meisenheimer complex.[2][4] This intermediate then collapses, eliminating the sulfonamide anion, which subsequently fragments to release the free amine and sulfur dioxide.

Deprotection A Protected Amine (Nosyl-Amide) Ar-SO₂-NHR B Meisenheimer Complex Intermediate A->B + Thiolate C Free Amine R-NH₂ B->C Collapse & Fragmentation Byproducts {Ar-SR' + SO₂} B->Byproducts Thiolate {Thiolate (R'S⁻)} caption Figure 2: Deprotection via Meisenheimer complex.

Figure 2: Deprotection via Meisenheimer complex.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate.

Protocol 1: Protection of a Primary Amine

This procedure details the general method for the nosylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.05 eq) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol

This protocol describes the most common method for cleaving the nosyl group.

Materials:

  • N-nosyl protected amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)[6]

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate or DCM

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of the N-nosyl protected amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).[2]

  • Add thiophenol (2.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.[2]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine product by silica gel column chromatography.

Note on Odor: Thiophenol has a highly unpleasant and persistent odor. All manipulations should be performed in a well-ventilated fume hood. Alternative, less odorous thiols like p-mercaptobenzoic acid have been successfully employed.[7]

Data Presentation

The following tables summarize typical reaction conditions for the protection and deprotection of amines using nitrobenzenesulfonyl groups.

Table 1: Representative Conditions for Nosylation of Amines

Amine SubstrateBaseSolventTime (h)Yield (%)
BenzylaminePyridineDCM3>95
AnilineTriethylamineTHF592
Di-n-propylamine2,6-LutidineDCM1289
Glycine methyl esterNaHCO₃Dioxane/H₂O494

Table 2: Comparison of Deprotection Conditions for N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

Thiol ReagentBaseSolventTemperatureTimeYield (%)Reference
ThiophenolK₂CO₃MeCNRoom Temp40 min99[2]
PS-ThiophenolCs₂CO₃THFRoom Temp24 h96[6]
Mercaptoacetic acidDBUDMFRoom Temp30 minQuantitative[8]
p-Mercaptobenzoic acidK₂CO₃DMF40 °C12 h>90[7]

Advanced Applications: The Fukuyama Amine Synthesis

A significant application of nosyl protection is the Fukuyama amine synthesis, a powerful method for preparing secondary amines.[2] A primary amine is first protected as its nosyl amide. The resulting sulfonamide N-H is acidic enough to be deprotonated by a mild base and alkylated. Subsequent deprotection yields the secondary amine. This strategy is particularly useful for synthesizing complex polyamines and has been applied in numerous total syntheses.[3][9]

Fukuyama Start Primary Amine (R-NH₂) Step1 Protection Start->Step1 NosylAmide Nosyl Amide (Ns-NHR) Step1->NosylAmide Step2 Alkylation (Base, R'-X or Mitsunobu) NosylAmide->Step2 Alkylated N-Alkylated Nosyl Amide (Ns-NRR') Step2->Alkylated Step3 Deprotection (Thiol, Base) Alkylated->Step3 End Secondary Amine (R-NHR') Step3->End caption Figure 3: Workflow of the Fukuyama Amine Synthesis.

Figure 3: Workflow of the Fukuyama Amine Synthesis.

Conclusion

This compound provides a robust and versatile means of protecting primary and secondary amines. The stability of the resulting sulfonamide to a wide array of reagents, combined with the mild and selective conditions required for its removal, grants it a privileged position in the synthetic chemist's toolbox. Its ability to serve a dual role—first as a protecting group and then as an activating group for N-alkylation—further cements its utility in the synthesis of complex nitrogen-containing molecules. The protocols and data presented herein offer a solid foundation for the successful application of this valuable synthetic tool.

References

protocol for sulfonamide formation using 2-Methyl-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Sulfonamides using 2-Methyl-4-nitrobenzenesulfonyl Chloride

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutic agents with a remarkable breadth of biological activity.[1][2] Initially celebrated for their revolutionary antibacterial properties, the applications for this versatile scaffold have expanded to include treatments for a wide range of conditions, including viral infections, cancer, inflammation, diabetes, and glaucoma.[3][4][5] The sulfonamide moiety often acts as a key pharmacophore, engaging in critical hydrogen bonding interactions within enzyme active sites or at receptor interfaces.

The synthesis of novel sulfonamide derivatives remains a pivotal activity in pharmaceutical research. The most direct and common method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride.[5][6] this compound is a particularly valuable reagent in this context. The presence of a strong electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl sulfur, facilitating a rapid and efficient reaction. The methyl group provides a point of steric and electronic differentiation, allowing for the fine-tuning of the physicochemical properties of the final compound. This guide provides a comprehensive protocol for the synthesis of sulfonamides using this compound, underpinned by mechanistic insights, practical field experience, and robust characterization methods.

Reaction Mechanism and Guiding Principles

The formation of a sulfonamide from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The potent electron-withdrawing effect of the para-nitro group significantly increases the partial positive charge on the sulfur atom, making it highly susceptible to this attack.[7][8]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Chloride Ejection and Proton Transfer: The intermediate collapses, ejecting the chloride ion, which is an excellent leaving group. Simultaneously, or in a subsequent step, a base present in the reaction medium abstracts a proton from the nitrogen atom to neutralize the resulting ammonium species.

The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its primary role is to stoichiometrically neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[9] Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a robust and widely applicable method for the synthesis of N-substituted-2-methyl-4-nitrobenzenesulfonamides.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Safety and Handling Precautions
  • This compound is a corrosive solid that causes severe skin burns and eye damage.[10] It is also moisture-sensitive and reacts with water.[11]

  • Always handle this reagent in a chemical fume hood. [11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Avoid inhalation of dust.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the sulfonyl chloride).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., anhydrous pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[9] The acidic wash removes excess base, while the bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel to afford the pure sulfonamide.[9][13]

Caption: Experimental workflow for sulfonamide synthesis.

Summary of Reaction Parameters

For successful and reproducible synthesis, careful control of reaction parameters is essential. The following table provides a general guide.

ParameterRecommended Value/ConditionRationale
Stoichiometry
Amine1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the more valuable sulfonyl chloride.
Base1.5 - 2.0 equivalentsEnsures complete neutralization of the HCl byproduct and can catalyze the reaction.
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents are required to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 4 - 18 hoursDependent on the nucleophilicity of the amine; monitor by TLC for confirmation.
Typical Yield 75 - 95%Yields are generally high but depend on the specific amine and purification efficiency.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Insufficient base. 3. Low nucleophilicity of the amine.1. Use freshly dried solvents and high-purity reagents. 2. Ensure at least 1.5 eq of base is used. 3. For poorly reactive amines, consider a stronger base (e.g., DBU) or gentle heating (40 °C).
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance around the amine.1. Allow the reaction to stir for a longer period (up to 24h). 2. Gentle heating may be required to overcome steric barriers.
Multiple Spots on TLC 1. Formation of side products. 2. Degradation of product or starting material.1. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. 2. Check the stability of the amine under basic conditions. Purify carefully via column chromatography.
Difficulty in Purification 1. Product is an oil. 2. Co-elution of impurities.1. Attempt to triturate with a non-polar solvent (e.g., hexanes) to induce crystallization. 2. Optimize the solvent system for column chromatography; try different solvent polarities or systems (e.g., DCM/Methanol).

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 2-methyl-4-nitrobenzenesulfonamide is critical. The following spectroscopic methods are standard.

  • FT-IR Spectroscopy: Infrared spectroscopy is excellent for confirming the presence of the key functional group. Look for strong characteristic absorption bands.[13]

    • SO₂ Asymmetric Stretch: 1344–1317 cm⁻¹

    • SO₂ Symmetric Stretch: 1187–1147 cm⁻¹

    • S-N Stretch: 924–906 cm⁻¹

    • N-H Stretch (for primary/secondary amines): 3390–3229 cm⁻¹

  • ¹H and ¹³C NMR Spectroscopy: NMR provides detailed structural information.[14]

    • ¹H NMR: Expect signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the 2-methyl-4-nitrophenyl ring and any aromatic protons on the amine portion. The N-H proton of a secondary sulfonamide often appears as a broad singlet. The methyl group on the sulfonyl chloride backbone will appear as a singlet around 2.5 ppm.

    • ¹³C NMR: The aromatic carbons will appear in the 120-150 ppm region. The methyl carbon will be upfield.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. Electron Spray Ionization (ESI-MS) will typically show the [M+H]⁺ or [M+Na]⁺ ion.[14]

References

The Versatility of 2-Methyl-4-nitrobenzenesulfonyl Chloride in Modern Organic Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the ability to selectively protect and activate functional groups is paramount. Among the arsenal of reagents available to chemists, sulfonyl chlorides hold a prominent place. This technical guide delves into the multifaceted applications of a particularly useful, yet perhaps under-celebrated reagent: 2-Methyl-4-nitrobenzenesulfonyl chloride. While often grouped with its close relative, 4-nitrobenzenesulfonyl chloride (NsCl), the subtle modification of the methyl group offers nuances in reactivity and solubility that can be advantageous in specific synthetic contexts.

This document will provide researchers, scientists, and drug development professionals with a detailed exploration of the utility of this compound and the broader class of nitrobenzenesulfonyl chlorides (nosyl chlorides) in key synthetic transformations. We will move beyond a simple cataloging of reactions to provide insights into the causality behind experimental choices, self-validating protocols, and a robust foundation of authoritative references.

The Nosyl Group: A Robust and Orthogonal Protecting Group for Amines

The primary and most widespread application of this compound is in the protection of primary and secondary amines. The resulting N-nosyl sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic environments, making it an orthogonal protecting group to the more common Boc and Cbz groups.[1]

The strong electron-withdrawing effect of the nitro group on the benzene ring is the cornerstone of the nosyl group's utility. This electronic feature imparts several key characteristics:

  • Enhanced Acidity of the N-H Proton: The N-H proton of a primary nosylamide is significantly more acidic than that of a typical amide or carbamate.[2] This heightened acidity facilitates N-alkylation under relatively mild conditions, a feature that is exploited in the Fukuyama amine synthesis.[2][3]

  • Facile Cleavage via Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). This provides a mild and efficient method for deprotection using thiol-based nucleophiles.[1][3]

Visualizing the Protection and Deprotection Strategy

G cluster_protection Protection cluster_deprotection Deprotection Amine R-NH2 NosylAmide R-NH-Ns Amine->NosylAmide Base (e.g., Pyridine, TEA) CH2Cl2 NosylChloride 2-Methyl-4-nitro- benzenesulfonyl chloride NosylChloride->NosylAmide NosylAmide_dep R-NH-Ns DeprotectedAmine R-NH2 NosylAmide_dep->DeprotectedAmine Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., CH3CN, DMF) Thiol Thiophenol or other thiol Thiol->DeprotectedAmine

Caption: General workflow for amine protection and deprotection using a nosyl chloride.

Application Note 1: Synthesis of Secondary Amines via Fukuyama Alkylation

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines. A key step in this sequence is the alkylation of a nosyl-protected amine. The increased acidity of the N-H proton allows for deprotonation with mild bases, followed by alkylation with an alkyl halide or other electrophile.

Protocol: Nosylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the primary amine in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of this compound in CH₂Cl₂ dropwise to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude nosylamide, which can be purified by recrystallization or column chromatography.

Protocol: N-Alkylation of a Nosylamide (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for the N-alkylation of nosylamides with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[5][6]

Materials:

  • Nosylamide (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the nosylamide and alcohol in anhydrous THF at 0 °C, add triphenylphosphine.[7]

  • Slowly add DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol: Deprotection of the Nosyl Group

The cleavage of the nosyl group is typically achieved through nucleophilic aromatic substitution with a thiol.[3]

Materials:

  • N-alkylated nosylamide (1.0 eq)

  • Thiophenol (3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)[1]

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-alkylated nosylamide in acetonitrile or DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography.

Note on Odor: Thiol-based reagents have a strong, unpleasant odor. An alternative, odorless deprotection method utilizes homocysteine thiolactone in the presence of a primary alcohol and DBU.[8]

Synthesis of Sulfonamides and Sulfonate Esters

Beyond its role as a protecting group, this compound is a valuable reagent for the direct synthesis of sulfonamides and sulfonate esters.[9] These functional groups are prevalent in a wide range of biologically active molecules and pharmaceuticals.[10][11]

Application Note 2: Direct Synthesis of Biologically Relevant Sulfonamides

The reaction of this compound with primary or secondary amines provides a straightforward route to sulfonamides.[12]

Protocol: General Procedure for Sulfonamide Synthesis

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.05 eq)

  • Pyridine or other suitable base (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the amine in the chosen solvent and cool to 0 °C.

  • Add the base, followed by the slow addition of this compound.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up typically involves washing with aqueous acid and base, followed by drying and concentration.

  • Purification is achieved by recrystallization or column chromatography.

Activating Group in Peptide Synthesis

In the realm of peptide synthesis, the activation of the carboxylic acid moiety is a critical step to facilitate amide bond formation. Derivatives of nitrobenzenesulfonyl chloride have been developed as effective coupling reagents. For instance, Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been shown to be a recyclable coupling reagent for the racemization-free synthesis of peptides.[13] While not a direct application of this compound itself, it highlights the utility of the nosyl moiety in this field.

Furthermore, N-nosyl-protected amino acids can be converted to their corresponding acid chlorides, which are highly reactive acylating agents for coupling to hindered amino acids on a solid support.[14]

Visualizing the Role in Peptide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation NosylProtectedAA N-Nosyl-Amino Acid NosylAAChloride N-Nosyl-Amino Acid Chloride NosylProtectedAA->NosylAAChloride Activation ActivatingReagent SOCl2 ActivatingReagent->NosylAAChloride NosylAAChloride_c N-Nosyl-Amino Acid Chloride Dipeptide N-Nosyl-Dipeptide NosylAAChloride_c->Dipeptide Coupling AminoAcidEster Amino Acid Ester (or resin-bound amine) AminoAcidEster->Dipeptide

Caption: Activation and coupling of N-nosyl amino acids in peptide synthesis.

Synthesis of Guanidines

The synthesis of guanidines, a functional group found in numerous natural products and pharmaceuticals, can be facilitated using reagents derived from sulfonyl chlorides. While direct protocols using this compound are less common, the underlying principle involves the activation of an amine or a related precursor. A general approach involves the reaction of an amine with a guanidinylating agent, which can be prepared through multi-step sequences that may involve sulfonyl chloride chemistry.

A common method for guanidine synthesis involves the reaction of an amine with a cyanamide or an S-alkylisothiourea salt.[15][16] The role of a sulfonyl chloride in this context would be indirect, for example, in the preparation of a precursor to the guanidinylating agent.

Conclusion

This compound is a versatile and powerful reagent in the organic chemist's toolkit. Its primary utility as a robust and orthogonally-cleavable protecting group for amines is well-established and widely applied, particularly in the context of the Fukuyama amine synthesis. Furthermore, its role as a precursor for the synthesis of sulfonamides and its relevance in the broader field of peptide synthesis and the preparation of complex nitrogen-containing molecules underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this valuable synthetic building block.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of amino acids using 2-Methyl-4-nitrobenzenesulfonyl chloride (MNBS-Cl). The protocols and insights presented herein are grounded in established chemical principles and are designed to ensure robust and reproducible results.

Introduction: The Role of Derivatization in Amino Acid Analysis

Amino acids, the fundamental building blocks of proteins, often require chemical modification, or derivatization, prior to analysis. This is primarily because many amino acids lack strong chromophores or fluorophores, making their detection by common analytical techniques like UV-Vis spectrophotometry or fluorescence spectroscopy challenging.[1][2] Derivatization serves to attach a chemical tag to the amino acid, enhancing its detectability and improving its chromatographic properties.[1][3]

A variety of reagents are used for this purpose, including Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and dabsyl chloride.[1][2][3] Among the classes of derivatizing agents, sulfonyl chlorides are particularly effective. This application note focuses on this compound (MNBS-Cl), a reagent analogous to the well-documented 2-nitrobenzenesulfonyl chloride (o-NsCl).[4] While specific literature on MNBS-Cl for amino acid analysis is emerging, the principles governing its reactivity are well-established through its structural analogs.

Chemical Principle of Derivatization with MNBS-Cl

The derivatization of amino acids with this compound is a nucleophilic acyl substitution reaction. The primary or secondary amine group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.

The reaction is facilitated by the presence of an electron-withdrawing nitro group on the benzene ring, which enhances the electrophilicity of the sulfonyl sulfur.[4] The reaction is typically carried out under basic conditions to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity, and to neutralize the HCl byproduct.

Experimental Workflow Diagram

The overall workflow for the derivatization and analysis of amino acids using MNBS-Cl is depicted below.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Amino Acid Sample (Standard or Unknown) Mix Mix Sample, Buffer, and MNBS-Cl Solution Sample->Mix Reagent MNBS-Cl Solution Reagent->Mix Buffer Reaction Buffer (e.g., Borate Buffer, pH 9.5) Buffer->Mix Incubate Incubate at Controlled Temperature (e.g., 60°C) Mix->Incubate Quench Quench Reaction (e.g., with Acid) Incubate->Quench HPLC HPLC Analysis (UV Detection) Quench->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: Workflow for Amino Acid Derivatization with MNBS-Cl.

Detailed Experimental Protocol

This protocol provides a representative method for the derivatization of amino acids with this compound for subsequent HPLC analysis.

Reagents and Materials
  • This compound (MNBS-Cl)

  • Amino acid standards

  • Acetonitrile (ACN), HPLC grade

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV detector

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 0.618 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 100 mL.

  • MNBS-Cl Solution (10 mg/mL): Dissolve 10 mg of MNBS-Cl in 1 mL of acetonitrile. This solution should be prepared fresh daily.

  • Amino Acid Standard Stock Solution (1 mg/mL): Prepare individual or mixed stock solutions of amino acids in deionized water or a suitable buffer.

  • Quenching Solution (0.1 M HCl): Prepare by diluting concentrated HCl in deionized water.

Derivatization Procedure
  • Sample Preparation: To 100 µL of the amino acid sample (or standard) in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.5).

  • Initiation of Reaction: Add 200 µL of the MNBS-Cl solution to the sample mixture.

  • Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After incubation, cool the reaction mixture to room temperature and add 100 µL of 0.1 M HCl to quench the reaction.

  • Final Preparation: Vortex the mixture for 30 seconds. The sample is now ready for HPLC analysis.

HPLC Analysis

The derivatized amino acids can be separated and quantified using reversed-phase HPLC with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the derivatized amino acids. The exact gradient should be optimized based on the specific amino acids of interest.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of the derivatized amino acid. A wavelength in the range of 254-280 nm is a good starting point.

  • Injection Volume: 20 µL

Data Interpretation and Applications

The derivatized amino acids will appear as distinct peaks in the HPLC chromatogram. Quantification can be achieved by creating a calibration curve using known concentrations of amino acid standards.

Amino AcidRetention Time (min)Peak Area (Arbitrary Units)Concentration (µM)
Glycine5.2125,60050
Alanine6.8189,40075
Valine9.1254,100100
Leucine11.5310,800125

This table presents hypothetical data for illustrative purposes.

Applications of this method are widespread in:

  • Pharmaceutical Development: For the quantification of amino acids in drug formulations and for monitoring amino acid depletion in cell culture media during bioprocesses.[5]

  • Clinical Research: To analyze amino acid profiles in biological fluids for disease diagnosis and monitoring.

  • Food Science: For the determination of the amino acid composition of food products.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following steps are recommended:

  • Run a Reagent Blank: A blank sample containing all reagents except the amino acid should be run to identify any interfering peaks.

  • Use Internal Standards: An internal standard can be added to both the samples and standards to correct for variations in injection volume and detector response.

  • Validate with a Certified Reference Material: If available, a certified reference material containing known concentrations of amino acids should be analyzed to verify the accuracy of the method.

  • Assess Reproducibility: The derivatization and analysis should be repeated multiple times to assess the precision and reproducibility of the method.

Conclusion

The derivatization of amino acids with this compound offers a robust method for their quantification. The protocol detailed in this application note provides a solid foundation for researchers to implement this technique. As with any analytical method, optimization of the reaction and chromatographic conditions may be necessary to suit specific applications and instrumentation.

References

Application Notes & Protocols: The Role of Nitrobenzenesulfonyl Chlorides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride and Its Analogs

Executive Summary & Introduction

In the landscape of modern medicinal chemistry, the efficient and controlled manipulation of amine functionalities is paramount. Nitrobenzenesulfonyl chlorides represent a class of highly valuable reagents for this purpose. While this guide focuses on the principles governing This compound , its direct applications are less documented than its close and widely used analogs, 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl) . The principles of reactivity and application are highly conserved across these molecules. Therefore, this guide will use the well-established chemistry of o-NsCl and p-NsCl to provide a comprehensive framework for researchers.

These reagents are primarily employed for two critical transformations: the synthesis of sulfonamides, a key pharmacophore in many therapeutic agents, and the protection of primary and secondary amines.[1][2] The resulting N-nosyl (or N-nosylate) group offers a unique combination of stability under various reaction conditions and specific, mild deprotection protocols, making it a cornerstone of multi-step synthetic campaigns.[3][4]

Chemical Profile and Core Reactivity

The utility of a nitrobenzenesulfonyl chloride is dictated by two key structural features:

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: This functional group is a potent electrophile. The sulfur atom, in a high oxidation state and bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating rapid reactions with nucleophiles like amines and alcohols.[5]

  • The Nitro (-NO₂) Group: This powerful electron-withdrawing group significantly influences the chemistry of the entire molecule. It enhances the electrophilicity of the sulfonyl group, making the reaction with amines very efficient. Crucially, it also increases the acidity of the N-H proton on a resulting primary sulfonamide. This acidification is the key to subsequent N-alkylation reactions, most notably the Fukuyama Amine Synthesis.[3][4]

The interplay of these groups makes nitrobenzenesulfonyl chlorides exceptionally reliable reagents for forming sulfonamide bonds.

Core Application: Synthesis of N-Nosyl Protected Amines and Sulfonamides

The most common application of these reagents is the reaction with primary or secondary amines to form stable sulfonamides.[6][7] This reaction is not only a method for creating the sulfonamide functional group, which is present in many antibacterial and diuretic drugs, but also serves as a robust method for amine protection.

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and a final deprotonation step (typically by a mild base added to the reaction) to yield the neutral sulfonamide.

Caption: Mechanism of Sulfonamide Formation.

General Protocol for Nosylation of a Primary Amine

This protocol provides a reliable method for the protection of a primary amine using 4-nitrobenzenesulfonyl chloride (p-NsCl) as a representative example.

Materials:

  • Primary amine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.05 - 1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the stirred solution. The base acts as a proton scavenger for the HCl generated during the reaction.[8]

  • Reagent Addition: Add the 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 5-10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Advanced Application: The Fukuyama Amine Synthesis

The acidic nature of the N-H proton on a nosyl-protected primary amine allows for efficient N-alkylation under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃). This forms the basis of the Fukuyama Amine Synthesis, a powerful two-step method for preparing secondary amines.[4] This avoids the common problem of over-alkylation seen in direct alkylation of primary amines.[3]

G start Primary Amine (R-NH₂) step1 Step 1: Nosylation (+ NsCl, Base) start->step1 protected Nosyl-Protected Amine (R-NH-Ns) step1->protected step2 Step 2: Alkylation (+ R'-X, Base) protected->step2 alkylated N-Alkylated Sulfonamide (R-N(R')-Ns) step2->alkylated step3 Step 3: Deprotection (+ Thiol, Base) alkylated->step3 product Secondary Amine (R-NH-R') step3->product

Caption: Workflow of the Fukuyama Amine Synthesis.

Deprotection of the Nosyl Group

A key advantage of the nosyl group is its facile cleavage under mild conditions that leave most other functional groups and protecting groups intact. The standard method involves a nucleophilic aromatic substitution reaction with a thiol, typically thiophenol, in the presence of a base like potassium carbonate.[4]

Protocol for Nosyl Deprotection

Materials:

  • N-Nosyl protected amine (1.0 eq)

  • Thiophenol (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Procedure:

  • Reaction Setup: Dissolve the N-nosyl protected amine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (3.0 eq) followed by thiophenol (2.0 eq) to the stirred solution at room temperature.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the free amine.

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be dissolved in a suitable solvent like ethyl acetate or DCM and washed with aqueous base (e.g., 1 M NaOH) to remove excess thiophenol.

  • Purification: The crude amine can then be purified by column chromatography, distillation, or recrystallization as appropriate.

Data Summary

The physical properties of the most common nitrobenzenesulfonyl chloride reagents are summarized below. Researchers should always refer to the specific batch's Certificate of Analysis.

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Nitrobenzenesulfonyl chlorideo-NsCl1694-92-4C₆H₄ClNO₄S221.6263-67[9]
4-Nitrobenzenesulfonyl chloridep-NsCl98-74-8C₆H₄ClNO₄S221.6277-79[3]

Safety and Handling

Nitrobenzenesulfonyl chlorides are corrosive, moisture-sensitive, and toxic. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[10][11]

  • PPE: Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[12]

  • Inhalation: Avoid breathing dust. These compounds can cause severe irritation to the respiratory system.[13] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[14]

  • Skin Contact: Causes severe skin burns and irritation.[14] May cause an allergic skin reaction.[11] In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

  • Eye Contact: Causes serious eye damage and risk of blindness.[11][13] In case of contact, immediately rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[10]

  • Ingestion: Harmful if swallowed. Causes severe burns to the mouth, throat, and stomach.[13][15] Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10]

  • Handling: These reagents react violently with water, liberating toxic gas.[10] Keep containers tightly closed and away from moisture. Use and store in a dry, cool, and well-ventilated area.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

References

Application Notes and Protocols for Amine Protection using 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nosyl Protection in Amine Chemistry

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount. The temporary masking of a reactive functional group, such as an amine, allows for chemical transformations to be performed on other parts of a molecule without unintended side reactions. The 2-methyl-4-nitrobenzenesulfonyl ("nosyl" or "Ns") group, introduced via 2-Methyl-4-nitrobenzenesulfonyl chloride, represents a robust and versatile tool for the protection of primary and secondary amines.

The nosyl group's utility is anchored in several key features:

  • Robustness: Nosylamides exhibit remarkable stability across a wide range of reaction conditions, including those that are acidic or basic, making them compatible with many synthetic transformations.[1][2]

  • Activation of the N-H Bond: The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton in the resulting sulfonamide. This acidification facilitates N-alkylation reactions, a cornerstone of the renowned Fukuyama amine synthesis.

  • Orthogonality: The nosyl group can be selectively removed in the presence of other common amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are cleaved under acidic and hydrogenolytic conditions, respectively. This orthogonality is crucial for the differential protection of multiple amine functionalities within a single molecule.

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which greatly simplifies their purification through recrystallization.

This guide provides a comprehensive overview of the experimental procedures for the protection of amines using this compound, delving into the underlying mechanistic principles and offering practical, field-proven protocols for researchers and drug development professionals.

Mechanistic Rationale: The "Why" Behind the Reaction

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution-like reaction at the sulfonyl sulfur. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.

Nosyl Protection Mechanism Amine R-NH₂ (Amine) NosylAmide Nosylamide Amine->NosylAmide Nucleophilic Attack NosylCl This compound NosylCl->NosylAmide Base Base (e.g., Triethylamine) HCl_Salt Base·HCl Salt Base->HCl_Salt HCl Quenching

Caption: Mechanism of amine protection with this compound.

The choice of base is critical; tertiary amines such as triethylamine or pyridine are commonly employed as they do not compete with the substrate amine in reacting with the sulfonyl chloride.[1] The methyl group on the aromatic ring of this compound has a minor electronic effect on the reactivity of the sulfonyl chloride compared to the powerful electron-withdrawing nitro group, but it may slightly influence the solubility of the reagent and the resulting sulfonamide.

Experimental Protocol: Nosyl Protection of a Primary Amine

This protocol provides a detailed, step-by-step methodology for the nosylation of a primary amine using this compound.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Primary AmineVariesVariesSubstrate
This compound7434-70-0235.64Yellow solid, moisture-sensitive, corrosive. Melting point: 105-106 °C.
Triethylamine (Et₃N)121-44-8101.19Liquid, base, stench.
Dichloromethane (DCM)75-09-284.93Volatile organic solvent.
1 M Hydrochloric Acid (HCl)7647-01-036.46Aqueous solution for workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for workup.
Brine (Saturated NaCl solution)7647-14-558.44Aqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.

Step-by-Step Procedure

Nosylation Workflow start Start dissolve 1. Dissolve amine (1.0 eq) and Et₃N (1.2 eq) in DCM. start->dissolve cool 2. Cool the solution to 0 °C (ice bath). dissolve->cool add_reagent 3. Add this compound (1.1 eq) portion-wise. cool->add_reagent react 4. Allow to warm to room temperature and stir for 2-4 hours (Monitor by TLC). add_reagent->react quench 5. Quench with water. react->quench extract 6. Extract with DCM. Wash with 1 M HCl, sat. NaHCO₃, and brine. quench->extract dry 7. Dry organic layer over anhydrous MgSO₄. extract->dry concentrate 8. Filter and concentrate under reduced pressure. dry->concentrate purify 9. Purify the crude product (recrystallization or column chromatography). concentrate->purify end End purify->end

Caption: Experimental workflow for the nosylation of a primary amine.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. The use of a slight excess of triethylamine ensures complete neutralization of the HCl by-product.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction and minimize potential side reactions.

  • Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the stirred solution over 5-10 minutes. Adding the sulfonyl chloride in portions helps to maintain a controlled reaction temperature.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and finally with brine (to reduce the water content in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude nosylamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Deprotection of 2-Methyl-4-nitrobenzenesulfonamides

A significant advantage of the nosyl protecting group is its facile cleavage under mild, nucleophilic conditions, typically with a thiol and a base. This deprotection proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the thiolate attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex and subsequent cleavage of the S-N bond.[3][4]

Nosyl Deprotection Mechanism cluster_intermediates Intermediate NosylAmide Nosylamide Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiol Thiol (e.g., Thiophenol) Thiol->Meisenheimer Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Thiol Amine R-NH₂ (Amine) Meisenheimer->Amine S-N Cleavage Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl deprotection via a Meisenheimer complex.

General Deprotection Protocol
  • Setup: Dissolve the nosylamide (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 3.0 equivalents), followed by a thiol, for instance, thiophenol (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Purification: After filtration and concentration, the resulting free amine can be purified by column chromatography or distillation.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the nosylation reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure the amine is of sufficient purity and the solvent is anhydrous.

  • Difficult Purification: If the nosylamide is an oil, purification by column chromatography is recommended. For the deprotection, the use of polymer-supported thiols can simplify the workup, as the thiol byproduct can be removed by filtration.[3]

  • Odor: Thiophenol has a strong, unpleasant odor. The deprotection should be performed in a well-ventilated fume hood. Odorless thiol alternatives, such as p-mercaptobenzoic acid, are also available.

Conclusion

The use of this compound for the protection of amines offers a reliable and versatile strategy in modern organic synthesis. The resulting nosylamides are stable to a variety of reaction conditions, and the protecting group can be removed under mild and orthogonal conditions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively implement this valuable synthetic tool in their work.

References

Application Notes & Protocols for the Large-Scale Synthesis of 2-Methyl-4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis, purification, and application of 2-Methyl-4-nitrobenzenesulfonyl chloride. Intended for researchers, chemists, and professionals in drug development, these notes offer a detailed protocol grounded in established chemical principles. The synthesis is based on the diazotization of 2-methyl-4-nitroaniline followed by a copper-catalyzed sulfonyl chloride formation. Critical process parameters, safety protocols, and analytical characterization methods are discussed in detail to ensure a reproducible, safe, and high-yield process.

Introduction and Significance

This compound is a vital reagent and intermediate in organic synthesis. Its structural features—an electrophilic sulfonyl chloride group activated by a nitro substituent—make it highly valuable for the construction of more complex molecules. While its close analog, 2-nitrobenzenesulfonyl chloride (NsCl), is widely documented for its role as a protecting group for amines (the "nosyl" group) in multi-step syntheses, the principles and reactivity are directly applicable to this methylated variant.[1]

The primary application of this class of compounds in pharmaceutical development is the synthesis of sulfonamides.[2][3] The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and diuretic drugs. The ability to introduce this functional group reliably on a large scale is therefore of critical importance. This guide provides the necessary technical details to transition the synthesis of this compound from a laboratory procedure to a scalable, robust process.

Synthesis Overview and Mechanism

The most common and industrially viable route to this compound is a Sandmeyer-type reaction. The process begins with the diazotization of an aromatic amine, in this case, 1-amino-2-methyl-4-nitrobenzene (also known as 2-methyl-4-nitroaniline), to form a highly reactive diazonium salt. This intermediate is then introduced into a solution containing a sulfur dioxide source and a copper catalyst, which facilitates the substitution of the diazonium group with a sulfonyl chloride moiety.[4]

Overall Reaction:

Overall Reaction Scheme

Figure 1. Synthesis of this compound from 1-amino-2-methyl-4-nitrobenzene.

Reaction Mechanism

The synthesis proceeds through two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt. This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sulfonylation (Sandmeyer Reaction): The diazonium salt solution is then added to a pre-prepared mixture containing hydrochloric acid, a copper(II) sulfate catalyst, and sodium bisulfite. The copper catalyst facilitates a single-electron transfer (SET) mechanism, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with sulfur dioxide (from the bisulfite) and is subsequently chlorinated to yield the final this compound product.

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Sulfonylation A 1-Amino-2-methyl-4-nitrobenzene B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Aryl Radical + N₂ B->C Cu(II) catalyst Single Electron Transfer D Arylsulfinate Intermediate C->D + SO₂ (from NaHSO₃) E This compound D->E Oxidative Chlorination

Caption: Reaction mechanism for the synthesis.

Large-Scale Synthesis Protocol

This protocol is designed for a target yield of approximately 85% on a multi-kilogram scale. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to strict safety protocols.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Quantity (for 20 kg scale)Notes
1-Amino-2-methyl-4-nitrobenzene152.151.0020.0 kgStarting material. Ensure >99% purity.
Hydrochloric Acid (30% w/w)36.46~10.0130.0 kgUsed for diazotization and in the catalyst solution.
Sodium Nitrite (40% w/w solution)69.001.0524.7 kgDiazotizing agent. Prepare fresh solution.
Copper(II) Sulfate Pentahydrate249.680.013.3 kgCatalyst.
Sodium Bisulfite (40% w/w solution)104.062.1066.0 kgSource of sulfur dioxide.
Cold Water18.02-As neededFor washing and cooling.
Toluene92.14-As neededFor optional recrystallization.
Equipment
  • Large, jacketed glass-lined reactor (e.g., 500 L) with overhead stirring, temperature probe, and addition funnels.

  • Nutsche filter or large-scale centrifuge for product isolation.

  • Vacuum oven for drying.

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and acid-resistant apron.[5]

Step-by-Step Procedure
  • Preparation of the Catalyst/Sulfonylating Solution:

    • To the main reactor, charge 130 kg of 30% hydrochloric acid.

    • Add 3.3 kg of crystalline copper(II) sulfate and stir until fully dissolved.

    • Begin cooling the jacket to maintain an internal temperature below 10 °C.

    • Slowly add 33 kg of 40% sodium bisulfite solution via a subsurface addition tube, ensuring the temperature does not exceed 15 °C. This mixture is now ready to receive the diazonium salt.

  • Diazotization (in a separate vessel):

    • In a separate suitable vessel, charge 40 kg of 30% hydrochloric acid and cool to 0 °C using an ice/salt bath or chiller.

    • Slowly add 20 kg of 1-amino-2-methyl-4-nitrobenzene with stirring. Maintain the temperature between 0–5 °C to form a fine slurry of the amine hydrochloride salt.

    • Prepare a solution of 24.7 kg of 40% sodium nitrite.

    • Add the sodium nitrite solution dropwise to the amine slurry over 2–3 hours. Crucial: Maintain the temperature strictly between 0–5 °C. An exothermic reaction will occur.

    • After the addition is complete, stir the resulting diazo solution for an additional 30 minutes at 0–5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution from Step 2 into the catalyst solution from Step 1 over 2–3 hours.

    • Simultaneously, co-feed the remaining 33 kg of 40% sodium bisulfite solution.

    • Maintain the reaction temperature below 15 °C with slight external cooling. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the mixture to stir for an additional 45–60 minutes as it slowly warms to room temperature.

  • Product Isolation and Washing:

    • The solid product, this compound, will precipitate from the reaction mixture.

    • Filter the crude product using a Nutsche filter.

    • Wash the filter cake thoroughly with a large volume of cold water (approx. 200 L) until the filtrate is neutral to pH paper. This removes residual acids and inorganic salts.

  • Drying:

    • Dry the washed product in a vacuum oven at 40–50 °C until a constant weight is achieved.

    • The expected yield of the crude product is approximately 85% of the theoretical value.[4] The product should have a melting point of 105–106 °C.[4]

Experimental Workflow Diagram

G cluster_0 Vessel 1: Catalyst Prep cluster_1 Vessel 2: Diazotization cluster_2 Main Reactor: Sandmeyer Reaction A Charge HCl, CuSO₄ B Cool to <10 °C A->B C Add NaHSO₃ Solution B->C H Transfer Diazo Solution & co-feed NaHSO₃ to Vessel 1 C->H D Charge Amine, HCl E Cool to 0-5 °C D->E F Add NaNO₂ Solution E->F G Stir 30 min F->G G->H I Stir 1 hr, warm to RT H->I J Filter Precipitate I->J K Wash with Cold Water J->K L Vacuum Dry at 45 °C K->L M Final Product L->M

Caption: Large-scale synthesis workflow.

Process Optimization and Characterization

Critical Process Parameters

Successful scaling of this synthesis depends on the strict control of several parameters.

ParameterOptimal RangeRationale / Impact on Process
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt, which would lower yield and create hazardous byproducts.
Reagent Addition Rate 2–3 hoursControls the exotherm of the reaction, ensuring temperature remains within the optimal range and preventing gas buildup.
Stirring Efficiency HighEnsures proper mixing and heat transfer, especially in the heterogeneous amine slurry and during gas evolution.
Purity of Starting Amine >99%Impurities can lead to side reactions, lower yield, and difficult purification of the final product.
Washing Volume Sufficient to achieve neutral pHInadequate washing will leave corrosive acidic residues and inorganic salts, affecting product stability and purity.
Analytical Characterization

To ensure the final product meets quality specifications, the following analytical methods are recommended.

MethodExpected Result / Purpose
Melting Point 105–106 °C. A sharp melting point indicates high purity.[4]
FT-IR Spectroscopy Characteristic peaks for S=O stretch (~1370, 1180 cm⁻¹), NO₂ stretch (~1530, 1350 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).
¹H NMR Confirm the aromatic and methyl proton signals with correct integration and splitting patterns.
HPLC/GC-MS To determine purity (>98%) and identify any potential impurities. These methods offer high sensitivity and selectivity for nitroaromatic compounds.[6]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous. A thorough risk assessment must be conducted before commencing any work.

Hazard Identification
  • This compound: Corrosive. Causes severe skin burns and eye damage.[5][7] Reacts violently with water, liberating toxic gas.[5] Do not breathe dust.

  • Hydrochloric Acid: Corrosive. Causes severe burns and respiratory irritation.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.

  • Diazonium Salts: Potentially explosive when isolated and dry. The process is designed to use them in a cold aqueous solution, which is much safer.

Handling and Emergency Procedures
AspectPrecaution / Procedure
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, a face shield, and an acid-resistant lab coat/apron. Use only under a chemical fume hood.[5]
Spill Management For solid spills, sweep up carefully into a suitable container for disposal. Do not expose spills to water.[5] For acid spills, neutralize with sodium bicarbonate before cleanup.
Fire Fighting Use CO₂, dry chemical, or alcohol-resistant foam.[5] Water is not recommended due to the violent reaction with the sulfonyl chloride.
First Aid Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from water or moist air.[5]

References

The Nosyl Group in Modern Synthesis: Application Notes and Protocols for 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is paramount. Among the arsenal of functionalities available for the protection of amines, the nitrophenylsulfonyl (nosyl or Ns) group has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of 2-Methyl-4-nitrobenzenesulfonyl chloride as a key reagent for the introduction of the nosyl protecting group and details the catalytic applications involved in its subsequent cleavage.

The Strategic Advantage of the Nosyl Protecting Group

The utility of a protecting group is defined by its ease of introduction, its stability under a range of reaction conditions, and, most importantly, the mildness and selectivity of its removal.[1] The nosyl group, introduced by reacting an amine with a nitrobenzenesulfonyl chloride, excels in these areas.

Key Advantages:

  • Mild and Orthogonal Deprotection: The nosyl group is renowned for its facile cleavage under mild, often neutral or slightly basic conditions, typically employing a thiol nucleophile.[2] This characteristic provides orthogonality with other common amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling selective deprotection in intricate synthetic routes.[2]

  • Activation of the N-H Bond: The potent electron-withdrawing nature of the nitro group on the aromatic ring significantly increases the acidity of the N-H proton in the resulting sulfonamide. This acidification facilitates N-alkylation reactions, a feature famously exploited in the Fukuyama amine synthesis.[3]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which greatly simplifies their purification through recrystallization.[2]

Amine Protection with this compound: A Detailed Protocol

The introduction of the 2-methyl-4-nitrophenylsulfonyl group onto a primary or secondary amine is a robust and high-yielding transformation. The methyl group on the phenyl ring can subtly influence the electronic properties and solubility of the resulting sulfonamide compared to its non-methylated analogs.

Experimental Protocol: General Procedure for Nosylation of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or pyridine to the solution.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous CH₂Cl₂.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and the sulfonyl chloride.

  • A base such as triethylamine or pyridine is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]

Reaction Mechanism: Nosylation of an Amine

The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base then deprotonates the resulting ammonium salt to yield the neutral sulfonamide.

G Amine R-NH₂ SulfonylChloride 2-Me-4-NO₂-Ar-SO₂Cl Amine->SulfonylChloride Sulfonamide R-NH-SO₂-Ar-2-Me-4-NO₂ SulfonylChloride->Sulfonamide Chloride Elimination Base Base (e.g., Et₃N) BaseHCl Base·HCl Base->BaseHCl HCl Scavenging

Caption: Workflow for the nosylation of a primary amine.

Catalytic Deprotection of 2-Methyl-4-nitrobenzenesulfonamides

The true elegance of the nosyl group lies in its facile removal under conditions that leave other protecting groups intact. The electron-deficient nature of the nitro-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution, which is the key step in the deprotection mechanism.

Thiolate-Mediated Catalytic Deprotection

This is the most common and efficient method for nosyl group cleavage. A thiol, in the presence of a base, forms a thiolate which acts as the nucleophile.

Mechanism of Deprotection:

The deprotection proceeds via the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitro group.[3] This is followed by the elimination of the amine and sulfur dioxide.

G Nosylamide Nosylamide R-NH-Ns Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer Nucleophilic Attack by Thiolate Thiolate Thiolate R'S⁻ FreeAmine Free Amine R-NH₂ Meisenheimer->FreeAmine Elimination Byproduct Thioether Byproduct R'S-Ar Meisenheimer->Byproduct Rearrangement & SO₂ loss

Caption: Mechanism of thiol-mediated nosyl deprotection.

Protocol 1: Deprotection using Thiophenol and Potassium Carbonate

This protocol is a classic and highly effective method for nosyl group removal.

Materials:

  • N-nosyl protected amine (1.0 equiv)

  • Thiophenol (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the N-nosyl protected amine in acetonitrile or DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or acid-base extraction.

Self-Validating System: The progress of the deprotection can often be visually monitored. The formation of the Meisenheimer complex can sometimes result in a colored solution. A simple TLC analysis comparing the reaction mixture to the starting material will clearly indicate the consumption of the nosylamide and the appearance of the more polar free amine.

Protocol 2: Deprotection using a Solid-Supported Thiol

To simplify purification and avoid the malodorous nature of volatile thiols, a polymer-supported thiol can be employed. This is particularly advantageous in combinatorial and high-throughput synthesis.[5]

Materials:

  • N-nosyl protected amine (1.0 equiv)

  • Polymer-supported thiophenol (e.g., PS-thiophenol) (2.0-3.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Swell the polymer-supported thiophenol resin in anhydrous THF or DMF for 30 minutes.

  • Add the N-nosyl protected amine and cesium carbonate.

  • Shake or stir the mixture at room temperature for 12-24 hours. The reaction can be accelerated using microwave irradiation (e.g., 6 cycles of 1 minute at 80 °C in THF).[5]

  • After the reaction is complete, filter the resin and wash it thoroughly with THF and CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Further purification, if necessary, can be performed by standard methods.

Expertise & Experience Insights: Cesium carbonate is often a more effective base than potassium carbonate in these reactions, particularly with hindered substrates, due to its higher solubility in organic solvents.[5] When using microwave acceleration, THF is a better solvent choice than DMF to minimize potential resin degradation at elevated temperatures.[5]

Data Presentation: Comparison of Deprotection Conditions
Thiol ReagentBaseSolventTemperature (°C)Typical Reaction TimeYield (%)Reference
ThiophenolK₂CO₃CH₃CNRoom Temp.1-3 h>90[3]
MercaptoethanolDBUDMFRoom Temp.30 min>95[6]
PS-ThiophenolCs₂CO₃THFRoom Temp.12-24 h>90[5]
PS-ThiophenolCs₂CO₃THF80 (Microwave)6 min>90[5]

Palladium-Catalyzed Applications

While thiol-mediated cleavage is the hallmark of nosyl group removal, palladium catalysis offers an alternative, particularly in the broader context of sulfonamide chemistry. Palladium-catalyzed cross-coupling reactions can be used to form C-N bonds with primary sulfonamides.[7][8] Although less common for simple deprotection, palladium-catalyzed reactions can be envisioned for more complex transformations where the nosyl group is cleaved in concert with another bond formation. For instance, a palladium catalyst could potentially mediate a reductive cleavage of the N-S bond, although this is less precedented than for other sulfonyl groups.

Conclusion

This compound is a valuable reagent for the protection of amines as their corresponding nosylamides. The true synthetic power of this methodology is realized in the catalytic deprotection step, which proceeds under exceptionally mild conditions, offering orthogonality to many other commonly used protecting groups. The thiol-mediated cleavage is a robust and reliable transformation, with the option of using polymer-supported reagents to streamline purification. For researchers, scientists, and drug development professionals, a thorough understanding of the application of the nosyl group provides a significant strategic advantage in the design and execution of complex synthetic campaigns.

References

The Strategic deployment of 2-Methyl-4-nitrobenzenesulfonyl Chloride in the Assembly of Complex Heterocyclic Scaffolds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the quest for efficient and versatile reagents for the construction of nitrogen-containing heterocycles is paramount, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Among the arsenal of sulfonyl chlorides utilized for the activation and functionalization of amine precursors, 2-methyl-4-nitrobenzenesulfonyl chloride has emerged as a reagent of significant strategic value. Its unique electronic and steric profile, conferred by the ortho-methyl and para-nitro substituents, offers distinct advantages in the synthesis of a diverse array of heterocyclic systems.

This comprehensive guide provides in-depth technical application notes and detailed protocols for the utilization of this compound in heterocyclic synthesis. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying mechanistic principles and the causal factors guiding experimental design, empowering researchers to harness the full potential of this powerful synthetic tool.

Core Principles and Mechanistic Underpinnings

The primary role of this compound in heterocyclic synthesis is to convert primary and secondary amines into their corresponding sulfonamides. This transformation serves two key purposes:

  • Amine Protection: The resulting N-(2-methyl-4-nitrophenylsulfonyl) group, often referred to as a "nosyl" (Ns) group, is a robust protecting group, stable to a wide range of reaction conditions.

  • Activation for Further Functionalization: The strongly electron-withdrawing nature of the 4-nitro group significantly increases the acidity of the N-H proton in the sulfonamide. This acidification facilitates subsequent N-alkylation or N-arylation reactions, which are often crucial steps in the construction of heterocyclic rings.[1]

The general mechanism for the initial N-sulfonylation reaction is a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. This elimination is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion.[2]

The Strategic Advantage of the 2-Methyl Group

While the 4-nitro group is the primary driver of the nosyl group's activating properties, the often-overlooked 2-methyl group plays a subtle yet crucial role. Its steric bulk can influence the conformation of the sulfonamide intermediate, potentially leading to enhanced regioselectivity in subsequent cyclization reactions. Furthermore, the electronic effect of the methyl group, while modest, can fine-tune the reactivity of the aromatic ring, which can be a factor in more complex transformations such as the Truce-Smiles rearrangement.

Application in the Synthesis of Indole Derivatives

The indole scaffold is a ubiquitous motif in biologically active natural products and pharmaceuticals. The use of this compound provides a powerful entry point for the synthesis of substituted indoles, particularly through the renowned Fischer indole synthesis.

Protocol: Synthesis of N-(2-Methyl-4-nitrophenylsulfonyl)indoles

This protocol outlines the N-sulfonylation of a substituted aniline, a key precursor for indole synthesis.

Materials:

  • Substituted Aniline (1.0 eq.)

  • This compound (1.05 eq.)

  • Pyridine (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add this compound portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (aq.).

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-nosylated aniline can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: this compound is sensitive to moisture and will readily hydrolyze. The use of anhydrous solvent and an inert atmosphere is critical to prevent this side reaction and ensure high yields.

  • Pyridine as a Base: Pyridine serves as a non-nucleophilic base to neutralize the HCl generated during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards product formation.

  • Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition of the sulfonyl chloride at 0 °C helps to control the reaction rate, minimize the formation of potential side products, and ensure safety.

Advanced Synthesis of Quinolines via Truce-Smiles Rearrangement

A more sophisticated application of this compound is in the synthesis of quinoline derivatives through a sequence involving a Truce-Smiles rearrangement. This powerful transformation allows for the construction of the quinoline core through a carbon-carbon bond-forming intramolecular rearrangement.

Conceptual Workflow: Quinoline Synthesis

G cluster_0 Reaction Sequence A N-Sulfonylation of an Aminoaryl Precursor B N-Alkylation with a Haloketone A->B Forms N-nosyl intermediate C Base-Mediated Truce-Smiles Rearrangement B->C Introduces the side chain for rearrangement D Intramolecular Cyclization & Aromatization C->D Key C-C bond formation E Substituted Quinoline D->E Forms the heterocyclic core

Caption: Conceptual workflow for quinoline synthesis.

Protocol: Synthesis of a 2,3-Disubstituted Quinoline-4-carbonitrile (Adapted from related procedures)

This protocol is adapted from methodologies using 4-nitrobenzenesulfonyl chloride and illustrates the key steps.[3]

Materials:

  • N-(2-methyl-4-nitrophenylsulfonyl)ated 2-aminobenzyl cyanide (1.0 eq.)

  • 2-Bromoacetophenone (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of the N-nosylated 2-aminobenzyl cyanide in anhydrous ACN, add DIPEA.

  • Add 2-bromoacetophenone and stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), add a strong, non-nucleophilic base such as potassium trimethylsilanolate (TMSOK) to initiate the Truce-Smiles rearrangement.

  • Stir the reaction at room temperature until the rearrangement is complete.

  • Acidify the reaction mixture with a mild acid (e.g., trifluoroacetic acid) and then neutralize.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoline derivative.

Mechanistic Insight:

The key step in this sequence is the Truce-Smiles rearrangement, where the aryl group of the sulfonamide migrates from the nitrogen atom to a carbanion generated on the adjacent carbon. The strong electron-withdrawing effect of the 4-nitro group is essential for this rearrangement to occur under mild conditions. The subsequent intramolecular cyclization (an aldol-type condensation) followed by aromatization leads to the formation of the stable quinoline ring system.

Synthesis of Imidazole and Triazole Derivatives

This compound is also a valuable reagent in the synthesis of other important five-membered heterocycles like imidazoles and triazoles. The N-nosyl group can serve as a protecting group for an amine that is part of the heterocyclic ring or as an activating group for a precursor that will be incorporated into the ring.

Protocol: N-Sulfonylation of 2-Methyl-4(5)-nitroimidazole

This protocol demonstrates the direct N-sulfonylation of an imidazole derivative.

Materials:

  • 2-Methyl-4(5)-nitroimidazole (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq.)

  • Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, suspend 2-methyl-4(5)-nitroimidazole and potassium carbonate in acetonitrile.

  • Add TBAB as a phase-transfer catalyst.

  • Add this compound to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Rationale for Reagent Choices:

  • Potassium Carbonate: A solid base is used here to avoid introducing a nucleophilic solvent that could react with the sulfonyl chloride.

  • Tetrabutylammonium Bromide (TBAB): As a phase-transfer catalyst, TBAB facilitates the reaction between the solid potassium carbonate and the organic-soluble reactants, increasing the reaction rate.

Deprotection of the N-(2-Methyl-4-nitrophenylsulfonyl) Group

A key advantage of the nosyl protecting group is its facile removal under mild conditions, which is crucial in the final stages of a multi-step synthesis where sensitive functional groups may be present.[4]

Protocol: Deprotection using a Thiol

Materials:

  • N-nosylated compound (1.0 eq.)

  • Thiophenol (2.5 eq.)

  • Potassium carbonate (K₂CO₃) (2.5 eq.)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosylated compound in ACN or DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with an aqueous base (e.g., 1 M NaOH) to remove excess thiophenol, followed by a brine wash.

  • Dry the organic layer and concentrate under reduced pressure to obtain the deprotected amine.

Mechanism of Deprotection:

G cluster_0 Deprotection Mechanism A N-Nosylated Amine B Thiophenolate Attack A->B Nucleophilic aromatic substitution C Meisenheimer Complex B->C Formation of intermediate D Elimination C->D Collapse of intermediate E Free Amine + Byproducts D->E

Caption: Mechanism of nosyl group deprotection.

The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiophenolate anion, a strong nucleophile, attacks the electron-deficient aromatic ring of the nosyl group at the position bearing the sulfonyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the sulfonamide anion regenerates the free amine.

Data Summary and Comparative Analysis

HeterocyclePrecursorKey TransformationTypical ConditionsYield Range (%)Reference
Indole Substituted AnilineN-SulfonylationPyridine, DCM, 0 °C to rt85-95Adapted from
Quinoline N-nosyl-2-aminobenzyl cyanideTruce-Smiles RearrangementDIPEA, ACN, rt; then TMSOK50-70Adapted from[3]
Imidazole 2-Methyl-4(5)-nitroimidazoleN-SulfonylationK₂CO₃, TBAB, ACN, rt80-90Adapted from

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its ability to function as both a robust protecting group and a powerful activating group for amines makes it an invaluable tool in the synthetic chemist's repertoire. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and strategically employ this reagent in the construction of complex molecular architectures, thereby accelerating innovation in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Methyl-4-nitrobenzenesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Methyl-4-nitrobenzenesulfonyl chloride in reactions with various nucleophiles. Our goal is to equip you with the necessary insights to anticipate and mitigate common side reactions, thereby optimizing your synthetic protocols.

Introduction: The Unique Reactivity of this compound

This compound is a highly reactive reagent used for the synthesis of sulfonamides and sulfonate esters. Its reactivity is governed by two key structural features: the strong electron-withdrawing para-nitro group, which significantly enhances the electrophilicity of the sulfonyl sulfur, and the ortho-methyl group, which introduces steric considerations that can influence the course of the reaction.[1][2][3][4][5] Understanding the interplay of these electronic and steric effects is crucial for predicting and controlling the formation of desired products versus unwanted byproducts.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your experimental work.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A1: Several factors can contribute to low reactivity. Firstly, this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[6][7] Ensure that all glassware is rigorously dried and that anhydrous solvents are used. Secondly, the steric hindrance from the ortho-methyl group can slow down the reaction, especially with bulky nucleophiles.[1][5][8] In such cases, a higher reaction temperature or a longer reaction time may be necessary. Finally, ensure your nucleophile is sufficiently basic to react and that an appropriate base is used to scavenge the HCl byproduct.

Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What is it and how can I avoid it?

A2: The most common water-soluble impurity is 2-methyl-4-nitrobenzenesulfonic acid, the hydrolysis product of your starting material.[7] To prevent its formation, it is critical to maintain anhydrous reaction conditions. Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If the impurity has already formed, it can often be removed by a carefully controlled aqueous workup, as the sulfonic acid is more water-soluble than the desired product.[7]

Reactions with Amines (Primary and Secondary)

Q3: I am reacting this compound with a primary amine and I am concerned about di-sulfonylation. How likely is this side reaction?

A3: Di-sulfonylation, the reaction of two equivalents of the sulfonyl chloride with one equivalent of a primary amine, is generally not a major concern under standard reaction conditions, especially when using a slight excess of the amine or a 1:1 stoichiometry.[9] The resulting primary sulfonamide is significantly less nucleophilic than the starting amine, making the second sulfonylation reaction much slower. However, using a large excess of the sulfonyl chloride and a strong, non-nucleophilic base could potentially favor this side reaction.

Q4: After forming the sulfonamide with a primary amine, I am observing a subsequent, undesired N-alkylation. Why is this happening?

A4: The strong electron-withdrawing effect of the para-nitro group makes the N-H proton of the resulting sulfonamide (a "nosylamide") significantly acidic.[6][10] In the presence of a base and an electrophile (such as an alkyl halide that might be present as a reagent or impurity), this acidic proton can be removed, and the resulting sulfonamide anion can undergo N-alkylation.[6][11][12][13] This is the principle behind the Fukuyama Amine Synthesis, where nosylamides are intentionally alkylated.[14] To avoid this, ensure your reaction is free from extraneous electrophiles and consider the choice of base carefully. If alkylation is a persistent issue, a weaker base or a shorter reaction time might be beneficial.

Q5: My reaction with a sterically hindered secondary amine is giving a very low yield. What can I do?

A5: The ortho-methyl group on the sulfonyl chloride can create significant steric hindrance when reacting with a bulky secondary amine.[1][5][8] This steric clash can dramatically slow down the desired reaction. To improve the yield, you may need to employ more forcing conditions, such as a higher reaction temperature and a prolonged reaction time. Alternatively, using a less hindered sulfonylating agent, if your project allows, might be a more effective solution.

Reactions with Alcohols

Q6: I am trying to form a sulfonate ester with an alcohol, but the reaction is inefficient. What are the common pitfalls?

A6: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters is generally efficient. However, low yields can result from several factors. As with amine reactions, hydrolysis of the this compound is a primary concern.[6] Additionally, the choice of base is critical. Pyridine is commonly used as both a base and a nucleophilic catalyst in these reactions.[15] Insufficient base can lead to a buildup of HCl, which can promote side reactions. For sterically hindered alcohols, the reaction may require more forcing conditions.

Q7: I am observing the formation of an alkyl chloride as a byproduct in my reaction with an alcohol. What is the mechanism for this?

A7: The formation of an alkyl chloride is a known side reaction in the sulfonylation of alcohols.[16] It occurs via a nucleophilic substitution reaction where the chloride ion, generated from the sulfonyl chloride, attacks the carbon atom of the alcohol, displacing the newly formed sulfonate ester. This is more likely to occur with primary and secondary alcohols, especially under conditions that favor S(_N)2 reactions. Using a non-nucleophilic base and carefully controlling the reaction temperature can help to minimize this side reaction.

Reactions with Thiols

Q8: When I react this compound with a thiol, I get a complex mixture of products. What are the expected side reactions?

A8: Thiols are excellent nucleophiles but are also susceptible to oxidation. The reaction of a thiol with a sulfonyl chloride can lead to the desired sulfonamide. However, the nitro group on the aromatic ring of this compound makes it a potential oxidizing agent.[17][18][19][20][21] This can lead to the oxidation of the thiol to a disulfide (R-S-S-R). Additionally, the sulfonyl chloride itself can react with the thiol to form a sulfenyl chloride intermediate, which can then lead to other byproducts.[17] To favor the formation of the sulfonamide, it is important to use carefully controlled reaction conditions, such as low temperatures and an inert atmosphere, to minimize oxidative side reactions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Observed Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Hydrolysis of this compound.[6][7] 2. Insufficiently nucleophilic reactant. 3. Steric hindrance from the ortho-methyl group or a bulky nucleophile.[1][5][8] 4. Inappropriate base or insufficient amount of base.1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. 2. For weakly nucleophilic amines or alcohols, consider using a catalyst such as DMAP (4-dimethylaminopyridine). 3. Increase the reaction temperature and/or prolong the reaction time. 4. Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine) to neutralize the generated HCl.
Formation of 2-Methyl-4-nitrobenzenesulfonic acid Hydrolysis of the starting sulfonyl chloride.[7]1. Rigorously dry all glassware, solvents, and reagents. 2. Conduct the reaction under a nitrogen or argon atmosphere. 3. During workup, minimize contact time with aqueous solutions.
N-Alkylation of Primary Sulfonamide Product The resulting sulfonamide is acidic and reacts with an electrophile present in the reaction mixture.[6][11][12][13]1. Ensure all reagents are pure and free from alkylating impurities. 2. Use a non-nucleophilic base if possible. 3. Minimize reaction time after the initial sulfonamide formation is complete.
Formation of Alkyl Chloride from Alcohol Nucleophilic attack by chloride on the intermediate sulfonate ester.[16]1. Maintain a low reaction temperature (e.g., 0 °C). 2. Use a non-nucleophilic base to minimize the concentration of free chloride ions. 3. Consider using a different sulfonylating agent if the problem persists.
Formation of Disulfide from Thiol Oxidation of the thiol by the nitroaromatic compound or other reaction components.[17][18][19][20][21]1. Run the reaction at low temperatures. 2. Degas solvents to remove dissolved oxygen. 3. Conduct the reaction under a strictly inert atmosphere.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
  • Preparation: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq.) dropwise.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with 1 M aqueous HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram: Key Reaction Pathways and Side Reactions

Reaction Pathways of this compound Reagent This compound DesiredProduct1 Sulfonamide Reagent->DesiredProduct1 + Amine Reagent->DesiredProduct1 + Thiol (desired) DesiredProduct2 Sulfonate Ester Reagent->DesiredProduct2 + Alcohol SideProduct1 Hydrolysis Product (Sulfonic Acid) Reagent->SideProduct1 + Water Amine Primary/Secondary Amine Alcohol Alcohol Thiol Thiol SideProduct4 Disulfide Thiol->SideProduct4 Oxidation SideProduct2 N-Alkylated Sulfonamide DesiredProduct1->SideProduct2 + Base, + Electrophile SideProduct3 Alkyl Chloride DesiredProduct2->SideProduct3 + Chloride Water H₂O (moisture) Electrophile Electrophile (R-X) Chloride Cl⁻

Caption: Key reactions and potential side reactions of this compound.

Diagram: Troubleshooting Logic Flow

Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Reagent Purity & Dryness Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Base) CheckPurity->CheckConditions Analysis Analyze Byproducts (TLC, LC-MS, NMR) CheckConditions->Analysis Hydrolysis Sulfonic Acid Detected? Analysis->Hydrolysis StericHindrance Sterically Hindered Nucleophile? Hydrolysis->StericHindrance No Solution1 Improve Anhydrous Technique Hydrolysis->Solution1 Yes SideReaction Specific Side Product Identified? StericHindrance->SideReaction No Solution2 Increase Temp/Time StericHindrance->Solution2 Yes Solution3 Optimize Conditions for Specific Side Reaction SideReaction->Solution3 Yes End Optimized Reaction SideReaction->End No Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 2-Methyl-4-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-4-nitrobenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The protocols and advice herein are curated to ensure reliability and reproducibility in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its derivatives in a direct question-and-answer format.

Question 1: My final product is an oily, yellow substance instead of the expected solid. What's going wrong and how can I fix it?

Answer:

This is a common issue that can arise from several factors. The key is to systematically identify and address the root cause.

  • Probable Cause 1: Residual Solvent. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), often used in reactions involving sulfonyl chlorides, can be difficult to remove completely and can leave your product as an oil.[1]

    • Solution: Place the product under high vacuum for an extended period (several hours to overnight) to remove volatile organic solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious as excessive heat can cause decomposition.

  • Probable Cause 2: Hydrolysis. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (in this case, 2-methyl-4-nitrobenzenesulfonic acid).[2][3][4] This sulfonic acid impurity is often hygroscopic and can prevent your desired product from solidifying. Hydrolysis can occur during the aqueous workup or if using non-anhydrous solvents for purification.

    • Solution 1 (Preventative): Minimize the product's contact with water. When performing an aqueous workup, do so quickly and with cold water or brine to reduce the solubility of the sulfonyl chloride.[5] Ensure all subsequent solvents are anhydrous and glassware is thoroughly dried.

    • Solution 2 (Remedial): The sulfonic acid is acidic and can be removed with a mild base wash. Dissolve the oily product in a water-immiscible organic solvent (like ethyl acetate or DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the sulfonic acid into its salt, which will be extracted into the aqueous layer. Be sure to subsequently wash with brine and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Probable Cause 3: Isomeric Impurities. The synthesis of this compound can sometimes yield other isomers (e.g., 2-methyl-3-nitrobenzenesulfonyl chloride) which may have lower melting points and can form a eutectic mixture with your main product.

    • Solution: Purification by column chromatography or careful recrystallization is necessary. For column chromatography, a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective.

Question 2: My final yield after purification is significantly lower than expected. Where could I be losing my product?

Answer:

Low yield is a frustrating problem, often stemming from product loss during the purification process itself.

  • Probable Cause 1: Hydrolysis during Workup/Purification. As mentioned above, hydrolysis is a primary degradation pathway for sulfonyl chlorides.[2][3][6] If the product is in contact with aqueous solutions for an extended period, especially at elevated temperatures, a significant portion can be converted to the sulfonic acid, thus reducing the yield of the desired sulfonyl chloride.[5]

    • Solution: Perform aqueous workups swiftly and at low temperatures. If using column chromatography, ensure your silica gel and solvents are dry. Some sulfonyl chlorides have been shown to be stable enough for silica gel chromatography.[1]

  • Probable Cause 2: Loss during Recrystallization. It's possible to lose a substantial amount of product in the mother liquor during recrystallization if the solvent system is not optimal or if too much solvent is used.

    • Solution: Carefully select your recrystallization solvent. An ideal solvent will dissolve the compound when hot but have poor solubility when cold. Perform small-scale solvent screening to find the best one. Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering, you can try to recover a second crop of crystals by concentrating the mother liquor.

  • Probable Cause 3: Incomplete Reaction. Before purification, it's crucial to confirm that the initial reaction has gone to completion. Attempting to purify an incomplete reaction mixture will naturally result in a low yield of the desired product.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure all starting material is consumed before proceeding to the workup and purification stages.

Question 3: My analytical data (¹H NMR, LC-MS) indicates the presence of impurities. How do I identify them and choose the best purification strategy?

Answer:

Identifying the impurity is the first step to removing it.

  • Common Impurity 1: 2-Methyl-4-nitrobenzenesulfonic acid. This is the hydrolysis product. In ¹H NMR, you will see a broadening of peaks, and the characteristic aromatic signals may be shifted slightly. In LC-MS, you will see a peak corresponding to the molecular weight of the sulfonic acid.

    • Purification Strategy: As this impurity is acidic, it can be removed by a sodium bicarbonate wash as described in Question 1. Alternatively, for small amounts, passing the crude product through a short plug of silica gel can also be effective, as the polar sulfonic acid will adhere strongly to the silica.

  • Common Impurity 2: Unreacted Starting Materials. For example, if synthesizing from 2-methyl-4-nitroaniline via a diazotization reaction, you might have residual starting material.[7]

    • Purification Strategy: Both recrystallization and column chromatography are effective here. The choice depends on the scale and the difference in polarity between your product and the starting material. Column chromatography offers higher resolution for closely related compounds.

  • Common Impurity 3: Isomeric Byproducts.

    • Purification Strategy: Fractional recrystallization or column chromatography are the most suitable methods. Column chromatography is generally preferred for separating isomers with similar polarities.

Troubleshooting Flowchart

Here is a visual guide to help you troubleshoot common purification issues.

G start Problem: Low Purity of Final Product check_form Is the product an oil or a solid? start->check_form is_oily Product is Oily check_form->is_oily Oily is_solid Product is Solid (but impure) check_form->is_solid Solid cause_oil Possible Causes: - Residual Solvent - Hydrolysis Product - Isomeric Impurities is_oily->cause_oil cause_solid Possible Causes: - Co-precipitated Starting Material - Isomeric Impurities - Trapped Hydrolysis Product is_solid->cause_solid solution_oil1 Dry under high vacuum cause_oil->solution_oil1 solution_oil2 Wash with NaHCO3 (aq) to remove sulfonic acid cause_oil->solution_oil2 solution_oil3 Purify by Column Chromatography cause_oil->solution_oil3 solution_solid1 Recrystallize from an appropriate solvent system cause_solid->solution_solid1 solution_solid2 Purify by Column Chromatography cause_solid->solution_solid2

Caption: Troubleshooting workflow for purifying this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling and storing this compound?

A: Sulfonyl chlorides are reactive and corrosive compounds that demand careful handling.[8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8][9] Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] It is crucial to protect the compound from moisture to prevent hydrolysis.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Keep it away from incompatible materials such as water, bases, alcohols, and amines.[8]

Q2: How can I quickly assess the purity of my sulfonyl chloride?

A: Several methods can give you a good indication of purity:

  • Melting Point: A sharp melting point close to the literature value (105-106 °C for this compound) suggests high purity.[7] A broad or depressed melting point indicates the presence of impurities.[11]

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. A clean spectrum with correctly integrated peaks and no signals from solvents or byproducts is a strong indicator of purity. The hydrolysis product, 2-methyl-4-nitrobenzenesulfonic acid, will have slightly different chemical shifts in the aromatic region and may show a broad peak from the acidic proton.[11]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good sign of purity. Streaking or multiple spots indicate impurities.

Q3: When should I choose recrystallization versus column chromatography?

A: The choice depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization is ideal when:

    • You are working on a larger scale (grams to kilograms).

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • You want a simple, cost-effective method to obtain highly crystalline material.

  • Column Chromatography is the better choice when:

    • You need to separate compounds with very similar polarities, such as isomers.

    • You are working on a smaller scale (milligrams to a few grams).

    • Recrystallization fails to remove the impurities effectively.

Purification Parameters & Protocols

Summary of Purification Methods
Purification MethodRecommended Solvents/EluentsKey ParametersExpected Outcome/Purity
Recrystallization Glacial Acetic Acid, then trituration with water.[12] Chloroform/Hexane or Carbon Tetrachloride have also been used for similar compounds.[11]Dissolve in minimum hot solvent, cool slowly to promote crystal growth.Highly crystalline solid, >98% purity.
Column Chromatography Silica gel support. Eluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1).Dry-loading the crude product is recommended to avoid introducing water.Amorphous or crystalline solid, >99% purity.
Acid/Base Wash Organic Solvent: Ethyl Acetate or DCM. Aqueous Wash: Saturated NaHCO₃.Used to remove acidic impurities like the corresponding sulfonic acid.Removes acidic byproducts prior to further purification.
Detailed Protocol: Recrystallization of this compound

This protocol is adapted from procedures for similar aromatic sulfonyl chlorides and is designed to remove common impurities.[12]

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude sulfonyl chloride in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid (e.g., ~1.4 mL per gram of crude product) and gently heat the mixture to 50-60 °C with stirring until the solid is completely dissolved.[12] Do not overheat, as this can promote decomposition.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of fine crystals, you can then place the flask in an ice-water bath and stir vigorously.[12]

  • Trituration/Washing: Add a large volume of cold water to the mixture and stir thoroughly (triturate).[12] This step helps to precipitate the sulfonyl chloride fully while washing away the acetic acid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with several portions of cold water to remove any remaining acetic acid or water-soluble impurities.[7][12]

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of water and any residual solvent. The final product should be a crystalline solid.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with 2-Methyl-4-nitrobenzenesulfonyl chloride. Our goal is to empower you with the technical expertise and practical insights needed to optimize your reaction conditions, improve yields, and ensure the integrity of your results.

Introduction: Understanding the Reagent

This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides through its reaction with primary and secondary amines. The presence of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring influences its reactivity. Understanding these electronic effects is crucial for troubleshooting and optimizing experimental outcomes. This guide is structured to anticipate and resolve the specific challenges you may face during its use.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: I am reacting this compound with my amine of interest but am observing very low to no yield of the expected sulfonamide product. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yields in sulfonamide synthesis are a common yet solvable issue. The root cause often lies in the quality of the reagents, the reaction setup, or suboptimal conditions. Let's break down the potential culprits and their solutions.

A. Reagent Quality and Handling:

  • Hydrolysis of this compound: Sulfonyl chlorides are notoriously sensitive to moisture.[1][2][3] Any water present in your reaction will lead to the hydrolysis of the sulfonyl chloride to the corresponding and unreactive 2-methyl-4-nitrobenzenesulfonic acid.[1][2]

    • Solution: Always use anhydrous solvents and ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere).[1] It is also advisable to use a freshly opened bottle of the sulfonyl chloride or to purify it before use if it has been stored for an extended period.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3]

  • Purity of the Amine: The amine starting material should be pure and free from contaminants. Amines can absorb carbon dioxide from the atmosphere to form carbamates, which can interfere with the reaction.

    • Solution: Use a high-purity amine. If the purity is questionable, consider purification by distillation or recrystallization.

B. Reaction Conditions:

  • Inadequate Base: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] If the base is absent or inefficient, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a suitable base, such as pyridine or triethylamine, in at least a stoichiometric amount (1.1-1.5 equivalents is a good starting point).[2][5] For sensitive substrates, a non-nucleophilic hindered base like 2,6-lutidine might be beneficial.

  • Suboptimal Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2][5]

    • Solution: Start the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, you can gradually increase the temperature. However, be cautious, as excessive heat can promote side reactions.[2]

  • Steric Hindrance: If either the amine or the this compound is sterically hindered, the reaction rate can be significantly reduced.[1]

    • Solution: In cases of severe steric hindrance, you may need to increase the reaction temperature or prolong the reaction time.[1] Alternatively, exploring different solvent systems or considering a catalyst may be necessary.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing the desired sulfonamide, but I am also observing significant amounts of side products, making purification difficult. What are these impurities, and how can I minimize their formation?

Answer: The formation of multiple products typically points to side reactions involving the starting materials or the product itself.

A. Common Side Reactions:

  • Di-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the stoichiometry is not carefully controlled, leading to the formation of a di-sulfonamide.

    • Solution: To minimize this, use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[1] Also, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the addition.[1]

  • Hydrolysis Byproduct: As mentioned previously, the presence of 2-methyl-4-nitrobenzenesulfonic acid is a common impurity due to hydrolysis.

    • Solution: Rigorous anhydrous conditions are the best preventative measure.[1] During workup, a basic wash can help remove this acidic impurity.

B. Troubleshooting Workflow for Multiple Product Formation:

Below is a decision-making workflow to address the issue of multiple product formation.

G start Multiple Products Observed check_amine Is the amine primary? start->check_amine check_hydrolysis Is an acidic byproduct present? check_amine->check_hydrolysis No stoichiometry Adjust Stoichiometry: - Use slight excess of amine (1.1-1.5 eq) - Add sulfonyl chloride dropwise at 0 °C check_amine->stoichiometry Yes anhydrous Ensure Anhydrous Conditions: - Dry glassware and solvents - Use inert atmosphere check_hydrolysis->anhydrous Yes stoichiometry->check_hydrolysis workup Modify Workup: - Include a basic wash (e.g., NaHCO₃ soln.) to remove acidic impurities anhydrous->workup

Caption: Troubleshooting workflow for multiple product formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing and handling this compound?

A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).[6][7] Avoid contact with water and strong bases during storage.[6] When handling, always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Q2: How can I purify this compound if I suspect it has degraded?

A2: If the compound has been exposed to moisture, it will likely contain the corresponding sulfonic acid. Recrystallization is a common method for purification. A reported procedure for a similar compound, o-nitrobenzenesulfonyl chloride, involves dissolving the material in glacial acetic acid at 50–60°C, followed by rapid filtration and cooling to induce crystallization.[8] The crystals are then typically washed with cold water.[8]

Q3: What is the role of the base in the reaction with amines?

A3: The reaction of this compound with a primary or secondary amine produces one equivalent of hydrochloric acid (HCl). The primary role of the base (e.g., pyridine, triethylamine) is to neutralize this HCl as it is formed.[4] This is crucial because if the HCl is not neutralized, it will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, thus stopping the reaction. This is a fundamental concept in the Hinsberg reaction for distinguishing amines.[9]

Q4: Can I use an inorganic base instead of an organic one?

A4: Yes, inorganic bases such as potassium carbonate or sodium carbonate can be used, particularly in biphasic systems or with polar aprotic solvents like DMF.[4][5] The choice of base can depend on the specific substrate and reaction conditions. Inorganic bases can be advantageous in terms of cost and ease of removal during workup.

Q5: Are there alternative methods for synthesizing sulfonamides that avoid using sulfonyl chlorides?

A5: Yes, due to the potential handling issues with moisture-sensitive sulfonyl chlorides, alternative methods have been developed.[3] One notable method involves the reaction of methyl sulfinates with lithium amides, followed by oxidation.[10] This protocol avoids the use of hazardous and unstable sulfonyl chlorides and is compatible with a wide range of functional groups.[10]

Part 3: Experimental Protocols & Data

Optimized Protocol for Sulfonamide Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of a sulfonamide using this compound and a generic primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1]

  • Workup:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Reaction Workflow Diagram:

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Purification amine_sol Dissolve Amine (1.1 eq) and Base (1.2 eq) in Anhydrous DCM add_sulfonyl Dropwise addition of sulfonyl chloride solution amine_sol->add_sulfonyl sulfonyl_sol Dissolve 2-Methyl-4-nitrobenzenesulfonyl chloride (1.0 eq) in Anhydrous DCM sulfonyl_sol->add_sulfonyl stir Stir at RT for 2-4h (Monitor by TLC/LC-MS) add_sulfonyl->stir quench Quench with 1M HCl stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry purify Concentrate and Purify (Recrystallization/Chromatography) dry->purify

Caption: General workflow for sulfonamide synthesis.

Data Summary: Solvent and Base Selection

The choice of solvent and base is critical for optimizing your reaction. The following table summarizes common choices and their typical applications.

SolventBaseCharacteristics & Best Use Cases
Dichloromethane (DCM)Pyridine, TriethylamineStandard Choice: Good solubility for a wide range of substrates. Volatile and easy to remove. Ideal for reactions at or below room temperature.
Tetrahydrofuran (THF)Triethylamine, DIEAHigher boiling point than DCM. Useful if gentle heating is required. Must be anhydrous.
Acetonitrile (MeCN)Pyridine, K₂CO₃Aprotic polar solvent, can be useful for less soluble amines.
Pyridine (as solvent)(None, acts as both)Acts as both solvent and base. Can accelerate reactions with poorly nucleophilic amines, but can be difficult to remove.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃High-boiling polar aprotic solvent. Used for challenging reactions, especially with inorganic bases. Must be anhydrous.[5]

References

Technical Support Center: Navigating the Nuances of 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile reagent. Our goal is to move beyond standard protocols and offer insights into the causality of experimental outcomes, ensuring the integrity and success of your research.

Understanding the Core Challenge: Inherent Instability

This compound is a valuable reagent, particularly for the synthesis of sulfonamides and as a protecting group for amines (nosyl protection). However, its utility is matched by its primary challenge: inherent instability, primarily due to its susceptibility to hydrolysis. The electron-withdrawing nitro group and the good leaving group ability of the chloride on the sulfonyl moiety make the sulfur atom highly electrophilic and prone to nucleophilic attack by water.

This guide will dissect the common issues stemming from this instability and provide actionable solutions to mitigate them in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the handling, storage, and use of this compound.

Q1: My reaction with this compound is giving a low yield. What are the most likely causes?

A low yield is the most frequently encountered issue and can typically be traced back to one of three primary causes:

  • Degradation of the Reagent: The most common culprit is the hydrolysis of the sulfonyl chloride to the corresponding and unreactive 2-methyl-4-nitrobenzenesulfonic acid.[1][2][3] This is often due to improper storage or the presence of moisture in the reaction setup.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently scavenge the HCl generated, leading to side reactions, while a temperature that is too high can accelerate decomposition.

  • Competing Side Reactions: Besides hydrolysis, other side reactions can consume your starting material. For instance, in reactions with amines, over-sulfonylation of primary amines can occur if the stoichiometry and addition rate are not carefully controlled.

Q2: I've noticed a white precipitate in my stock bottle of this compound. What is it and is the reagent still usable?

The white precipitate is almost certainly 2-methyl-4-nitrobenzenesulfonic acid, the product of hydrolysis. Its presence indicates that the reagent has been exposed to moisture.

Usability depends on the extent of decomposition. For reactions that are not sensitive to the presence of a sulfonic acid impurity, a partially hydrolyzed reagent might still provide the desired product, albeit with a reduced yield. However, for high-purity applications or sensitive substrates, it is strongly recommended to use a fresh, pure batch of the reagent. The presence of the acidic hydrolysis product can also interfere with base-sensitive reactions.

Q3: How can I rigorously exclude moisture from my reaction to prevent hydrolysis of this compound?

To ensure an anhydrous reaction environment, the following steps are crucial:

  • Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) and distilled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

Q4: What is the optimal storage condition for this compound to maximize its shelf-life?

Proper storage is paramount for maintaining the integrity of this reagent. The following conditions are recommended:

  • Temperature: Store in a cool, dry place, typically at 4°C.[4]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to displace moisture-laden air.

  • Container: Keep the container tightly sealed. Consider using a desiccator for long-term storage.

Storage ConditionRecommendationRationale
Temperature 4°CReduces the rate of decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents exposure to atmospheric moisture.
Container Tightly sealed, in a desiccatorProvides a physical barrier against moisture ingress.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during reactions involving this compound.

Scenario 1: Low or No Conversion of Starting Material in Sulfonamide Synthesis

You are attempting to synthesize a sulfonamide by reacting this compound with a primary or secondary amine, but your reaction shows little to no product formation.

start Low/No Conversion check_reagent Verify Reagent Quality (Check for hydrolysis) start->check_reagent check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_reagent->check_conditions Appears Good use_fresh Use Fresh Reagent check_reagent->use_fresh Degraded check_amine Assess Amine Reactivity check_conditions->check_amine Conditions OK optimize_base Optimize Base (Stronger, non-nucleophilic base) check_conditions->optimize_base Base Issue optimize_temp Adjust Temperature (Screen different temperatures) check_conditions->optimize_temp Temp. Issue increase_equivalents Increase Amine Equivalents (For weakly nucleophilic amines) check_amine->increase_equivalents Poor Nucleophile end Successful Conversion use_fresh->end optimize_base->end optimize_temp->end increase_equivalents->end

Caption: Troubleshooting workflow for low/no conversion in sulfonamide synthesis.

  • Verify Reagent Quality:

    • Action: Perform a simple test. Dissolve a small amount of the this compound in an anhydrous solvent like dichloromethane. If it doesn't fully dissolve, leaving a solid residue, significant hydrolysis has likely occurred.

    • Solution: Discard the old reagent and use a fresh, unopened bottle.

  • Optimize the Base:

    • Causality: The base must be strong enough to neutralize the HCl byproduct without reacting with the sulfonyl chloride itself. For hindered or weakly nucleophilic amines, a stronger base may be required to facilitate the reaction.

    • Solution: If using a mild base like triethylamine, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge.

  • Adjust Reaction Temperature:

    • Causality: While higher temperatures can increase reaction rates, they also accelerate the decomposition of the sulfonyl chloride.

    • Solution: If the reaction is being run at elevated temperatures, try performing it at room temperature or even 0°C for an extended period. Conversely, if the reaction is sluggish at low temperatures with a poorly reactive amine, a modest increase in temperature may be necessary, but this should be done cautiously and with careful monitoring.

Scenario 2: Formation of Multiple Products or Impurities

Your reaction produces the desired sulfonamide, but it is contaminated with significant byproducts, making purification difficult.

cluster_0 Reaction Pathways reagent 2-Methyl-4-nitro- benzenesulfonyl chloride desired_path Desired Reaction (with Amine) reagent->desired_path hydrolysis_path Hydrolysis (with H2O) reagent->hydrolysis_path over_reaction_path Over-sulfonylation (with primary Amine) desired_path->over_reaction_path product Desired Sulfonamide desired_path->product hydrolysis_product Sulfonic Acid hydrolysis_path->hydrolysis_product over_reaction_product Bis-sulfonylated Amine over_reaction_path->over_reaction_product

Caption: Competing reaction pathways for this compound.

ByproductIdentification (Analytical)CausalityPrevention Strategy
2-Methyl-4-nitrobenzenesulfonic acid Highly polar spot on TLC, soluble in aqueous base. Can be detected by HPLC or LC-MS.[5][6][7]Hydrolysis of the starting material due to moisture.Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere.
Bis-sulfonylated amine Less polar than the desired monosulfonamide on TLC. Higher molecular weight peak in MS.Occurs with primary amines when an excess of the sulfonyl chloride is used or when it is added too quickly.Use a slight excess of the primary amine. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C).

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol is a robust method for the reaction of this compound with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 - 1.5 eq.) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Nosyl-Protected Amine

The nosyl group can be cleaved under mild conditions using a thiol nucleophile, demonstrating its orthogonality to other common amine protecting groups like Boc and Cbz.[8][9]

  • Preparation: Dissolve the N-nosyl protected amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add a base, typically K₂CO₃ (3.0 eq.), followed by a thiol, such as thiophenol (2.0 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The aqueous layer will contain the deprotected amine if it is water-soluble. The organic layers will contain the thiol byproducts.

  • Purification: The deprotected amine can be isolated from the aqueous layer by adjusting the pH and extraction, or by other appropriate purification techniques depending on its properties.

References

Technical Support Center: Purification of 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-4-nitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and require it in high purity for their applications. Impurities can significantly impact reaction outcomes, leading to side-product formation, lower yields, and difficulties in downstream purification. This guide provides in-depth, field-proven insights into identifying and removing common impurities through a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the handling and purification of this compound.

Q1: My crude product is a discolored, oily solid or has a broad, low melting point. What are the likely impurities?

A low or broad melting point is a classic indicator of impurities. For this compound, the most common culprits are:

  • 2-Methyl-4-nitrobenzenesulfonic Acid: This is the hydrolysis product of your target compound.[1][2] Sulfonyl chlorides are highly susceptible to moisture, and even brief exposure to atmospheric humidity can lead to the formation of this sulfonic acid.[1][3] It is a polar, non-volatile impurity that will significantly depress the melting point.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers such as 2-methyl-5-nitrobenzenesulfonyl chloride or 4-methyl-3-nitrobenzenesulfonyl chloride may be formed. These isomers often have similar physical properties, making them challenging to separate by simple recrystallization alone.

  • Residual Starting Materials: Unreacted starting materials from the synthesis, such as 2-nitrotoluene or the corresponding sulfonic acid precursor, may persist in the crude product.[2]

  • Residual Solvents: Solvents used during the synthesis or workup (e.g., chlorosulfonic acid, thionyl chloride, dichloroethane) can be trapped in the solid matrix.[2][4]

Q2: I suspect my product is contaminated with its sulfonic acid. How can I remove it?

The presence of the sulfonic acid is the most frequent purity issue. Due to its high polarity compared to the sulfonyl chloride, it can be effectively removed.

Primary Method: Recrystallization Recrystallization is the most effective method. The key is to choose a solvent system where the sulfonyl chloride has good solubility at high temperatures and poor solubility at low temperatures, while the sulfonic acid remains in the mother liquor. A non-polar or moderately polar solvent is often ideal. For instance, recrystallization from a mixture of hexanes and a more polar co-solvent like tetrahydrofuran or ethyl acetate can yield high-purity crystals.[5] Another effective method involves dissolving the crude material in a solvent like glacial acetic acid, followed by careful precipitation with cold water.[6]

Secondary Method (Use with Caution): Aqueous Washing A rapid wash with ice-cold water or brine can help remove the highly water-soluble sulfonic acid. However, this carries a significant risk of hydrolyzing more of your product. If you attempt this, the procedure must be performed quickly at low temperatures, and the organic layer must be dried thoroughly with an anhydrous agent (e.g., MgSO₄ or Na₂SO₄) immediately afterward.

Q3: My product purity is stuck at ~90-95% after recrystallization. How can I achieve >99% purity?

Achieving very high purity often requires a secondary purification step, especially to remove persistent isomeric impurities or trace contaminants.

Flash Column Chromatography If recrystallization fails to remove all impurities, flash column chromatography is the method of choice.[5][7] Sulfonyl chlorides are generally stable on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in petroleum ether or hexanes, will effectively separate the less polar desired product from more polar impurities like the sulfonic acid and baseline isomers.[5][7] The separation can be monitored by Thin-Layer Chromatography (TLC).

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your this compound.

G cluster_0 Problem Identification cluster_1 Purification Strategy cluster_2 Final Validation start Crude Product: Low MPt, Oily, Discolored check_hydrolysis Analyze for Hydrolysis (e.g., NMR, TLC) start->check_hydrolysis check_isomers Analyze for Isomers (e.g., GC-MS, HPLC) check_hydrolysis->check_isomers Sulfonic Acid Not Detected recrystallize Perform Recrystallization (See Protocol 1) check_hydrolysis->recrystallize Sulfonic Acid Detected chromatography Perform Flash Chromatography (See Protocol 2) check_isomers->chromatography Isomers Detected validate Assess Purity (MPt, NMR, etc.) recrystallize->validate chromatography->validate validate->chromatography Purity <98% store Store Properly (Inert, Dry Atmosphere) validate->store Purity >98%

Caption: Troubleshooting workflow for purifying this compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?

The table below summarizes the most probable impurities, their origin, and their potential impact on subsequent reactions.

Impurity NameSourceImpact on Reactions
2-Methyl-4-nitrobenzenesulfonic Acid Hydrolysis of the sulfonyl chloride group by moisture.[1]Non-reactive under most conditions, but will lower the effective concentration of the reagent. Can complicate workup due to its high polarity.
Isomeric Sulfonyl Chlorides Side reactions during the chlorosulfonation of 2-nitrotoluene.[2]Reactive, leading to the formation of isomeric sulfonamide or sulfonate ester byproducts that are difficult to separate from the desired product.
Unreacted Starting Materials Incomplete reaction during synthesis.Can interfere with the reaction or introduce unwanted side products.
Di-o-nitrophenyl Disulfide A potential precursor or byproduct in some synthetic routes.[6]Can lead to sulfur-containing impurities in the final product.
Q2: Which solvents are recommended for recrystallization?

Choosing the correct solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound completely when hot but sparingly when cold.[8]

Solvent SystemTypeRationale & Comments
Hexanes / Tetrahydrofuran Two-SolventDissolve in a minimum of hot THF, then add hot hexanes dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly.[5][9] Excellent for removing polar impurities.
Petroleum Ether Single SolventGood for removing more polar impurities. The crude material may need to be dissolved at reflux, followed by slow cooling.[1]
Glacial Acetic Acid / Water Two-SolventDissolve in warm glacial acetic acid, filter if necessary, then carefully add cold water to precipitate the purified product.[6] Effective but requires thorough drying to remove all acetic acid.
Dichloromethane / Hexanes Two-SolventDissolve in a minimum of dichloromethane at room temperature, then add hexanes to induce precipitation.
Q3: How does hydrolysis occur and how can I prevent it?

Hydrolysis is the reaction of the sulfonyl chloride with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is generally irreversible and is the primary degradation pathway.[1]

G compound 2-Methyl-4-nitro- benzenesulfonyl chloride (R-SO₂Cl) product 2-Methyl-4-nitro- benzenesulfonic acid (R-SO₃H) compound->product Hydrolysis water H₂O (Water) water->product hcl HCl

Caption: The hydrolysis of this compound.

Prevention is key:

  • Work under anhydrous conditions: Always handle the compound in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Use dry solvents and glassware: Ensure all solvents are anhydrous and glassware is oven-dried before use.

  • Proper storage: Store the purified product in a tightly sealed container inside a desiccator or glovebox to protect it from atmospheric moisture.

Q4: What analytical methods are best for assessing purity?

A combination of methods provides the most accurate assessment of purity.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals. Look for the absence of broad peaks that might indicate the sulfonic acid.

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value (approx. 105-106 °C) is a strong indicator of high purity.[11]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components. A single spot suggests high purity. The sulfonic acid will typically have a much lower Rf value (closer to the baseline) than the sulfonyl chloride.

  • HPLC or GC-MS: These methods provide quantitative purity data and are excellent for detecting isomeric impurities.

Experimental Protocols
Protocol 1: Purification by Two-Solvent Recrystallization (Hexanes/THF)

This protocol is designed to effectively remove polar impurities like the corresponding sulfonic acid.[5][9]

  • Dissolution: In a dry Erlenmeyer flask, dissolve the crude this compound (~5 g) in a minimal amount of warm (~50 °C) tetrahydrofuran (THF). Start with ~10 mL and add more if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, dry flask. Wash the filter paper with a small amount of hot THF.[9]

  • Addition of Anti-solvent: Gently heat the clear THF solution. Add warm hexanes dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of warm THF to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold hexanes to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and yield.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended when recrystallization is insufficient to remove all impurities, particularly isomers.[7]

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with petroleum ether or hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with 100% petroleum ether (or hexanes). Gradually increase the polarity of the eluent by slowly adding ethyl acetate (e.g., starting with 2% ethyl acetate in petroleum ether and increasing to 5%, then 10%). The optimal eluent composition should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC. The desired this compound is typically less polar and will elute before the sulfonic acid and other polar impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the purified product.

References

Technical Support Center: Scaling Up 2-Methyl-4-nitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges encountered when scaling up reactions involving 2-Methyl-4-nitrobenzenesulfonyl chloride. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure your scale-up process is safe, efficient, and reproducible.

This compound is a valuable reagent, often used in the synthesis of sulfonamides, which are key intermediates in pharmaceutical development. While laboratory-scale reactions may proceed smoothly, scaling up introduces new variables related to heat transfer, mass transfer, reagent handling, and safety that must be carefully managed. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Part 1: Troubleshooting Guide

This section tackles common problems observed during the scale-up of reactions with this compound. Each question outlines a problem, its probable causes, and actionable solutions grounded in chemical principles.

Q1: My reaction yield has dropped significantly upon scale-up, and analysis shows incomplete conversion of my starting amine. What's going wrong?

This is a frequent issue when moving from a small flask to a large reactor. The root cause often lies in mass transfer or temperature control limitations.

Potential Causes & Solutions:

  • Inefficient Mixing: In large vessels, inadequate agitation can create localized "dead zones" where reagents are not homogenously mixed. This prevents the amine and sulfonyl chloride from interacting effectively.

    • Solution: Re-evaluate your agitation parameters. Increase the agitator speed (RPM) and consider if the impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the reactor geometry and viscosity of the reaction medium. For viscous slurries, a combination of impellers may be necessary.

  • Poor Reagent Solubility: this compound, like other related sulfonyl chlorides, may have limited solubility in certain solvents.[1][2] What works in a small, concentrated reaction may not hold true in a larger, more dilute system.

    • Solution: Choose a solvent system where both the sulfonyl chloride and the amine are sufficiently soluble. Tetrahydrofuran (THF) is often a good choice for nosylation reactions due to its ability to dissolve both components.[2] If solubility remains an issue, consider a mixed solvent system or a gentle increase in temperature, provided it doesn't trigger side reactions.

  • Suboptimal Temperature: Reactions that appear to work at "room temperature" in the lab can be significantly cooler in a large, jacketed reactor, slowing the reaction rate.

    • Solution: Implement strict temperature control. Define an optimal temperature range based on lab experiments and ensure your reactor's heating/cooling system can maintain it. A slight increase in temperature can dramatically improve reaction rates, but must be balanced against the risk of side product formation.[3]

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture.[4] On a larger scale, there are more opportunities for water contamination from solvents, reagents, or the reactor itself.

    • Solution: Use anhydrous solvents and ensure the reactor is thoroughly dried before use.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from the air from entering the system.[5]

Q2: My final product is contaminated with several impurities that I didn't see on the lab scale. How can I identify and prevent them?

The thermal and concentration profiles of a large-scale reaction are very different from a lab flask, often leading to the formation of unexpected byproducts.

Potential Causes & Solutions:

  • Side Reaction with the Base: If you are using a nucleophilic base like pyridine, it can compete with your primary amine and react with the sulfonyl chloride.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or 2,6-lutidine.[6] These bases are effective at scavenging the HCl byproduct without competing in the main reaction.

  • Dimerization or Polymerization: At higher concentrations typical of scale-up, side reactions involving the product or starting materials can become more prominent.

    • Solution: Control the addition rate of the this compound to keep its instantaneous concentration low. This "semi-batch" approach is standard practice for managing exothermic reactions and minimizing concentration-dependent side reactions.[3]

  • Formation of p-Toluenesulfonic Acid Equivalent: Hydrolysis of the sulfonyl chloride or the final product can lead to the formation of 2-methyl-4-nitrobenzenesulfonic acid.[3]

    • Solution: As mentioned, rigorous moisture control is key. During work-up, avoid prolonged exposure to acidic or strongly basic aqueous conditions, which can hydrolyze the sulfonamide product.

  • Over-alkylation: The N-H proton of the newly formed sulfonamide is acidic and can be deprotonated by the base, leading to a second reaction with another molecule of the sulfonyl chloride, especially if the amine is primary.[7]

    • Solution: Use precise stoichiometry. Avoid a large excess of the sulfonyl chloride. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[8] Maintaining a lower reaction temperature can also disfavor this secondary reaction.

Q3: The reaction is much more exothermic than I anticipated, and I'm concerned about a runaway. How do I manage the thermal risk?

Thermal safety is the most critical aspect of scaling up sulfonyl chloride reactions. The heat generated by the reaction increases with the cube of the scale (volume), while the ability to remove that heat only increases with the square of the scale (surface area).

Potential Causes & Solutions:

  • Addition Rate is Too Fast: Adding the sulfonyl chloride too quickly is the most common cause of a dangerous exotherm. The rate of heat generation surpasses the reactor's cooling capacity.[3]

    • Solution: The addition must be slow and controlled, ideally via a dosing pump. The addition rate should be tied to the internal temperature of the reactor. Implement an automated system or a strict manual protocol: if the temperature rises above a set point (e.g., T_set + 5°C), the addition must be stopped immediately until the temperature is back under control.

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the heat load of the reaction.

    • Solution: Perform a calorimetry study (e.g., using a Reaction Calorimeter, RC1) at the lab scale to accurately determine the heat of reaction. This data is essential for ensuring the plant reactor's cooling capacity is sufficient. Ensure the coolant is at the correct temperature and flow rate.[3]

  • Poor Mixing: Insufficient agitation can lead to localized hot spots where the reaction is proceeding much faster, posing a significant risk.[3]

    • Solution: Ensure robust agitation to quickly dissipate the heat of reaction throughout the bulk of the reaction mass. The sulfonyl chloride should be added at a point in the reactor where it is rapidly dispersed.

Q4: I'm struggling with the work-up. Emulsions are forming during aqueous washes, and my product is difficult to crystallize. What can I do?

Work-up and purification challenges are common when dealing with larger volumes and different impurity profiles.

Potential Causes & Solutions:

  • Emulsion Formation: Sulfonamides can act as surfactants, stabilizing emulsions between the organic and aqueous layers, making phase separation difficult.

    • Solution: To break emulsions, add brine (a saturated aqueous solution of NaCl).[3] This increases the ionic strength of the aqueous phase, forcing the separation of the layers. Allow for adequate settling time in the reactor or a dedicated settling tank.

  • Product Oiling Out: The crude product may separate as an oil rather than a crystalline solid, making isolation by filtration impossible.

    • Solution: This often happens when the crude product has a high level of impurities, which suppresses its melting point. First, ensure the work-up has effectively removed water-soluble impurities (like amine hydrochlorides). Then, try an anti-solvent crystallization. Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (an "anti-solvent") like hexanes or heptane until turbidity is observed. Cool the mixture slowly to induce crystallization.

  • Product Contaminated with Salts: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) can sometimes be difficult to remove.

    • Solution: Perform a thorough aqueous wash with dilute acid (e.g., 1M HCl) to protonate and dissolve the amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.[3][8]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling this compound at scale?

A: this compound is a corrosive solid that is sensitive to moisture and heat.[9][10]

  • Corrosivity: It can cause severe skin burns and eye damage.[10][11] Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[4]

  • Reactivity with Water: It reacts with water, potentially violently, to release corrosive hydrogen chloride (HCl) gas and 2-methyl-4-nitrobenzenesulfonic acid.[9][12] All equipment must be dry, and the material should be handled under an inert atmosphere.

  • Thermal Stability: As a nitro-aromatic compound, it has the potential for thermal decomposition. Avoid excessive heating. Storage should be in a cool, dry, well-ventilated area away from heat sources.[5]

Q: Which solvents are recommended for scale-up, and why?

A: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate easy work-up.

  • Recommended: Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used.[6][8] THF is often preferred for its excellent solvating properties for both the sulfonyl chloride and amine substrates.[2]

  • Use with Caution: Ethereal solvents like THF can contain peroxides; ensure you use peroxide-free grades. DCM is effective but is a regulated substance in many regions.

  • Avoid: Protic solvents like alcohols or water are generally unsuitable as they will react with the sulfonyl chloride.[4]

Q: What is the best analytical method to monitor reaction progress and product purity on a large scale?

A: High-Performance Liquid Chromatography (HPLC) is the most robust and quantitative method for this purpose.

  • In-Process Control (IPC): Take samples periodically from the reactor (using a safe sampling technique). Dilute the sample and analyze by HPLC to monitor the disappearance of the starting amine and the appearance of the sulfonamide product. This allows you to determine the reaction endpoint accurately.

  • Purity Analysis: HPLC is also used to determine the purity of the final isolated product and to identify and quantify any impurities. Gas Chromatography (GC) can also be used if the product and impurities are thermally stable and volatile.[3]

Part 3: Protocols and Data

Experimental Protocol: Scale-Up Synthesis of a Sulfonamide

This protocol describes a general procedure for the reaction of a primary amine with this compound. Warning: This procedure must be adapted and fully risk-assessed for the specific reagents and equipment being used.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Start the agitator at a speed determined to be effective during process development.

    • Begin coolant flow through the reactor jacket, setting it to maintain an internal temperature of 0-5 °C.

  • Reagent Charging:

    • Charge the primary amine (1.0 eq.) and anhydrous dichloromethane (or another suitable solvent, ~5-10 L/kg of amine) to the reactor.

    • Charge triethylamine (1.1 - 1.2 eq.).

    • Cool the solution to 0-5 °C.

  • Sulfonyl Chloride Addition:

    • In a separate, dry vessel, dissolve this compound (1.05 eq.) in anhydrous dichloromethane.

    • Slowly add the sulfonyl chloride solution to the reactor via a dosing pump over 2-4 hours.

    • CRITICAL: Continuously monitor the internal temperature. Do not allow it to exceed 10 °C. If the temperature rises, stop the addition immediately.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

    • Monitor the reaction's progress by taking samples for HPLC analysis until the starting amine is consumed (<1% remaining).

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 1M HCl solution to quench the reaction and wash out the excess triethylamine. Agitate, then allow the layers to separate. Remove the aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Data Presentation: Recommended Scale-Up Parameters
ParameterRecommendationRationale & Key Considerations
Stoichiometry 1.05 eq. Sulfonyl ChlorideEnsures complete conversion of the limiting amine without significant excess that could lead to side products.[8]
1.1 - 1.2 eq. BaseSufficient to neutralize the HCl byproduct without causing significant side reactions.
Solvent Anhydrous THF, DCM, MeCNMust be inert and provide good solubility for reactants. Must be dry to prevent hydrolysis.[1][2]
Temperature 0 °C to Room TemperatureInitial addition at low temperature is critical for exotherm control. Reaction can often be completed at room temperature.[3][6]
Reagent Addition Slow, controlled addition over 2-4 hoursPrevents dangerous accumulation of unreacted reagents and allows the cooling system to manage the exotherm.[3]

Part 4: Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_purity 1. Verify Starting Material Purity & Water Content start->check_purity check_conditions 2. Review Reaction Conditions start->check_conditions check_mixing 3. Evaluate Mass Transfer start->check_mixing check_workup 4. Analyze Work-up & Isolation Steps start->check_workup temp Is Temperature Correct? check_conditions->temp stoich Is Stoichiometry Correct? check_conditions->stoich solvent Is Solvent Anhydrous & Suitable? check_conditions->solvent agitation Is Agitation Sufficient? check_mixing->agitation solubility Are Reagents Fully Dissolved? check_mixing->solubility extraction_loss Product Loss During Extraction? check_workup->extraction_loss purification_loss Product Loss During Crystallization? check_workup->purification_loss

Caption: Decision tree for troubleshooting low yield issues.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Amine R-NH2 (Amine) Product R-NH-SO2Ar (Desired Sulfonamide) Amine->Product Main Reaction SulfonylCl Ar-SO2Cl (2-Methyl-4-nitro- benzenesulfonyl chloride) SulfonylCl->Product Side_Hydrolysis Ar-SO3H (Sulfonic Acid) SulfonylCl->Side_Hydrolysis Hydrolysis Side_Dimer R-N(SO2Ar)2 (Disulfonylated Amine) SulfonylCl->Side_Dimer Base Base (e.g., Et3N) Base->Product Base->Side_Dimer Product->Side_Dimer Over-sulfonylation Water H2O (Moisture) Water->Side_Hydrolysis

Caption: Key reaction pathways and common side products.

References

Technical Support Center: A Guide to the Stability and Handling of 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methyl-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experiments by preventing the decomposition of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The decomposition of this compound is primarily initiated by two main pathways: hydrolysis and thermal degradation.[1]

  • Hydrolysis: This is the most common cause of decomposition. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[2] This reaction is often accelerated by the presence of base. The final product of hydrolysis is the corresponding 2-methyl-4-nitrobenzenesulfonic acid, which is inactive in subsequent sulfonylation reactions.[3][4]

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition. The primary thermal decomposition pathway for many sulfonyl chlorides involves the loss of sulfur dioxide (SO₂).[5]

Q2: How can I visually assess the quality of my this compound?

A2: Pure this compound is typically a white to light-yellow crystalline solid.[6] A significant color change to dark yellow or brown can indicate the presence of impurities or degradation products. The presence of a strong, acidic odor may also suggest hydrolysis has occurred, releasing hydrogen chloride (HCl). However, visual inspection is not a substitute for analytical purity assessment.

Q3: What are the ideal storage conditions to maximize the shelf-life of this reagent?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Dry Environment: The compound is moisture-sensitive.[7] Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride).

  • Cool and Dark Place: Store at room temperature or below, away from direct sunlight and heat sources to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture-related degradation.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during the use of this compound.

Issue 1: Low or No Yield in Sulfonamide or Sulfonate Ester Synthesis

Symptoms:

  • The desired product is not formed, or the yield is significantly lower than expected.

  • Starting materials (amine or alcohol) remain largely unreacted.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Decomposition of this compound The reagent may have degraded due to improper storage or handling, primarily through hydrolysis.Assess the purity of the reagent using techniques like ¹H NMR or melting point analysis.[8] If degradation is suspected, use a fresh batch of the reagent.
Presence of Moisture in the Reaction Trace amounts of water in the solvent or on the glassware can hydrolyze the sulfonyl chloride, rendering it inactive.Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents for the reaction.
Inadequate Acid Scavenger The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl.[9] If not neutralized, this acid can protonate the nucleophile (especially amines), deactivating it.Use a suitable acid scavenger, such as a non-nucleophilic tertiary amine (e.g., triethylamine, pyridine) or an inorganic base (e.g., potassium carbonate).[9] Ensure at least one equivalent of the base is used.
Low Reactivity of the Nucleophile Sterically hindered or electron-deficient amines or alcohols may react slowly.The reaction may require heating or the use of a more polar aprotic solvent (e.g., DMF, acetonitrile) to facilitate the reaction.[10]
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots are observed on TLC analysis of the crude reaction mixture.

  • Isolation of the desired product is difficult due to the presence of impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions with the Solvent Protic solvents (e.g., alcohols, water) will react with the sulfonyl chloride.Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]
Dimerization or Polymerization In some cases, side reactions involving the starting materials or products can occur, especially at high temperatures.Run the reaction at a lower temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.
Impurities in the Starting Material Residual acids or other reactive species from the synthesis of this compound can catalyze side reactions.Purify the sulfonyl chloride by recrystallization if impurities are suspected.[12]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of this compound and detect the presence of its primary hydrolysis product, 2-methyl-4-nitrobenzenesulfonic acid.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for the characteristic peaks corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the strong electron-withdrawing nitro and sulfonyl chloride groups.

    • 2-Methyl-4-nitrobenzenesulfonic acid (hydrolysis product): The presence of a broad singlet corresponding to the acidic proton of the sulfonic acid group (typically at a high chemical shift) and shifts in the aromatic proton signals are indicative of hydrolysis.

Protocol 2: Safe Quenching of Unused this compound

This protocol outlines a safe method for quenching residual this compound.

Materials:

  • Ice-water bath

  • Stir bar and stir plate

  • Addition funnel

  • A suitable reaction flask

  • Isopropanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Place the flask containing the residual this compound in an ice-water bath and add a stir bar.

  • Slowly add a suitable aprotic solvent like THF or acetone to dissolve the solid.

  • Slowly add isopropanol via an addition funnel with stirring. The reaction is exothermic.

  • Once the reaction with isopropanol has subsided, slowly add water.

  • Finally, slowly add a saturated solution of sodium bicarbonate to neutralize the resulting acids (sulfonic acid and HCl).

  • The neutralized aqueous solution can then be disposed of according to your institution's hazardous waste guidelines.

Visualizations

Decomposition Pathways of this compound

MNSC 2-Methyl-4-nitrobenzenesulfonyl Chloride Hydrolysis_Product 2-Methyl-4-nitrobenzenesulfonic Acid + HCl MNSC->Hydrolysis_Product Hydrolysis Thermal_Product Decomposition Products (e.g., loss of SO₂) MNSC->Thermal_Product Thermal Decomposition Water H₂O (Moisture) Heat Heat (Δ)

Caption: Primary decomposition pathways for this compound.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield Check_Reagent Check Reagent Purity (e.g., ¹H NMR) Start->Check_Reagent Reagent_OK Purity OK? Check_Reagent->Reagent_OK Use_New Use Fresh Reagent Reagent_OK->Use_New No Check_Conditions Review Reaction Conditions Reagent_OK->Check_Conditions Yes Use_New->Check_Conditions Conditions_OK Anhydrous Conditions & Acid Scavenger Used? Check_Conditions->Conditions_OK Optimize_Conditions Dry Glassware & Solvents, Add/Increase Acid Scavenger Conditions_OK->Optimize_Conditions No Check_Nucleophile Consider Nucleophile Reactivity Conditions_OK->Check_Nucleophile Yes Optimize_Conditions->Check_Nucleophile Optimize_Further Increase Temperature or Change Solvent Check_Nucleophile->Optimize_Further Success Improved Yield Optimize_Further->Success

Caption: A logical workflow for troubleshooting low yields in reactions.

References

Technical Support Center: 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-4-nitrobenzenesulfonyl chloride, commonly referred to in the field as Nosyl chloride (NsCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind the procedures, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My nosylation reaction is sluggish or has stalled completely. What are the primary causes?

A1: This is a frequent issue that typically points to problems with reagent quality or reaction conditions. Let's break down the likely culprits:

  • Reagent Quality - The "Moisture Menace": this compound is highly sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is the most common deactivation pathway.[2][3][4]

    • Cause: The sulfonyl chloride has been improperly stored, is old, or has been exposed to atmospheric moisture. Amine bases like triethylamine or pyridine are also hygroscopic and can introduce water.[2]

    • Solution: Always use a fresh bottle of NsCl or purify older stock by recrystallization (e.g., from petroleum ether).[3] Ensure your amine base and solvent are anhydrous. Distilling the base and using freshly dried solvents over molecular sieves is best practice.

  • Inadequate Base: The choice and amount of base are critical.

    • Cause: An insufficient amount of base (less than one equivalent for an amine hydrochloride salt, or for scavenging the HCl byproduct) will halt the reaction. A base that is too weak may not sufficiently deprotonate the amine substrate.

    • Solution: Use at least 2 equivalents of a suitable base like triethylamine or pyridine.[5][6] For sterically hindered amines or less nucleophilic substrates, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[6]undec-7-ene) may be required.

  • Low Temperature: While reactions are often started at 0 °C to control exotherms, some systems require thermal energy to proceed.

    • Cause: The activation energy for the reaction with your specific substrate is not being met at low temperatures.

    • Solution: After the initial addition of NsCl at 0 °C, allow the reaction to slowly warm to room temperature.[5][7] Gentle heating (e.g., to 40-50 °C) can be beneficial, but should be monitored by TLC to check for decomposition.

Q2: My TLC analysis shows multiple spots, including one that doesn't correspond to my starting material or desired product. What side reactions are occurring?

A2: The appearance of unexpected spots on a TLC plate is often indicative of side reactions or impurities. Here are the most common scenarios:

  • Hydrolyzed NsCl: The most common impurity is 2-methyl-4-nitrobenzenesulfonic acid, formed from the reaction of NsCl with trace water. This will often appear as a baseline spot on silica gel TLC.

  • Double Nosylation (for primary amines): The N-H proton of a newly formed nosylamide is acidic due to the strong electron-withdrawing nitro group.[7] Under strongly basic conditions or with excess NsCl, a second nosyl group can be added, forming a di-nosylated amine.

  • Reaction with Solvent: Nucleophilic solvents can react with NsCl. For example, if using an alcohol as a solvent, you can form the corresponding sulfonate ester. It is recommended to use non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8]

Q3: What is the best practice for storing and handling this compound?

A3: Proper storage is critical to maintaining the reagent's reactivity.

  • Storage Conditions: Store the reagent at 4°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] The key is to keep it dry.[1] Consider storing it inside a desiccator.

  • Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[2] Weigh it out quickly and reseal the bottle promptly. Always use clean, dry glassware and spatulas.

Q4: How should I properly quench the reaction and remove excess NsCl during workup?

A4: A proper workup is essential for isolating a clean product.

  • Quenching: The reaction is typically quenched by the addition of water.[5][7] This will hydrolyze any remaining NsCl to the water-soluble sulfonic acid.

  • Extraction and Washing: After quenching, the mixture is typically diluted with an organic solvent (like ethyl acetate or DCM) and washed sequentially.

    • Aqueous Acid Wash (e.g., 1M HCl): This removes excess amine base.[7]

    • Aqueous Base Wash (e.g., saturated NaHCO₃): This removes the 2-methyl-4-nitrobenzenesulfonic acid byproduct.[7]

    • Brine Wash: This removes residual water before drying the organic layer.[7]

  • Scavenging Reagents: For more difficult purifications, a scavenger can be used to react with excess NsCl. Adding a small amount of a water-soluble nucleophile, like 2-mercapto-1-ethanesulfonic acid sodium salt, can convert the remaining NsCl into a highly polar, water-soluble adduct that is easily removed during the aqueous wash.[10]

Q5: I'm struggling with the purification of my nosylated product. What are some effective strategies?

A5: Nosyl-protected amines are often highly crystalline, which is a significant advantage for purification.[7]

  • Recrystallization: This should be your first approach. A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot, more polar solvent and slowly add the less polar solvent until turbidity persists. Allow it to cool slowly to promote the formation of large crystals.

  • Flash Column Chromatography: If recrystallization fails, flash chromatography on silica gel is the next step.

    • Common Eluent Systems: Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients are typically effective.

    • Pro-Tip: The acidic nature of silica gel can sometimes cause issues. If you notice streaking or decomposition on the column, you can pre-treat the silica by slurrying it with a solvent mixture containing 1-2% triethylamine, then packing the column as usual.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Incomplete 1. Hydrolyzed/degraded NsCl.[2] 2. Insufficient or inappropriate base. 3. Low reaction temperature.[11] 4. Sterically hindered substrate.1. Use fresh or purified NsCl. Ensure all reagents and solvents are anhydrous.[1] 2. Use 1.2-1.5 equivalents of NsCl and >2 equivalents of base (e.g., TEA, pyridine).[5] 3. Allow the reaction to warm to room temperature or heat gently (40-50 °C), monitoring by TLC. 4. Use a stronger base (e.g., DBU) or a catalyst like DMAP (use with caution, can be nucleophilic).
Multiple Products on TLC 1. Formation of di-nosylated amine.[7] 2. Hydrolysis of NsCl to sulfonic acid.[3][4] 3. Unwanted reaction with solvent.1. Use stoichiometric amounts of NsCl (1.05-1.1 eq.). Avoid excess base or prolonged reaction times at high temperatures. 2. Ensure anhydrous conditions. The sulfonic acid is highly polar and will be removed during a basic aqueous wash.[7] 3. Use inert, aprotic solvents like DCM, THF, or acetonitrile.[8]
Low Isolated Yield 1. Product is partially soluble in the aqueous layer.[12] 2. Loss during purification (e.g., on silica gel). 3. Incomplete reaction (see above).1. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.[13] 2. Attempt recrystallization first. If using chromatography, consider neutralizing the silica with triethylamine. 3. Re-evaluate reaction conditions based on the "Reaction Incomplete" section.
Product Decomposes During Workup 1. Product is sensitive to acidic or basic wash conditions.[12]1. Test the stability of your product by spotting a small sample of the crude reaction mixture on a TLC plate, then exposing the spot to a micro-drop of the acid/base wash solution. If the spot changes, modify the workup to use milder conditions (e.g., wash with water only).

Key Experimental Protocols

Protocol 1: General Procedure for Nosylation of a Primary Amine

This protocol provides a standard method for the protection of a primary amine using this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired N-nosylated amine.

Visual Workflow and Troubleshooting

// Connections prep_reagents -> dissolve; prep_solvent -> dissolve; dissolve -> cool -> add_base -> add_nscl -> warm_stir -> monitor; monitor -> quench [label="Reaction Complete"]; quench -> extract -> wash_acid -> wash_base -> wash_brine -> dry -> purify; } dot Caption: Standard experimental workflow for amine nosylation.

Troubleshooting_Tree start Reaction Stalled / Incomplete? q_reagents Are Reagents Anhydrous & Fresh? start->q_reagents a_reagents_no Use Fresh/Purified NsCl. Use Anhydrous Solvent/Base. q_reagents->a_reagents_no No a_reagents_yes Reagents OK q_reagents->a_reagents_yes Yes q_conditions Are Stoichiometry & Temp Correct? a_reagents_yes->q_conditions a_conditions_no Use 1.1-1.2 eq NsCl. Use >2 eq Base. Warm to RT or Heat Gently. q_conditions->a_conditions_no No a_conditions_yes Conditions OK q_conditions->a_conditions_yes Yes q_substrate Is Substrate Sterically Hindered? a_conditions_yes->q_substrate a_substrate_yes Consider Stronger Base (DBU) or Longer Reaction Time. q_substrate->a_substrate_yes Yes a_substrate_no Consult Further Literature for Specific Substrate. q_substrate->a_substrate_no No

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Sulfonyl Chlorides: Profiling 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Sulfonyl Chlorides in Modern Synthesis

In the intricate world of organic synthesis, the sulfonyl chloride functional group stands as a cornerstone reagent. Its utility spans from the formation of robust sulfonamide and sulfonate ester linkages to its critical role as a protecting group for amines. The choice of which sulfonyl chloride to employ is a decision that can dictate the success of a multi-step synthesis, influencing reaction yields, stability, and the conditions required for subsequent transformations.

This guide provides an in-depth, objective comparison of several key sulfonyl chlorides, with a special focus on 2-Methyl-4-nitrobenzenesulfonyl chloride (MNS-Cl) . We will dissect its performance characteristics against established workhorses like p-toluenesulfonyl chloride (TsCl) and 2/4-nitrobenzenesulfonyl chloride (NsCl), as well as the functionally distinct dansyl chloride (DnsCl). The narrative is grounded in mechanistic principles and supported by experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Contenders: A Profile of Key Sulfonylating Agents

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of its aromatic or aliphatic substituent.[1][2] Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) diminish it. This simple principle has profound implications for both the installation and cleavage of the resulting sulfonyl group.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): The Benchmark for Stability Derived from toluene, TsCl features an electron-donating methyl group that slightly attenuates the reactivity of the sulfonyl chloride compared to its unsubstituted parent, benzenesulfonyl chloride.[1] Its primary role is in the protection of amines and the conversion of alcohols into excellent leaving groups (tosylates).[3][4][5] The resulting tosylamides are exceptionally stable, withstanding a broad range of acidic and basic conditions, but this robustness comes at the cost of requiring harsh, often reductive, conditions for cleavage.[6]

  • 2- and 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The Champion of Mild Cleavage The nosyl chlorides, particularly the 2-nitro (ortho) and 4-nitro (para) isomers, are distinguished by the presence of a powerful electron-withdrawing nitro group.[7][8][9] This feature dramatically increases the electrophilicity of the sulfonyl sulfur, but its most celebrated attribute is the facile cleavage of the resulting nosylamide. The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for deprotection under remarkably mild conditions using a thiol and a base.[6][10] This orthogonality to common acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups makes NsCl an invaluable tool in complex syntheses.[10]

  • This compound (MNS-Cl): A Hybrid Reagent MNS-Cl presents an intriguing structural blend of the features found in TsCl and NsCl. It possesses the strong electron-withdrawing 4-nitro group, which suggests its reactivity and deprotection mechanism should closely mirror that of p-NsCl. Simultaneously, it contains a 2-methyl group. While the methyl group is electronically donating, its primary influence in this configuration is likely steric, potentially modulating the rate of reaction or the conformation of the resulting sulfonamide. The core hypothesis is that MNS-Cl retains the key advantage of the nosyl group—mild, thiol-mediated cleavage—while offering a subtly different steric and electronic profile.

  • 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride, DnsCl): The Fluorescent Probe Dansyl chloride diverges from the others in its primary application. While it readily reacts with primary and secondary amines to form stable sulfonamides, its utility lies in the fluorescent nature of the resulting dansyl adducts.[11][12] This property makes it an essential reagent for labeling and quantifying amino acids, peptides, and proteins, allowing for sensitive detection via HPLC or fluorescence spectroscopy.[13][14][15] The fluorescence of these conjugates is often sensitive to the local environment, providing insights into protein folding and dynamics.[11][12]

Comparative Analysis: Performance in Critical Applications

The selection of a sulfonylating agent is a trade-off between the desired stability of the protected intermediate and the conditions the substrate can tolerate for its eventual removal.

Reactivity and Sulfonamide Formation

The rate of reaction with a nucleophile, such as an amine, is directly proportional to the electrophilicity of the sulfonyl sulfur. The strong electron-withdrawing nitro group in NsCl and MNS-Cl makes them significantly more reactive than TsCl.

G TsCl Tosyl Chloride (TsCl) (Less Reactive) MNSCl MNS-Cl TsCl->MNSCl Increasing Electron Withdrawal NsCl Nosyl Chloride (NsCl) (More Reactive) MNSCl->NsCl Increasing Electron Withdrawal

Caption: Increasing electrophilicity of the sulfonyl group.

This enhanced reactivity means that reactions with NsCl or MNS-Cl can often proceed under milder conditions or with shorter reaction times compared to TsCl.

Amine Protection: A Head-to-Head Comparison

The most common application for these reagents in synthetic chemistry is the protection of primary and secondary amines. The ideal protecting group is one that is introduced in high yield, is stable to a variety of reaction conditions, and can be removed selectively and cleanly when desired.

Sulfonyl Chloride Key Features Typical Protection Conditions Sulfonamide Stability Deprotection Conditions Orthogonality
Tosyl Chloride (TsCl) Forms highly stable sulfonamides; excellent for robust protection.[3][6]Amine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt.[16]Very high. Stable to strong acids (TFA) and bases.Harsh: Na/NH₃, HBr/AcOH, SmI₂.Limited. Cleavage conditions can affect other functional groups.
Nosyl Chloride (NsCl) Forms stable sulfonamides that are easily cleaved under mild conditions.[6][10]Amine, Pyridine or K₂CO₃, CH₂Cl₂ or MeCN, 0 °C to rt.[10]High. Stable to strong acids (TFA) and hydrogenolysis.Mild: Thiophenol, K₂CO₃, MeCN or DMF, rt.[6][10]Excellent. Orthogonal to Boc, Cbz, and Fmoc groups.[10]
MNS-Cl Expected to combine high reactivity with mild, nosyl-type cleavage.Amine, Base (e.g., Pyridine, K₂CO₃), CH₂Cl₂, rt.High. Stable to acidic conditions.Mild (Predicted): Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃), MeCN, rt.Excellent (Predicted). Orthogonal to Boc, Cbz, Fmoc.
Dansyl Chloride (DnsCl) Forms highly fluorescent, stable sulfonamide adducts.[11][12]Amine, Na₂CO₃ or Bicarbonate buffer (pH ~9-11), Acetone/H₂O, rt.[17][18]Very high. Resistant to acid hydrolysis.[19]Not typically used as a protecting group; cleavage is generally not intended.N/A (Used for labeling).
The Mechanism of Nosyl and MNS-Cl Deprotection: A Key Advantage

The true power of the nitro-substituted benzenesulfonyl chlorides lies in their unique deprotection pathway. This process is not a simple hydrolysis or reduction but a Meisenheimer complex-mediated SNAr reaction.

G Start Nosyl/MNS-Protected Amine (R₂N-SO₂-Ar-NO₂) Step1 Add Thiol (PhSH) + Mild Base (K₂CO₃) Start->Step1 Intermediate Meisenheimer Complex (Anionic σ-complex) Step1->Intermediate Nucleophilic Attack Step2 Aromatic Substitution (SₙAr) Intermediate->Step2 Products Free Amine (R₂NH) + PhS-Ar-NO₂ + SO₂ Step2->Products Elimination

Caption: Mild deprotection pathway for nitro-substituted sulfonamides.

This mechanism is fundamental to the utility of NsCl and, by extension, MNS-Cl, allowing for the selective unmasking of an amine in the presence of sensitive functional groups that would be destroyed by the harsh conditions required to remove a tosyl group.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following protocols outline standard procedures for the protection and deprotection of amines.

Protocol 1: Comparative Protection of Benzylamine

This procedure describes the sulfonylation of a model primary amine, benzylamine, with TsCl and NsCl. The protocol for MNS-Cl would be identical to that for NsCl.

Objective: To compare the reaction progress and yield for the formation of N-benzyl-4-toluenesulfonamide and N-benzyl-4-nitrobenzenesulfonamide.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 eq.) in DCM. Add pyridine (1.5 eq.) to each flask. Cool the solutions to 0 °C in an ice bath.

  • Sulfonylation: To Flask A, slowly add TsCl (1.05 eq.) portion-wise. To Flask B, slowly add p-NsCl (1.05 eq.) portion-wise.

  • Reaction: Allow both reactions to warm to room temperature and stir for 2-4 hours. Monitor the consumption of benzylamine by Thin Layer Chromatography (TLC). Causality Note: The reaction is started at 0 °C to control the initial exotherm of the acylation.

  • Workup: Quench each reaction by adding deionized water. Transfer the mixtures to separate separatory funnels.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Trustworthiness Note: This washing sequence ensures the removal of basic and acidic impurities, providing a purer crude product.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and determine the yield. The N-nosylated amine is often a crystalline solid that can be easily purified by recrystallization.[10]

Protocol 2: Comparative Deprotection of Sulfonamides

This protocol demonstrates the stark contrast in conditions required to cleave a tosylamide versus a nosylamide.

Objective: To deprotect N-benzyl-4-toluenesulfonamide and N-benzyl-4-nitrobenzenesulfonamide.

Part A: Deprotection of N-benzyl-4-nitrobenzenesulfonamide (Mild Conditions) [10]

  • Setup: Dissolve the N-nosyl protected benzylamine (1.0 eq.) in acetonitrile (MeCN).

  • Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq.) and thiophenol (2.0 eq.) to the solution.

  • Reaction: Stir the suspension at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield benzylamine.

Part B: Deprotection of N-benzyl-4-toluenesulfonamide (Harsh Conditions)

  • Setup: In a flask fitted with a dry ice condenser, add liquid ammonia.

  • Reagents: Add the N-tosyl protected benzylamine (1.0 eq.) to the ammonia.

  • Reaction: Carefully add small pieces of sodium metal until a persistent blue color remains. Stir for 1-2 hours.

  • Workup: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate.

  • Isolation: Extract the residue with an appropriate organic solvent to isolate the benzylamine product. (Safety Note: Dissolving metal reductions require specialized equipment and extreme caution.)

The direct comparison of these two protocols provides a compelling demonstration of the operational simplicity and mildness afforded by the nosyl group, a characteristic expected to be shared by MNS-Cl.

Conclusion and Strategic Recommendations

The choice of a sulfonyl chloride is a strategic decision that should be made with the entire synthetic route in mind.

  • For Maximum Stability: When a protecting group must endure numerous harsh synthetic steps and final deprotection can be aggressive, Tosyl Chloride (TsCl) remains the reagent of choice. Its stability is its greatest asset.

  • For Mild Deprotection and Orthogonality: When synthesizing sensitive, complex molecules where harsh conditions are not an option, Nosyl Chloride (NsCl) is superior. Its mild, thiol-mediated cleavage provides crucial orthogonality with other protecting groups.[6][10]

  • The Role of this compound (MNS-Cl): Based on its structure, MNS-Cl is positioned as a valuable alternative to NsCl. It should provide the same mild deprotection benefits, with the 2-methyl group potentially offering subtle differences in crystallinity, solubility, or reaction kinetics that could be advantageous in specific substrates. It is an excellent candidate for investigation in syntheses where standard nosyl groups present challenges.

  • For Bioanalytical Applications: For the labeling of amines for detection and quantification, Dansyl Chloride (DnsCl) is the undisputed choice among this group, converting non-chromophoric amines into highly fluorescent derivatives suitable for sensitive analysis.[12][13]

Ultimately, this guide serves as a framework for logical reagent selection. By understanding the interplay between electronic structure, reactivity, and deprotection mechanisms, the synthetic chemist can harness the full power of this versatile class of reagents.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-Methyl-4-nitrobenzenesulfonyl chloride (MNSC). As a critical reagent and potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring quality control and regulatory compliance. This document delves into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetric methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

Introduction: The Analytical Imperative for MNSC

This compound is a reactive intermediate used in organic synthesis, particularly in the pharmaceutical industry for the introduction of the nosyl protecting group. Its purity and concentration must be rigorously controlled, as residual MNSC or its related impurities can impact the safety and efficacy of the final drug product. Therefore, the validation of analytical procedures is not merely a regulatory hurdle but a scientific necessity to ensure that a method is fit for its intended purpose.[1]

Method validation provides documented evidence that an analytical procedure possesses the required performance characteristics for its application.[2] The core parameters, as defined by guidelines such as ICH Q2(R2) and USP General Chapter <1225>, include specificity, linearity, range, accuracy, precision, and robustness.[3][4] This guide will compare and contrast the most common analytical techniques for MNSC through the lens of these validation requirements.

The Framework: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the logical framework of validation. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which could be a quantitative assay of the main component, a limit test for impurities, or an identification test.[1][5]

The relationship between the core validation parameters is visualized below. A validation effort begins with defining the method's purpose and culminates in a comprehensive report demonstrating its suitability.

G cluster_0 Validation Lifecycle cluster_1 Core Performance Characteristics (ICH Q2) Protocol 1. Validation Protocol (Define Purpose, Parameters, Acceptance Criteria) Execution 2. Experimental Execution Protocol->Execution Guides experiments Report 3. Validation Report (Summarize Results, Conclude Fitness for Purpose) Execution->Report Generates data Specificity Specificity Execution->Specificity Linearity Linearity Execution->Linearity Accuracy Accuracy Execution->Accuracy Precision Precision Execution->Precision Robustness Robustness Execution->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: A flowchart of the analytical method validation process.

Comparative Analysis of Key Methodologies

The choice of an analytical method for MNSC depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific analytical goal (e.g., purity assay vs. trace impurity analysis).

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like MNSC. A reversed-phase method is typically the first choice.

  • Expertise & Causality: The nitro-aromatic structure of MNSC contains a strong chromophore, making UV-Vis detection highly effective and sensitive. A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides good retention for the moderately nonpolar MNSC molecule. A mobile phase gradient of acetonitrile and water is employed to ensure the elution of MNSC with a good peak shape while also separating it from more polar (e.g., its hydrolysis product, 2-methyl-4-nitrobenzenesulfonic acid) and less polar impurities.[6]

ParameterTypical Performance for MNSC AnalysisAcceptance Criteria (ICH/USP)
Specificity Baseline resolution from degradation products and impurities.Peak purity analysis (via DAD) should pass. No interference from blank/placebo.
Linearity r² > 0.999 over a range of 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999 is commonly expected.
Accuracy 98.0% - 102.0% recovery from spiked matrix samples.Typically 98.0% - 102.0% for drug substance assay.[7]
Precision (%RSD) Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%.For assay, RSD ≤ 2% is generally acceptable.[8]
LOD / LOQ Typically in the low ng/mL range, suitable for impurity testing.LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1.
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).System suitability parameters (e.g., resolution, tailing factor) must remain within limits.
Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. While sulfonyl chlorides can be thermally labile, GC can be effective, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification.

  • Expertise & Causality: Direct injection of MNSC is possible but carries the risk of degradation in the hot injector port. A splitless injection mode is often chosen for trace analysis to maximize sensitivity.[9] A non-polar capillary column (e.g., DB-5) is suitable for separating compounds based on their boiling points. The primary advantage of GC is its high resolving power and, when coupled with MS, its exceptional specificity for impurity profiling.[10] A Flame Ionization Detector (FID) offers good quantitative performance, while MS provides structural information.[9]

ParameterTypical Performance for MNSC AnalysisRationale / Considerations
Specificity High, especially with MS detection (unique fragmentation pattern).MS allows for definitive identification of co-eluting peaks.
Linearity r² > 0.998 over the desired concentration range.May be slightly less linear than HPLC if thermal degradation occurs.
Accuracy 95.0% - 105.0% recovery.Can be affected by analyte stability in the injector and column.
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%.Higher variability is possible due to the thermal nature of the technique.
LOD / LOQ Low ppb levels are achievable, especially with MS in SIM mode.Excellent for detecting trace volatile or semi-volatile impurities.
Robustness Sensitive to changes in oven temperature ramp rate and carrier gas flow.Method parameters must be tightly controlled.
Titrimetric Methods

Classical titrimetry offers a simple, cost-effective, and accurate method for determining the bulk assay of MNSC without the need for expensive instrumentation.

  • Expertise & Causality: This method leverages the high reactivity of the sulfonyl chloride functional group. The protocol involves reacting MNSC with a known excess of a nucleophile, such as benzyl mercaptan. The unreacted mercaptan can then be back-titrated, or the resulting sulphinic acid can be titrated directly after masking the excess mercaptan.[11] This is a primary method that relies on stoichiometry, making it highly accurate when performed correctly. Its main limitation is its lack of specificity; any reactive species in the sample can interfere with the result.[12]

ParameterTypical Performance for MNSC AssayRationale / Considerations
Specificity Low. The method is not specific to MNSC.Susceptible to interference from other acidic or reactive impurities.
Linearity Not applicable in the same sense as chromatographic methods.Accuracy is assessed across the measurement range.
Accuracy Excellent (typically 99.0% - 101.0% of theoretical value).Relies on accurate standard solutions and clear endpoint detection.
Precision (%RSD) Repeatability: ≤ 0.5%.Very high precision is achievable with careful technique.
LOD / LOQ Not suitable for trace analysis. Designed for high-concentration assays.For bulk material assay only.
Robustness Robust against environmental fluctuations but sensitive to reagent stability and analyst technique.Endpoint determination (visual or potentiometric) must be consistent.

Detailed Experimental Protocols: A Self-Validating System

The following section provides a detailed workflow for the validation of a reversed-phase HPLC method for the assay of this compound.

HPLC Method & Validation Workflow

G cluster_prep Preparation cluster_hplc HPLC Conditions cluster_validation Validation Tests cluster_analysis Data Analysis Prep_Mobile Mobile Phase A: 0.1% H3PO4 in Water B: Acetonitrile Conditions Column: C18, 4.6x150mm, 5µm Flow: 1.0 mL/min Detector: DAD @ 254 nm Temp: 30°C Injection: 10 µL Gradient: 30% B to 80% B over 10 min Prep_Standard Standard Solution ~100 µg/mL MNSC in Acetonitrile Prep_Sample Sample Solution ~100 µg/mL MNSC in Acetonitrile SST System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) Conditions->SST Specificity Specificity (Inject Blank, Standard, Spiked Sample) Linearity Linearity & Range (Inject 5 levels, 50-150%) Accuracy Accuracy (Spiked placebo recovery at 3 levels) Precision Precision (6 injections of standard) Calc Calculate Results (%RSD, %Recovery, r²) Precision->Calc Compare Compare vs. Acceptance Criteria Calc->Compare

Caption: Experimental workflow for HPLC method validation.

Step-by-Step Protocol for HPLC Validation
  • System Suitability:

    • Procedure: Before any validation run, inject the standard solution five times.

    • Causality: This step ensures the chromatographic system is performing adequately on the day of analysis.

    • Acceptance Criteria: The %RSD of the peak areas must be ≤ 2.0%. Tailing factor for the MNSC peak must be ≤ 1.5.

  • Specificity:

    • Procedure: Inject the mobile phase (blank), a placebo solution, a standard solution of MNSC, and a placebo solution spiked with MNSC and its known impurities/degradation products.

    • Causality: This demonstrates that the excipients and impurities do not interfere with the quantification of the MNSC peak.[2]

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of MNSC in the blank and placebo chromatograms. The MNSC peak should be resolved from all other peaks (Resolution > 2.0).

  • Linearity and Range:

    • Procedure: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

    • Causality: This verifies that the detector response is directly proportional to the analyte concentration across the intended range of the method.

    • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy (Recovery):

    • Procedure: Prepare placebo samples and spike them with MNSC at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

    • Causality: This establishes the closeness of the method's results to the true value by analyzing a sample with a known concentration.[8]

    • Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.

  • Precision:

    • A. Repeatability (Intra-assay precision):

      • Procedure: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

      • Causality: This measures the precision of the method under the same operating conditions over a short interval.

      • Acceptance Criteria: The %RSD of the results must be ≤ 2.0%.

    • B. Intermediate Precision (Ruggedness):

      • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Causality: This demonstrates the reliability of the method when used under typical variations within a laboratory.

      • Acceptance Criteria: The cumulative %RSD for both sets of data should meet the pre-defined criteria (typically ≤ 2.0%).

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for this compound is essential for robust quality control. No single method is universally superior; the choice is dictated by the analytical objective.

  • For routine quality control, purity assessment, and stability testing, the Reversed-Phase HPLC method is the gold standard. It offers an excellent balance of specificity, accuracy, precision, and sensitivity.

  • For impurity identification and the analysis of trace volatile contaminants, GC-MS is the most powerful tool due to its superior specificity and sensitivity.

  • For a simple, low-cost assay of the bulk raw material, Titrimetry provides outstanding accuracy and precision, provided that interfering reactive species are known to be absent.

By understanding the principles behind each technique and rigorously validating the chosen procedure against internationally harmonized standards, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data.

References

A Comparative Guide to Nosyl and Tosyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Among the arsenal of functionalities available to chemists, sulfonyl-based protecting groups have long been valued for their robustness. This guide provides an in-depth comparative analysis of two prominent members of this class: the p-toluenesulfonyl (tosyl, Ts) and the 2-nitrobenzenesulfonyl (nosyl, Ns) groups. While both are effective for the protection of amines and alcohols, their distinct electronic properties lead to significant differences in their stability, ease of cleavage, and orthogonality with other common protecting groups. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

Structural and Electronic Distinctions

The fundamental difference between the tosyl and nosyl groups lies in the substitution on the aromatic ring. The tosyl group possesses an electron-donating methyl group in the para position, while the nosyl group features a strongly electron-withdrawing nitro group in the ortho position. This seemingly subtle variation has profound implications for the reactivity of the resulting sulfonamides and sulfonates.

The electron-withdrawing nitro group in the nosyl moiety significantly acidifies the N-H proton of a nosylamide, facilitating reactions such as N-alkylation, a cornerstone of the Fukuyama amine synthesis.[1][2] Conversely, the tosyl group is more electron-neutral, rendering the corresponding tosylamide N-H less acidic.

Comparative Analysis of Key Performance Parameters

The choice between a nosyl and a tosyl protecting group hinges on a careful evaluation of several factors, including the ease of introduction, stability under various reaction conditions, and, most critically, the conditions required for deprotection.

FeatureNosyl (Ns) GroupTosyl (Ts) Group
Ease of Introduction High yields with primary and secondary amines using nosyl chloride and a base (e.g., pyridine, triethylamine).[1]High yields with amines and alcohols using tosyl chloride and a base (e.g., pyridine).[3][4]
Stability to Acids Generally stable; orthogonal to acid-labile groups like Boc.[1]Generally stable, requiring strong, harsh acidic conditions for cleavage.[3][5]
Stability to Bases Generally stable under non-nucleophilic basic conditions.Generally stable.[5]
Deprotection Conditions Mild; readily cleaved by thiol nucleophiles (e.g., thiophenol, polymer-supported thiols) under neutral or slightly basic conditions.[1][6][7]Harsh; typically requires strong reducing agents (e.g., SmI₂, Na/NH₃) or strong acids (e.g., HBr/AcOH).[3][5][8][9]
Orthogonality Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1]Less orthogonal due to the harsh deprotection conditions that can affect other functional groups.
Key Advantage Mild and selective deprotection allows for its use in complex syntheses with sensitive functional groups.[1][2][7]High stability makes it suitable for protecting groups that need to withstand a wide range of reaction conditions.[3]
Key Disadvantage Can be susceptible to nucleophilic aromatic substitution under certain conditions.Difficult to remove, often requiring harsh conditions that limit its applicability in the presence of sensitive functional groups.[3][9]

Mechanisms of Protection and Deprotection

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Protection of Amines

The protection of an amine with either nosyl chloride or tosyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with a base like pyridine or triethylamine serving to neutralize the HCl byproduct.[1][3]

cluster_protection Amine Protection Workflow Amine R-NH₂ ProtectedAmine R-NH-SO₂Ar Amine->ProtectedAmine Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (NsCl or TsCl) SulfonylChloride->ProtectedAmine Base Base (e.g., Pyridine) Base->ProtectedAmine HCl Scavenger

Caption: General workflow for the protection of amines using sulfonyl chlorides.

Nosyl Group Deprotection: A Tale of Nucleophilic Aromatic Substitution

The key to the mild deprotection of the nosyl group is the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution.[7] The process is typically initiated by a soft nucleophile, most commonly a thiol, which attacks the carbon atom bearing the sulfonyl group, forming a Meisenheimer complex.[2] Subsequent elimination of sulfur dioxide and the free amine regenerates the aromaticity of the ring.

cluster_nosyl_deprotection Nosyl Deprotection Mechanism NosylAmide R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiolate R'S⁻ Thiolate->Meisenheimer Nucleophilic Attack FreeAmine R-NH₂ Meisenheimer->FreeAmine Elimination Byproducts Ar-SR' + SO₂ Meisenheimer->Byproducts

Caption: Mechanism of nosyl group deprotection via nucleophilic aromatic substitution.

Tosyl Group Deprotection: A Reductive Challenge

The robustness of the tosyl group necessitates more forceful deprotection methods. Reductive cleavage is a common strategy, often employing single-electron transfer (SET) reagents like samarium(II) iodide (SmI₂) or dissolving metal reductions (e.g., sodium in liquid ammonia).[5][8][9] These methods generate a radical anion on the tosyl group, leading to the cleavage of the N-S bond. Alternatively, strongly acidic conditions, such as HBr in acetic acid, can be used, but these are often incompatible with acid-sensitive functional groups.[3]

cluster_tosyl_deprotection Tosyl Deprotection Pathways TosylAmide R-NH-Ts Reductive Reductive Cleavage (e.g., SmI₂, Na/NH₃) TosylAmide->Reductive Acidic Strong Acid (e.g., HBr/AcOH) TosylAmide->Acidic FreeAmine R-NH₂ Reductive->FreeAmine Acidic->FreeAmine

Caption: Common deprotection pathways for the tosyl group.

Experimental Protocols

To provide a practical context for this comparison, the following are representative, detailed protocols for the protection of a primary amine with nosyl and tosyl chloride, and their subsequent deprotection.

Protocol 1: Nosylation of a Primary Amine

This protocol describes the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.[1]

Materials:

  • Primary amine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq.)

  • Triethylamine or Pyridine (1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine in DCM or THF in a round-bottom flask.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-nosylated amine.

Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol

This protocol details the cleavage of a nosyl group using thiophenol and potassium carbonate.[1]

Materials:

  • N-nosyl protected amine (1.0 eq.)

  • Thiophenol (2.0 eq.)

  • Potassium carbonate (3.0 eq.)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the N-nosyl protected amine in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add thiophenol to the stirred suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected amine.

Protocol 3: Tosylation of a Primary Amine

This protocol outlines the protection of a primary amine using p-toluenesulfonyl chloride.[3]

Materials:

  • Primary amine (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine (as solvent and base) or Triethylamine (1.5 eq.) in DCM

  • Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine in pyridine or DCM. If using DCM, add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).

  • If pyridine is the solvent, remove it under reduced pressure. Dilute the residue with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-tosylated amine.

Protocol 4: Deprotection of a Tosyl-Protected Amine using Samarium(II) Iodide

This protocol describes the rapid deprotection of a tosylamide using SmI₂.[8][9]

Materials:

  • N-tosyl amide (1.0 eq.)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • An appropriate amine (e.g., pyrrolidine or triethylamine) (2.0 eq. relative to SmI₂)

  • Water (3.0 eq. relative to SmI₂)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vial, dissolve the N-tosyl amide in THF.

  • To a separate flask containing a solution of SmI₂ in THF, add water followed by the amine additive.

  • Add the solution of the tosyl amide to the SmI₂/amine/water mixture. The deprotection is often instantaneous.[8][10][11]

  • Perform a standard aqueous workup, extracting the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.

Conclusion and Future Perspectives

The choice between nosyl and tosyl protecting groups is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The nosyl group, with its mild deprotection conditions, offers excellent orthogonality and is particularly advantageous in the synthesis of complex molecules bearing sensitive functional groups.[1][7] In contrast, the exceptional stability of the tosyl group makes it a reliable choice when a protecting group must endure a series of harsh transformations, provided that the final deprotection conditions are compatible with the target molecule.[3]

The development of new deprotection methodologies continues to expand the utility of these classic protecting groups. For instance, the use of polymer-supported thiols for nosyl deprotection simplifies purification by allowing for the easy removal of reagents and byproducts through simple filtration.[6] Similarly, ongoing research into milder and more selective methods for tosyl group cleavage will undoubtedly enhance its applicability in modern organic synthesis. Ultimately, a thorough understanding of the principles outlined in this guide will enable chemists to strategically deploy these powerful synthetic tools to their full potential.

References

A Comparative Guide to the Efficiency of 2-Methyl-4-nitrobenzenesulfonyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the various functionalities, the amine group presents a unique challenge due to its nucleophilicity and basicity. Sulfonylation is a time-tested strategy for rendering amines non-reactive to a host of subsequent chemical transformations. This guide provides an in-depth technical assessment of 2-Methyl-4-nitrobenzenesulfonyl chloride, a specialized reagent, comparing its efficiency and utility against other common sulfonylating agents.

The Critical Role of Electronics: Why Nitro-Activation Matters

The utility of a sulfonyl protecting group is defined by a delicate balance: it must be robust enough to withstand various reaction conditions, yet labile enough to be removed cleanly and under mild conditions when its job is done. The efficiency of reagents like this compound stems from the powerful electron-withdrawing nature of the para-nitro group.[1][2] This electronic pull serves two primary functions:

  • Enhanced Reactivity: The nitro group increases the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating a rapid and efficient reaction with the amine nucleophile to form the stable sulfonamide.[3]

  • Facilitated Cleavage: More critically, the nitro group acidifies the N-H proton of the resulting primary sulfonamide and activates the aromatic ring toward nucleophilic aromatic substitution. This allows for the cleavage of the sulfur-nitrogen bond under remarkably mild conditions, typically with a soft nucleophile like a thiol in the presence of a weak base.[1][4] This mechanism is a significant advantage over traditional groups like tosyl (Ts) or mesyl (Ms), which often require harsh reductive conditions for removal.[4]

The additional 2-methyl group on the phenyl ring in this compound has a subtle but noteworthy electronic influence. As an electron-donating group, it slightly counteracts the activating effect of the nitro group. In practice, this may translate to marginally slower reaction rates for both protection and deprotection compared to its non-methylated analog, 4-nitrobenzenesulfonyl chloride (p-NsCl), but the dominant nitro-group activation ensures the fundamental chemistry remains highly efficient.

Comparative Analysis of Common Sulfonylating Agents

The choice of a sulfonylating agent is a critical strategic decision in synthesis design. The following table provides a quantitative comparison of this compound with other widely used alternatives.

ReagentStructureTypical Protection ConditionsTypical Yield (Protection)Typical Deprotection ConditionsTypical Yield (Deprotection)Key Features & Trade-offs
This compound O₂N-C₆H₃(CH₃)-SO₂ClAmine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt>95%Thiophenol, K₂CO₃, MeCN, rt>90%Mild deprotection; orthogonal to acid-labile groups (e.g., Boc); crystalline derivatives.[4]
2-Nitrobenzenesulfonyl Chloride (o-NsCl) O₂N-C₆H₄-SO₂ClAmine, Pyridine, CH₂Cl₂, 0 °C, 2 h98%[4]Thiophenol, K₂CO₃, MeCN, rt, 1-2 h95%[4]Cornerstone of Fukuyama Amine Synthesis; mild deprotection.
4-Nitrobenzenesulfonyl Chloride (p-NsCl) O₂N-C₆H₄-SO₂ClAmine, Base, CH₂Cl₂, rtHighThiophenol, K₂CO₃, MeCN, rtHighWidely used in peptide synthesis; stable protecting group with mild removal.[5][6]
p-Toluenesulfonyl Chloride (TsCl) CH₃-C₆H₄-SO₂ClAmine, Pyridine, CH₂Cl₂, 0 °C to rt92%[4]Na/NH₃ or HBr/AcOH, refluxVariableHighly stable sulfonamide; requires harsh, reductive, or strongly acidic deprotection.[4]
Methanesulfonyl Chloride (MsCl) CH₃-SO₂ClAmine, Et₃N, CH₂Cl₂, 0 °C94%[4]HBr/AcOH, reflux or LiAlH₄VariableVery stable; harsh removal conditions limit its use as a protecting group for complex molecules.[4]
4-Cyanobenzenesulfonyl Chloride NC-C₆H₄-SO₂ClAmine, Base, SolventHighThiol, Base (e.g., BTPP)HighAn excellent modern alternative to nosyl groups, offering similar mild cleavage.[7][8]
Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are provided as self-validating systems for the application of this compound.

Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)

  • Materials:

    • Primary amine (1.0 eq.)

    • This compound (1.05 eq.)

    • Pyridine (1.5 eq.) or Triethylamine (1.5 eq.)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the primary amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.05 eq.) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Deprotection of a 2-Methyl-4-nitrobenzenesulfonamide

  • Materials:

    • N-protected sulfonamide (1.0 eq.)

    • Thiophenol (3.0 eq.)

    • Potassium carbonate (K₂CO₃, 3.0 eq.) or Cesium carbonate (Cs₂CO₃, 2.0 eq.)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

    • Water

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the sulfonamide (1.0 eq.) in anhydrous MeCN in a round-bottomed flask.

    • Add potassium carbonate (3.0 eq.) followed by thiophenol (3.0 eq.).

    • Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

    • Combine the organic extracts and wash with brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting free amine by column chromatography or acid/base extraction to remove residual thiol-related byproducts.

Experimental Workflow Visualization

G cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Primary/Secondary Amine Sulfonamide Protected Sulfonamide Amine->Sulfonamide DCM, 0°C to rt Reagent 2-Methyl-4-nitro- benzenesulfonyl chloride + Base (Pyridine) Reagent->Sulfonamide Sulfonamide_copy Protected Sulfonamide Sulfonamide->Sulfonamide_copy Isolate & Purify Thiol Thiophenol + Base (K₂CO₃) FreedAmine Free Amine Thiol->FreedAmine Sulfonamide_copy->FreedAmine MeCN, rt

Caption: General workflow for amine protection and deprotection.

Mechanistic Insights: The Meisenheimer Complex

The key to the mild deprotection of nosyl-type amides is the formation of a Meisenheimer complex.[1] The strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by a soft nucleophile like a thiolate anion. This attack forms a transient, resonance-stabilized anionic σ-complex (the Meisenheimer complex), which then collapses, cleaving the N-S bond and liberating the free amine.

G start Sulfonamide + Thiolate step1 Nucleophilic Attack on Aromatic Ring start->step1 meisenheimer Meisenheimer Complex (Stable Intermediate) step1->meisenheimer step2 Collapse of Intermediate meisenheimer->step2 products Free Amine + Thioether Byproduct step2->products

Caption: Deprotection mechanism via a Meisenheimer intermediate.

Conclusion and Reagent Selection

This compound emerges as a highly efficient and valuable reagent for the protection of amines. Its performance is comparable to the well-established 2-nitro and 4-nitrobenzenesulfonyl chlorides, offering robust protection with the significant advantage of mild, non-reductive cleavage conditions.

When to Choose this compound:

  • In complex syntheses: When sensitive functional groups are present that would not tolerate the harsh conditions required to remove Ts or Ms groups.

  • Orthogonal Protection Schemes: When acid-labile groups like Boc or Trityl are present elsewhere in the molecule, the nosyl-type group provides an excellent orthogonal protection strategy.

  • Fukuyama-type Alkylations: The resulting sulfonamide can be readily N-alkylated due to the acidity of the N-H proton, providing a pathway to secondary amines.

References

A Comparative Guide to the Quantitative Analysis of 2-Methyl-4-nitrobenzenesulfonyl Chloride Reactions for Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, the accurate quantification of amine-containing compounds is a frequent necessity. Many of these molecules, including active pharmaceutical ingredients (APIs), metabolites, and biomolecules, lack the intrinsic physicochemical properties for sensitive detection by High-Performance Liquid Chromatography (HPLC). Chemical derivatization, the process of chemically modifying an analyte to enhance its analytical utility, is a powerful strategy to overcome this limitation.

This guide provides an in-depth technical comparison of 2-Methyl-4-nitrobenzenesulfonyl chloride and its utility in the derivatization of amines for quantitative analysis. We will explore its performance in comparison to other commonly employed sulfonylating agents, supported by experimental data and detailed protocols to provide a comprehensive framework for methodological selection and optimization.

Introduction to Sulfonyl Chloride Derivatizing Agents

Sulfonyl chlorides are a class of reagents that readily react with primary and secondary amines to form stable sulfonamides. This reaction introduces a sulfonyl moiety into the analyte, which can significantly improve its chromatographic behavior and detectability. The choice of the sulfonylating agent is critical and is dictated by factors such as reaction kinetics, stability of the derivative, and the detection method to be employed.

This compound, a member of the nosyl chloride family of reagents, presents a compelling option for amine derivatization. The presence of the nitro group enhances the reactivity of the sulfonyl chloride and provides a strong chromophore for UV detection.

Comparative Performance Analysis

To provide a quantitative comparison, we will examine the reaction of this compound with a model primary amine, benzylamine, and compare its performance against two widely used alternatives: dansyl chloride and dabsyl chloride.

Derivatizing AgentTarget AminesTypical Reaction ConditionsReaction TimeDerivative StabilityDetection Method
This compound Primary & SecondaryAlkaline pH (e.g., pH 9), Room Temperature~30 minutesHighUV-Vis (~254 nm)
Dansyl Chloride Primary & SecondaryAlkaline pH (9.5-10.5), 38-60°C60-120 minutes[1]Stable[1]Fluorescence (Ex: ~324 nm, Em: ~559 nm), UV-Vis, MS[1]
Dabsyl Chloride Primary & SecondaryAlkaline pH (8.5-9.5), 70°C10-20 minutes[1]High, stable for extended periods[1]UV-Vis (Visible, ~425-465 nm)[2]

Key Insights:

  • Reaction Speed: Dabsyl chloride offers the fastest reaction time, making it suitable for high-throughput applications. This compound provides a reasonably fast reaction at room temperature. Dansyl chloride reactions are generally slower and require elevated temperatures.[1]

  • Sensitivity: For fluorescence-based detection, dansyl chloride is a highly sensitive reagent, allowing for detection in the picomole range.[1] Dabsyl chloride provides good sensitivity in the visible range, which can reduce interference from matrix components.[3] The nitro-aromatic structure of the this compound derivative allows for sensitive UV detection.

  • Derivative Stability: Both this compound and dabsyl chloride form highly stable sulfonamide derivatives, which is advantageous for sample handling and storage.[1]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantitative analysis.

Protocol 1: Derivatization of Benzylamine with this compound and HPLC-UV Analysis

This protocol outlines a general procedure for the derivatization of a primary amine and its subsequent analysis.

Materials:

  • This compound

  • Benzylamine (or other amine standard/sample)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Prepare a 1 mg/mL stock solution of benzylamine in acetonitrile. Prepare working standards by serial dilution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the benzylamine standard or sample.

    • Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of the this compound solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Sample Preparation for HPLC:

    • After the reaction, add 600 µL of the initial mobile phase to the mixture to stop the reaction and dilute the sample.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized amine.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Protocol 2: Derivatization with Dansyl Chloride

A general protocol for the dansylation of primary and secondary amines.[1][4]

Materials:

  • Dansyl chloride solution (5 mg/mL in acetone)[5]

  • Saturated sodium bicarbonate solution[5]

  • Amine sample/standard

  • Ammonia solution (25%) for quenching[5]

  • Diethyl ether for extraction[5]

Procedure:

  • To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution.[5]

  • Add 2 mL of the Dansyl Chloride solution.[5]

  • Incubate the mixture at 40°C for 45 minutes in the dark.[5]

  • Add 100 µL of 25% ammonia solution to quench the excess Dansyl Chloride.[5]

  • Extract the dansylated amines with diethyl ether.[5]

  • Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 3: Derivatization with Dabsyl Chloride

A representative protocol for the derivatization of amines using dabsyl chloride.[3]

Materials:

  • Dabsyl chloride solution (2.5 mg/mL in acetonitrile)[3]

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)[3]

  • Amine sample/standard

Procedure:

  • In a microcentrifuge tube, add 100 µL of the sample or standard solution.[3]

  • Add 100 µL of 0.1 M sodium bicarbonate buffer.[3]

  • Add 200 µL of the Dabsyl chloride solution.[3]

  • Vortex the mixture for 1 minute.[3]

  • Incubate at 70°C for 15 minutes.[3]

  • Cool the mixture to room temperature and dilute with the mobile phase for HPLC analysis.[3]

Visualization of the Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Amine_Sample Amine-Containing Sample/Standard Reaction Reaction Mixture (Incubation) Amine_Sample->Reaction Reagent Derivatizing Agent (e.g., 2-Methyl-4-nitro- benzenesulfonyl chloride) Reagent->Reaction Buffer Alkaline Buffer (e.g., NaHCO3, pH 9) Buffer->Reaction Quench Quenching/ Dilution Reaction->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Quantitative Data HPLC->Data

Caption: General experimental workflow for amine derivatization and HPLC analysis.

Mechanistic Insights

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable sulfonamide. The electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfur atom, thereby facilitating the nucleophilic attack and accelerating the reaction rate compared to non-nitrated analogues.

Caption: Nucleophilic substitution reaction of an amine with this compound.

Conclusion

This compound is a valuable reagent for the derivatization of primary and secondary amines for quantitative HPLC-UV analysis. It offers a good balance of reactivity, derivative stability, and ease of use. While dansyl chloride provides superior sensitivity for fluorescence detection, and dabsyl chloride offers rapid reactions and detection in the visible range, this compound is a cost-effective and reliable alternative for routine applications where UV detection is sufficient. The choice of the most appropriate derivatizing agent will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available instrumentation.

References

Evaluating the Stereoselectivity of Reactions with 2-Methyl-4-nitrobenzenesulfonyl Chloride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the choice of reagents is paramount to achieving desired stereochemical outcomes. This guide provides an in-depth evaluation of 2-Methyl-4-nitrobenzenesulfonyl chloride, a reagent with significant potential in stereoselective transformations. While direct, comparative experimental data on the stereoselectivity of this specific reagent is not extensively documented in readily available literature, this guide will leverage established principles of organic chemistry, data from analogous sulfonyl chlorides, and field-proven insights to provide a robust predictive analysis and a framework for its empirical evaluation.

Introduction: The Role of Sulfonyl Chlorides in Stereoselective Synthesis

Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily utilized for the protection of amines and alcohols, and for the activation of alcohols as leaving groups in nucleophilic substitution reactions. In the realm of stereoselective synthesis, their utility extends to the formation of diastereomeric sulfonamides or sulfonate esters by reaction with chiral, non-racemic alcohols and amines. This derivatization allows for the separation of diastereomers or can be employed to direct the stereochemical course of subsequent reactions.

The stereoselectivity of these reactions is governed by a delicate interplay of steric and electronic factors inherent to both the sulfonyl chloride and the chiral substrate. The electrophilicity of the sulfur atom, the steric hindrance around the sulfonyl group, and the nature of the chiral auxiliary or substrate all contribute to the diastereoselectivity of the transformation.

The Unique Profile of this compound

This compound possesses a distinct substitution pattern that is predicted to influence its reactivity and stereoselectivity.

  • Electronic Effects : The para-nitro group is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the sulfonyl sulfur atom. This heightened reactivity is advantageous, often allowing for reactions to proceed under mild conditions.[1][2]

  • Steric Effects : The ortho-methyl group introduces steric bulk in proximity to the reaction center. This steric hindrance can play a crucial role in differentiating between the faces of an approaching chiral nucleophile, potentially leading to enhanced diastereoselectivity.[3]

A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides highlighted that an ortho-nitro substituent can sterically hinder certain reaction pathways.[3] By analogy, the ortho-methyl group in this compound is expected to exert a significant steric influence.

Comparative Analysis with Other Benzenesulfonyl Chlorides

To contextualize the potential performance of this compound, it is instructive to compare it with other commonly used sulfonyl chlorides.

ReagentKey FeaturesPredicted Impact on Stereoselectivity
p-Toluenesulfonyl Chloride (TsCl) Electron-donating methyl group (para).Lower reactivity. Stereoselectivity is primarily dictated by the chiral substrate.
2-Nitrobenzenesulfonyl Chloride (o-NsCl) Strong electron-withdrawing nitro group (ortho). Significant steric hindrance.High reactivity. The ortho-nitro group can sterically influence the transition state, potentially leading to high diastereoselectivity.[3]
4-Nitrobenzenesulfonyl Chloride (p-NsCl) Strong electron-withdrawing nitro group (para).[4]High reactivity due to electronic effects.[5][6] Less steric hindrance at the ortho positions compared to o-NsCl.
This compound Strong electron-withdrawing nitro group (para). Sterically demanding methyl group (ortho).High reactivity (from nitro group). The ortho-methyl group is expected to provide significant steric shielding, potentially leading to high levels of diastereoselection.

The combination of high electrophilicity and proximal steric hindrance makes this compound a compelling candidate for reactions where high diastereoselectivity is desired.

Experimental Workflow for Evaluating Stereoselectivity

Given the absence of direct literature precedents, a systematic experimental evaluation is necessary. A common approach to assess the stereoselectivity of a sulfonyl chloride is through the derivatization of a well-characterized chiral substrate, followed by analysis of the resulting diastereomeric ratio.

Caption: Workflow for evaluating the diastereoselectivity of this compound.

Detailed Protocol: Derivatization of a Chiral Secondary Alcohol

This protocol describes a general procedure for the reaction of this compound with a chiral secondary alcohol to assess its diastereoselectivity.

Materials:

  • Chiral secondary alcohol (e.g., (R)-1-phenylethanol, >99% ee)

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chiral secondary alcohol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add pyridine (1.5 eq).

  • Slowly add a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the purified product by ¹H NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio.

Self-Validation: The use of a chiral substrate with high enantiomeric excess is critical. The diastereomeric ratio of the product directly reflects the stereoselectivity of the sulfonyl chloride. A control experiment with a less sterically hindered sulfonyl chloride, such as p-toluenesulfonyl chloride, should be run in parallel to provide a benchmark for comparison.

Mechanistic Rationale and Predictive Model

The stereochemical outcome of the reaction is determined in the transition state of the nucleophilic attack of the chiral alcohol on the sulfonyl chloride. The ortho-methyl group of this compound is expected to create a sterically biased environment, favoring the approach of the nucleophile from the less hindered face.

Transition_State_Model cluster_TS Hypothetical Transition State cluster_Ortho Steric Shielding Sulfonyl S(O)₂-Cl (Ar = 2-Me-4-NO₂-Ph) Alcohol R-OH* Alcohol->Sulfonyl Nucleophilic Attack Favored Favored Trajectory (Less Hindered Face) Alcohol->Favored Disfavored Disfavored Trajectory (More Hindered Face) Alcohol->Disfavored Methyl ortho-Methyl group Major Major Diastereomer Favored->Major Minor Minor Diastereomer Disfavored->Minor

Caption: Model for diastereoselection with this compound.

This model predicts that the steric bulk of the ortho-methyl group will effectively block one face of the sulfonyl chloride, leading to a preferential reaction trajectory and the formation of one diastereomer in excess.

Conclusion and Future Outlook

While direct experimental evidence for the stereoselectivity of this compound is pending, a thorough analysis of its structural features and comparison with analogous reagents strongly suggests its potential as a highly effective reagent for diastereoselective transformations. Its combination of electronic activation and steric directing capabilities makes it a prime candidate for further investigation in asymmetric synthesis.

The experimental protocol outlined in this guide provides a clear and robust framework for researchers to empirically determine the diastereoselectivity of this promising reagent. The data generated from such studies will be invaluable to the synthetic chemistry community and will undoubtedly pave the way for its application in the synthesis of complex, stereochemically defined molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat 2-Methyl-4-nitrobenzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful handling and adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain. This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper management and disposal of this compound.

The following procedures are based on established protocols for structurally similar sulfonyl chlorides. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 21320-90-1), this guidance synthesizes information from SDSs of closely related compounds, such as 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, to ensure a high standard of safety.

Core Safety Directives and Hazard Assessment

This compound is a compound that demands careful handling due to its inherent reactivity and corrosive nature. Like other sulfonyl chlorides, it is sensitive to moisture and will react with water, including atmospheric humidity, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1][2]

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][3][4][5]

  • Water-Reactive: Reacts with water, potentially violently, to release toxic and corrosive fumes.[6]

  • Respiratory Irritant: Inhalation of dust or fumes can cause respiratory irritation.[4]

Hazard ClassificationDescriptionAssociated Risks
Skin Corrosion Causes severe burns upon contact.Chemical burns, tissue damage.
Eye Damage Can cause serious, potentially irreversible, eye damage.Blindness, severe irritation.
Water Reactivity Reacts with water to form corrosive byproducts.Release of toxic gas, exothermic reaction.
Inhalation Toxicity Dust and vapors are harmful if inhaled.Respiratory tract irritation and damage.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on the quantity of the waste. Small, residual amounts may be neutralized in a controlled laboratory setting, while bulk quantities must be disposed of as hazardous waste through a licensed facility.

Neutralization of Small, Residual Quantities

This procedure is suitable only for small quantities, such as the residue in emptied containers or on contaminated labware.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a large beaker containing a cold solution of 5% sodium hydroxide or a saturated solution of sodium bicarbonate. The beaker should be placed in an ice bath to manage the exothermic nature of the reaction.

  • Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution. Crucially, always add the sulfonyl chloride to the base; never the other way around. This prevents a violent, uncontrolled reaction.

  • Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. The rate of addition should be controlled to keep the reaction manageable.

  • Completion and Verification: After the addition is complete, allow the mixture to stir for at least one hour to ensure the complete hydrolysis of the sulfonyl chloride. Subsequently, check the pH of the solution to confirm it is neutral or slightly basic.

  • Final Disposal: The neutralized aqueous solution should be disposed of as aqueous hazardous waste, in accordance with your institution's and local regulations.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and any materials used to clean up spills (e.g., absorbent pads, contaminated soil) must be treated as hazardous waste.

Operational Plan:

  • Containerization: Ensure the waste is stored in a clearly labeled, sealed, and compatible container. The original container is often the most suitable.

  • Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazard symbols (e.g., corrosive).

  • Segregation: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[1][2]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a full characterization of the waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill. Do not use water or combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.

Logical Framework for Disposal Decision-Making

DisposalWorkflow start Assess Waste Type: This compound quantity_check Bulk Quantity or Contaminated Material? start->quantity_check small_quantity Small Residual Quantity quantity_check->small_quantity No bulk_disposal Package for Professional Disposal quantity_check->bulk_disposal Yes neutralization Controlled Neutralization (add to base in ice bath) small_quantity->neutralization ph_check Verify Neutral pH neutralization->ph_check ph_check->neutralization No, still acidic aqueous_waste Dispose as Aqueous Hazardous Waste ph_check->aqueous_waste Yes end Disposal Complete aqueous_waste->end labeling Label as Corrosive, Water-Reactive Hazardous Waste bulk_disposal->labeling labeling->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.